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Core Science & Biosynthesis

Foundational

The Strategic Role of 5-Cyano-2-(difluoromethyl)nicotinic Acid in Advanced Molecular Design

Target Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Development Professionals Compound: 5-Cyano-2-(difluoromethyl)nicotinic acid (CAS: 1513851-02-9) Executive Summary & Structural Rationale In the lan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Development Professionals Compound: 5-Cyano-2-(difluoromethyl)nicotinic acid (CAS: 1513851-02-9)

Executive Summary & Structural Rationale

In the landscape of modern rational drug design, polyfunctionalized pyridines serve as foundational scaffolds. 5-Cyano-2-(difluoromethyl)nicotinic acid (CAS: 1513851-02-9) is a highly specialized, electron-deficient building block engineered for late-stage functionalization and targeted target-binding modulation.

As a Senior Application Scientist, I frequently utilize this scaffold to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The strategic placement of functional groups on this pyridine core is not accidental; it is a masterclass in bioisosterism and electronic tuning:

  • The 2-Difluoromethyl (-CHF₂) Group: Unlike the highly lipophilic and metabolically inert trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor . The highly polarized C-H bond can interact with biological targets similarly to hydroxyl (-OH) or thiol (-SH) groups, but with vastly superior membrane permeability and metabolic stability . Furthermore, its proximity to the C3-carboxylic acid sterically locks the conformation of subsequent amide derivatives and lowers the pKa of the acid.

  • The 5-Cyano (-CN) Group: Acting as a powerful electron-withdrawing group (EWG), the cyano moiety drastically reduces the electron density of the pyridine ring, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. It also serves as a versatile synthetic vector—capable of being reduced to a primary amine, hydrolyzed to an amide, or converted into a tetrazole bioisostere.

Physicochemical Profiling
PropertyValueStructural Impact
CAS Number 1513851-02-9Standardized registry identification.
Molecular Formula C₈H₄F₂N₂O₂High F/N ratio enhances metabolic stability.
Molecular Weight 198.13 g/mol Low MW ensures high ligand efficiency (LE).
Hydrogen Bond Donors 1 (Carboxylic Acid)Note: The -CHF₂ proton acts as a weak secondary donor.
Hydrogen Bond Acceptors 5N (pyridine), N (cyano), O (acid x2), F (x2 weak).
Electronic Profile Highly Electron-DeficientResistant to electrophilic aromatic substitution; prone to nucleophilic attack.

Application in Targeted Therapeutics: HIF Prolyl Hydroxylase Inhibition

A primary application for substituted nicotinic acids is the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors . Drugs in this class, such as Vadadustat and Roxadustat, are utilized to treat anemia in chronic kidney disease (CKD) by stabilizing HIF-1α, thereby upregulating endogenous erythropoietin (EPO).

The nicotinic acid core of CAS 1513851-02-9 acts as a bidentate chelator for the Fe(II) ion in the active site of the PHD2 enzyme. The -CHF₂ group enhances the lipophilicity of the molecule to penetrate the deep hydrophobic pocket of the enzyme, while the -CN group prevents rapid clearance.

HIF_Pathway Normoxia Normoxia (Normal O2) PHD2 PHD2 Enzyme (Prolyl Hydroxylase) Normoxia->PHD2 Activates Hypoxia Hypoxia (Low O2) Hypoxia->PHD2 Inhibits HIF1a HIF-1α Protein VHL pVHL Complex (Ubiquitination) HIF1a->VHL Recognized by Nucleus Nucleus (HIF-1α/β Dimer) HIF1a->Nucleus Stabilized (No PHD2) PHD2->HIF1a Hydroxylates (Proline) Proteasome Proteasomal Degradation VHL->Proteasome Targets for GeneExp Target Gene Expression (EPO, VEGF) Nucleus->GeneExp Transcription Inhibitor HIF-PHD Inhibitor (Nicotinic Acid Analog) Inhibitor->PHD2 Blocks Active Site

Mechanism of HIF-1α stabilization via PHD2 inhibition by nicotinic acid derivatives.

Experimental Methodologies: Amide Coupling Workflow

Because the pyridine ring of CAS 1513851-02-9 is heavily deactivated by the -CN and -CHF₂ groups, the C3-carboxylic acid exhibits a lower pKa and reduced nucleophilicity of the resulting carboxylate. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields.

Step-by-Step Protocol: Synthesis of 5-Cyano-2-(difluoromethyl)nicotinamides

1. Activation Phase (Causality: Preventing Degradation)

  • Procedure: Dissolve 5-Cyano-2-(difluoromethyl)nicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Cool the mixture to 0 °C under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • Scientific Rationale: Anhydrous DMF is critical; any moisture will rapidly hydrolyze the highly reactive OAt ester back to the starting material. Cooling to 0 °C minimizes the risk of decarboxylation—a known side reaction for highly electron-deficient heteroaromatic carboxylic acids. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

2. Amine Addition (Causality: Kinetic Control)

  • Procedure: Stir at 0 °C for 15 minutes to ensure complete active ester formation. Slowly add the target primary or secondary amine (1.1 eq). Allow the reaction to gradually warm to room temperature (RT) and stir for 2–4 hours.

  • Scientific Rationale: Adding the amine after pre-activation ensures that the amine does not form an unreactive salt with the carboxylic acid. Warming to RT provides the necessary kinetic energy to drive the sterically hindered coupling to completion.

3. In-Process Quality Control (QC)

  • Procedure: Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Scientific Rationale: This self-validating step ensures >95% consumption of the starting material (m/z 197.1 [M-H]⁻) before proceeding to workup, preventing difficult downstream separations.

4. Workup & Purification (Causality: Byproduct Elimination)

  • Procedure: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Scientific Rationale: The NaHCO₃ wash effectively removes the acidic HOAt byproduct generated by HATU. The 1M HCl wash removes any unreacted aliphatic starting amines and residual DIPEA. The electron-deficient product amide will remain in the organic layer, as its basicity is too low to be protonated by 1M HCl.

Synthetic_Workflow Start 5-Cyano-2-(difluoromethyl) nicotinic acid Activation Activation (HATU/DIPEA) Anhydrous DMF, 0°C Start->Activation  Step 1 Coupling Amine Addition RT, 2-4 Hours Activation->Coupling  Step 2 Monitoring In-Process QC (LC-MS / TLC) Coupling->Monitoring  Step 3 Monitoring->Coupling  If Incomplete Workup Aqueous Workup (NaHCO3 / HCl wash) Monitoring->Workup  If >95% Conversion Purification Flash Chromatography (Silica Gel) Workup->Purification  Step 4 FinalQC Final Validation (NMR, HRMS) Purification->FinalQC  Step 5

Workflow for the HATU-mediated amide coupling of CAS 1513851-02-9.

Analytical Validation & Quality Control

To guarantee the structural integrity of CAS 1513851-02-9 before utilizing it in multi-step synthesis, the following analytical parameters must be validated. The presence of fluorine provides distinct NMR splitting patterns that act as an internal diagnostic tool.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The most diagnostic signal is the difluoromethyl proton (-CHF₂) , which appears as a distinct triplet around δ 6.80 - 7.50 ppm due to geminal coupling with the two ¹⁹F nuclei (

      
       Hz).
      
    • The pyridine protons (C4 and C6) will appear as downfield singlets or doublets (depending on long-range coupling) between δ 8.50 - 9.20 ppm , pushed heavily downfield by the adjacent -CN and -COOH groups.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • Expect a doublet around δ -115.0 ppm (

      
       Hz), confirming the intact -CHF₂ group.
      
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • The cyano carbon (-CN) will resonate at approximately 115 ppm .

    • The difluoromethyl carbon (-CHF₂) will appear as a characteristic triplet (

      
       Hz) around 110-115 ppm .
      
  • LC-MS (ESI):

    • Due to the acidic nature of the C3-carboxylic acid, Negative Ion Mode (ESI-) is highly recommended. The compound will yield a distinct [M-H]⁻ pseudomolecular ion at m/z 197.1 .

Conclusion

5-Cyano-2-(difluoromethyl)nicotinic acid is far more than a simple building block; it is a meticulously designed molecular tool. By leveraging the lipophilic hydrogen-bonding capacity of the difluoromethyl group and the metabolic shielding of the cyano group, medicinal chemists can utilize this scaffold to design next-generation therapeutics with optimized pharmacokinetic profiles and precise target engagement.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[Link]

  • Yeh, T. L., Leissing, T. M., Abbas, R., Oikonomidi, I., Munoz-Felix, J. M., & Schofield, C. J. (2017). HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668.[Link]

  • Lin, Q., & Shen, Q. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8414-8454.[Link]

Exploratory

Technical Whitepaper: 5-Cyano-2-(difluoromethyl)pyridine-3-carboxylic acid in Advanced Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Cyano-2-(difluoromethyl)pyridine-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Cyano-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS: 1513851-02-9) , also referred to as 5-cyano-2-(difluoromethyl)nicotinic acid, represents a highly specialized, multi-functionalized N-heterocyclic building block[1].

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a highly engineered scaffold. Its architecture is specifically designed to overcome common drug discovery hurdles, such as rapid metabolic clearance, poor membrane permeability, and off-target hERG liabilities. This guide deconstructs the structural causality of this molecule and provides field-proven, self-validating protocols for its integration into advanced drug discovery pipelines.

Structural Causality & Pharmacophore Logic

Every functional group on this trisubstituted pyridine ring serves a distinct, synergistic purpose. Understanding the "why" behind these substituents is critical for rational drug design:

  • The C2 Difluoromethyl (-CF₂H) Group: The -CF₂H moiety is a premier lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups[2]. Unlike the fully fluorinated, strongly electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H group retains a polarized C-H bond. This allows it to act as a robust hydrogen bond donor while simultaneously increasing the molecule's lipophilicity and shielding the core from cytochrome P450-mediated oxidative metabolism[3].

  • The C5 Cyano (-CN) Group: The cyano group acts as a metabolic soft-spot blocker. More importantly, its strong electron-withdrawing nature pulls electron density away from the pyridine nitrogen. This dramatically lowers the basicity (pKa) of the pyridine ring—a critical modification that enhances passive cellular membrane permeability and mitigates hERG channel binding, a common liability in basic amines[3].

  • The C3 Carboxylic Acid (-COOH): This provides a regioselective handle for late-stage functionalization, primarily via amide coupling, enabling the rapid generation of diverse libraries of kinase inhibitors or GPCR antagonists.

Pharmacophore Core Pyridine Core Scaffold (Electron Deficient) CF2H C2: -CF2H Group Lipophilic H-Bond Donor Core->CF2H Bioisosterism & Stability COOH C3: -COOH Group Amide Coupling Handle Core->COOH Diversity Generation CN C5: -CN Group Metabolic Soft-Spot Blocker Core->CN pKa Modulation & Permeability

Caption: Pharmacophore mapping and structural causality of the trisubstituted pyridine scaffold.

Physicochemical Profiling

To facilitate downstream assay development and computational modeling, the quantitative data for this scaffold is summarized below. The highly electron-deficient nature of the ring dictates the synthetic strategies required for its manipulation.

PropertyValue / DescriptionCausality / Implication in Drug Design
IUPAC Name 5-Cyano-2-(difluoromethyl)pyridine-3-carboxylic acidStandardized nomenclature for IP and patent filing.
CAS Number 1513851-02-9Unique chemical identifier for procurement[1].
Molecular Formula C₈H₄F₂N₂O₂Defines the exact atomic composition.
Molecular Weight 198.13 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 2 (-COOH, -CF₂H)Facilitates target protein binding (e.g., kinase hinge region interactions).
Electronic Effect Highly electron-deficientPyridine N is non-nucleophilic; requires highly reactive coupling agents for the -COOH.

Advanced Synthetic Methodology: Amide Coupling Workflow

Because the pyridine ring is highly electron-deficient (due to the combined inductive and resonance effects of -CF₂H, -CN, and the pyridine nitrogen), the C3 carboxylic acid is less nucleophilic in its carboxylate form. Standard EDC/HOBt coupling protocols often result in sluggish kinetics and low yields.

As a best practice, I mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with a non-nucleophilic base like DIPEA . This creates a self-validating, high-efficiency coupling system.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 eq of 5-Cyano-2-(difluoromethyl)pyridine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive HOAt-active ester intermediate back to the starting material.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for exactly 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on the HATU reagent. The 15-minute incubation ensures complete conversion to the HOAt-active ester before the amine is introduced, preventing unwanted side reactions.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2-4 hours at room temperature.

  • Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS.

    • Causality: The disappearance of the starting material mass (m/z 197 [M-H]⁻) and the transient appearance of the HOAt ester intermediate confirm that activation was successful. If the reaction fails at this stage, the diagnostic data isolates the failure to the amine's steric hindrance or poor nucleophilicity, rather than a failure of the acid activation.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with 5% LiCl (aq) or brine to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography.

Workflow A Carboxylic Acid (CAS: 1513851-02-9) B HATU / DIPEA Activation A->B Deprotonation (15 min) C HOAt Active Ester Intermediate B->C Coupling Agent Reaction D Amine Addition (Nucleophile) C->D LC-MS Confirmed Intermediate E Target Amide Product D->E Nucleophilic Attack (2-4h)

Caption: HATU-mediated amide coupling workflow for 5-Cyano-2-(difluoromethyl)nicotinic acid.

Analytical Validation & Self-Correcting Diagnostics

To ensure scientific integrity, the synthesized building block and its subsequent derivatives must be rigorously validated. Relying solely on LC-MS is insufficient for fluorinated compounds; NMR is the ultimate source of truth.

  • ¹⁹F-NMR (Fluorine NMR) - The Primary Diagnostic: This is the most critical self-validating step. The -CF₂H group will present as a distinct doublet in the ¹⁹F spectrum due to the geminal coupling with the adjacent proton (²J_HF ≈ 50-55 Hz).

    • Causality: If the ¹⁹F peak appears as a singlet, the proton was lost (e.g., via unwanted deprotonation or oxidation during harsh reaction conditions), instantly flagging a structural failure.

  • ¹H-NMR (Proton NMR): The -CF₂H proton will appear as a triplet (due to coupling with the two equivalent fluorine atoms). Because of the highly electron-withdrawing environment of the two fluorines and the pyridine ring, this triplet will be shifted significantly downfield (typically 6.5 - 7.5 ppm).

  • LC-MS: Electrospray ionization (ESI) in negative mode is preferred for the free carboxylic acid, yielding a distinct [M-H]⁻ peak at m/z 197.1.

References

  • [1] Hairuichem. 5-Cyano-2-(difluoromethyl)nicotinic acid_1513851-02-9. Source: hairuichem.com. URL:

  • [3] Cao W., et al. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Source: nih.gov (PMC). URL:

  • [2] Benchchem. Difluoromethanol | 1426-06-8. Source: benchchem.com. URL:

Sources

Foundational

Technical Guide: 2-(Difluoromethyl)-5-cyanonicotinic Acid

Executive Summary & Chemical Identity 2-(Difluoromethyl)-5-cyanonicotinic acid is a specialized fluorinated pyridine building block used primarily in the synthesis of agrochemicals (specifically sulfonylurea and imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-(Difluoromethyl)-5-cyanonicotinic acid is a specialized fluorinated pyridine building block used primarily in the synthesis of agrochemicals (specifically sulfonylurea and imidazolinone herbicides) and medicinal chemistry scaffolds (kinase inhibitors).

Its structural significance lies in the 2-difluoromethyl (


) group , which acts as a lipophilic bioisostere for methyl or trifluoromethyl groups, providing unique hydrogen-bond donor capability while modulating metabolic stability.
Physicochemical Profile
PropertyValueNotes
Molecular Weight 198.13 g/mol Calculated based on IUPAC atomic weights (

).
Exact Mass 198.0241Useful for HRMS identification.
Molecular Formula

Core Scaffold Nicotinic Acid (Pyridine-3-carboxylic acid)Functionalized at C2 (

) and C5 (

).
pKa (Predicted) ~3.2 (Carboxylic acid)The electron-withdrawing

and

groups increase acidity relative to unsubstituted nicotinic acid (pKa 4.75).
LogP (Predicted) 1.1 – 1.4Moderate lipophilicity suitable for oral bioavailability or foliar uptake.

Synthesis & Manufacturing Methodologies

The synthesis of 2-(difluoromethyl)-5-cyanonicotinic acid requires a strategy that avoids the hydrolysis of the sensitive nitrile group while installing the difluoromethyl moiety. Two primary retrosynthetic pathways are recommended for high-purity production.

Pathway A: De Novo Pyridine Construction (Cyclization)

This method is preferred for scale-up as it avoids handling pre-formed, expensive pyridine precursors. It utilizes a


 cyclization strategy.

Protocol:

  • Precursor Formation: React 3,3-difluoroacryloyl chloride with an enamine or vinyl ether to form a fluorinated enone intermediate.

  • Cyclization: Condense the enone with 3-aminocrotononitrile (or a functional equivalent like beta-aminocrylonitrile) under basic conditions.

  • Aromatization/Hydrolysis: The resulting dihydropyridine is oxidized to the pyridine. If an ester is used at the C3 position, selective hydrolysis (acidic conditions to preserve the C5-cyano) yields the final acid.

Pathway B: Functionalization of 2-Chloronicotinic Acid

This pathway uses commercially available starting materials but requires careful control of reaction conditions to prevent side reactions at the nitrile.

Protocol:

  • Starting Material: 5-bromo-2-chloronicotinic acid (protected as an ester, e.g., methyl 5-bromo-2-chloronicotinate).

  • Difluoromethylation: Palladium-catalyzed cross-coupling using a difluoromethyl source (e.g.,

    
     or equivalent reagent) to replace the C2-chloro group.
    
    • Critical Step: Requires bulky phosphine ligands (e.g., Xantphos) to prevent reduction.

  • Cyanation: Rosenmund-von Braun reaction or Pd-catalyzed cyanation (

    
    , 
    
    
    
    , dppf) to replace the C5-bromo group with a nitrile.
  • Deprotection: Mild hydrolysis of the ester (LiOH, THF/Water, 0°C) to yield the free acid without hydrolyzing the nitrile to an amide.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for Pathway B (Functionalization), which is most common in discovery chemistry settings.

SynthesisPath Start Start: Methyl 5-bromo-2-chloronicotinate Step1 Step 1: Pd-Catalyzed Difluoromethylation (Reagent: Zn(CHF2)2 / Catalyst) Start->Step1 Inter1 Intermediate: Methyl 5-bromo-2-(difluoromethyl)nicotinate Step1->Inter1 Step2 Step 2: Pd-Catalyzed Cyanation (Reagent: Zn(CN)2 / Pd2(dba)3) Inter1->Step2 Inter2 Intermediate: Methyl 5-cyano-2-(difluoromethyl)nicotinate Step2->Inter2 Step3 Step 3: Selective Hydrolysis (LiOH, 0°C, controlled pH) Inter2->Step3 Final Target: 2-(difluoromethyl)-5-cyanonicotinic acid (MW: 198.13) Step3->Final

Caption: Step-wise functionalization pathway from halogenated nicotinic ester precursors.

Applications in Drug & Agrochemical Discovery[1][2]

The "Fluorine Effect" in Bioisosteres

The 2-difluoromethyl group is not merely a structural spacer. It imparts specific physicochemical properties distinct from


 or 

:
  • H-Bond Donor: The C-H bond in

    
     is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor, potentially interacting with carbonyls in the target protein's binding pocket.
    
  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) less drastically than a trifluoromethyl group, improving water solubility while maintaining membrane permeability.
    
Agrochemical Utility

This molecule serves as a "warhead" carrier in the design of:

  • Sulfonylurea Herbicides: The nicotinic acid moiety is coupled to a sulfonyl isocyanate. The 5-cyano group enhances the electron deficiency of the pyridine ring, increasing the acidity of the resulting sulfonylurea bridge, which correlates with higher potency against acetolactate synthase (ALS).

  • Imidazolinones: Used as the pyridine backbone for next-generation imidazolinone herbicides, offering a different resistance profile compared to standard methyl/ethyl analogs.

Handling & Safety Protocols

As a fluorinated nitrile derivative, strict safety adherence is required.

  • Acidity Warning: With a pKa near 3.2, this compound is significantly acidic. Avoid contact with strong bases unless salt formation is intended.

  • Cyanide Hazard: While the nitrile group is stable, thermal decomposition or strong acidic hydrolysis can release toxic byproducts.

    • Protocol: All reactions involving heating >100°C should be vented through a scrubber containing bleach (sodium hypochlorite) solution.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The difluoromethyl group is generally stable, but the carboxylic acid can catalyze self-degradation if moisture is present.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Nicotinic Acid Derivatives. Retrieved from [Link]

  • J. Med. Chem. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives. (Analogous synthesis methodology). Retrieved from [Link]

Exploratory

5-cyano-2-(difluoromethyl)nicotinic acid SMILES code

An In-Depth Technical Guide to the Synthesis and Properties of 5-Cyano-2-(difluoromethyl)nicotinic Acid This guide provides a comprehensive overview of 5-cyano-2-(difluoromethyl)nicotinic acid, a fluorinated pyridine der...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Properties of 5-Cyano-2-(difluoromethyl)nicotinic Acid

This guide provides a comprehensive overview of 5-cyano-2-(difluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Due to its novelty, this document presents a proposed synthetic pathway, grounded in established chemical literature, alongside its predicted physicochemical properties and detailed experimental protocols.

Introduction: The Scientific Context

The introduction of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability of lead compounds. The difluoromethyl group (-CF2H), in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or thiol moieties.[1][2] Nicotinic acid and its derivatives are not only essential B vitamins but also serve as versatile scaffolds in the development of therapeutic agents for a range of conditions, including dyslipidemia and cancer.[3]

The target molecule, 5-cyano-2-(difluoromethyl)nicotinic acid, combines these key features: a nicotinic acid core, a difluoromethyl group, and a cyano moiety which can be a site for further chemical modification. This unique combination suggests its potential as a valuable building block in the synthesis of novel pharmaceuticals.

Physicochemical Properties and Structural Representation

PropertyValue
Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
Canonical SMILES C1=C(C=NC(=C1C(F)F)C#N)C(=O)O
IUPAC Name 5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid
Predicted LogP 1.2
Predicted Hydrogen Bond Donors 1
Predicted Hydrogen Bond Acceptors 4

Below is a 2D representation of the molecular structure.

workflow start 2-Chloro-5-cyanopyridine step1 Difluoromethylation start->step1 Reagents: (TMS)3SiH, CF2HBr, NiBr2·dtbbpy, Photocatalyst intermediate1 5-Cyano-2-(difluoromethyl)pyridine step1->intermediate1 step2 Hydrolysis intermediate1->step2 Reagents: NaOH (aq), Heat or Nitrilase Enzyme product 5-Cyano-2-(difluoromethyl)nicotinic acid step2->product

Caption: Proposed synthetic workflow for 5-cyano-2-(difluoromethyl)nicotinic acid.

Step 1: Difluoromethylation of 2-Chloro-5-cyanopyridine

The initial step involves the introduction of the difluoromethyl group onto the pyridine ring. A modern and efficient method for this transformation is the metallaphotoredox-catalyzed difluoromethylation of aryl halides. [2] Causality: This approach is selected for its mild reaction conditions and broad substrate scope, which is suitable for functionalized pyridines. The use of a photocatalyst allows for the generation of the difluoromethyl radical from a readily available precursor like bromodifluoromethane under visible light irradiation. A nickel catalyst is employed to facilitate the cross-coupling with the aryl chloride.

Mechanism: The proposed mechanism involves a dual catalytic cycle. The photocatalyst, upon irradiation with light, initiates a single-electron transfer process that leads to the formation of a difluoromethyl radical from bromodifluoromethane. Concurrently, the nickel catalyst undergoes oxidative addition to the 2-chloro-5-cyanopyridine. The resulting Ni(II)-aryl complex then traps the difluoromethyl radical to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to yield the desired 5-cyano-2-(difluoromethyl)pyridine and regenerate the Ni(I) species.

Step 2: Hydrolysis of the Cyano Group

The final step is the hydrolysis of the nitrile functionality to a carboxylic acid. This is a classic transformation in organic synthesis and can be achieved through several methods.

Causality: Both chemical and enzymatic hydrolysis are viable options.

  • Alkaline Hydrolysis: Treatment with a strong base like sodium hydroxide followed by acidification is a robust and widely used method for converting nitriles to carboxylic acids. [4]* Enzymatic Hydrolysis: For a milder and more selective approach, a nitrilase enzyme can be employed. Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and are known to be effective on cyanopyridines. [5][6]This method avoids the use of harsh basic conditions that could potentially lead to side reactions.

Mechanism (Alkaline Hydrolysis): The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form a carboximidic acid, which then tautomerizes to an amide. Under the reaction conditions, the amide is further hydrolyzed to the carboxylate salt, which upon acidification, yields the final carboxylic acid.

Detailed Experimental Protocols

Disclaimer: The following protocols are proposed based on literature precedents for similar transformations and have not been experimentally validated for this specific synthesis. Appropriate safety precautions should be taken at all times.

Protocol 1: Synthesis of 5-Cyano-2-(difluoromethyl)pyridine
  • Reaction Setup: To an oven-dried Schlenk tube, add NiBr2·dtbbpy (5 mol%), the photocatalyst (e.g., Ir(ppy)3, 1 mol%), and 2-chloro-5-cyanopyridine (1.0 mmol).

  • Reagent Addition: The tube is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., DME) is added, followed by (TMS)3SiH (1.2 equiv) and 2,6-lutidine (2.0 equiv). The mixture is stirred until all solids are dissolved.

  • Difluoromethylating Agent: Bromodifluoromethane (CF2HBr) is then introduced into the reaction mixture.

  • Photocatalysis: The reaction vessel is placed in front of a blue LED lamp and stirred vigorously at room temperature for 18-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-cyano-2-(difluoromethyl)pyridine.

Protocol 2: Synthesis of 5-Cyano-2-(difluoromethyl)nicotinic acid (Alkaline Hydrolysis)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-cyano-2-(difluoromethyl)pyridine (1.0 mmol) in a solution of sodium hydroxide (e.g., 2 M aqueous solution).

  • Hydrolysis: The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Acidification: After cooling to room temperature, the reaction mixture is carefully acidified with a mineral acid (e.g., 1 M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-cyano-2-(difluoromethyl)nicotinic acid. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagent-Specific Hazards:

    • Bromodifluoromethane: A volatile and potentially harmful gas. Handle with care in a closed system.

    • Nickel Catalysts: Nickel compounds are potential carcinogens and sensitizers. Avoid inhalation of dust and skin contact.

    • Strong Acids and Bases: Corrosive and can cause severe burns. Handle with appropriate care.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

This technical guide outlines a scientifically sound, albeit proposed, pathway for the synthesis of the novel compound 5-cyano-2-(difluoromethyl)nicotinic acid. By leveraging modern synthetic methodologies such as metallaphotoredox catalysis and established transformations like nitrile hydrolysis, this guide provides a solid foundation for researchers to access this promising molecule. The unique structural features of 5-cyano-2-(difluoromethyl)nicotinic acid make it an attractive building block for the development of next-generation pharmaceuticals and agrochemicals.

References

  • Mauger, J., Nagasawa, T., & Yamada, H. (1989). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Journal of Biotechnology, 8(2), 87-96.
  • Nagasawa, T., Mathew, C. D., Mauger, J., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(7), 1766-1769.
  • Hendrix, C. R., Housh, T. J., Mielke, M., Zuniga, J. M., Camic, C. L., Johnson, G. O., et al. (2010). Acute effects of a caffeine-containing supplement on bench press and leg extension strength and time to exhaustion during cycle ergometry. Journal of Strength and Conditioning Research, 24(3), 859-865.
  • Gleason, J. G., & Holden, K. G. (1980). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
  • Koposov, A. Y., & Boyarskiy, V. P. (2022).
  • ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl-5-cyanopyridine. Retrieved from [Link]

  • Postigo, A. (2017).
  • Royal Society of Chemistry. (2017). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 7(59), 37169-37176.
  • CN107162590A - Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. (2017).
  • Aggie Access. (n.d.). 5-Cyano-2-fluoropyridine. Retrieved from [Link]

  • El-Damasy, A. K., Lee, J. A., & Kim, T. H. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6545.
  • PubChem. (n.d.). 6-Chloro-5-cyano-2-(difluoromethyl)nicotinamide. Retrieved from [Link]

  • Dua, R., Shrivastava, S., Sonwane, S. K., & Srivastava, S. K. (2011). Pharmacological significance of synthetic heterocycles scaffold: A review. Advanced Biological Research, 5(3), 120-144.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Ji, Y., Tota, A., & Molander, G. A. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides.

Sources

Foundational

Technical Whitepaper: Selective Hydrolysis of Ethyl 5-Cyano-2-(difluoromethyl)nicotinate

Introduction & Pharmacophoric Significance The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical design ()[1]. Specifically, the difluoromethyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophoric Significance

The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical design ()[1]. Specifically, the difluoromethyl group (-CF


H) acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It is capable of acting as a hydrogen-bond donor while significantly enhancing metabolic stability and membrane permeability ()[2].

The pyridine-3-carboxylic acid (nicotinic acid) core, when functionalized with a -CF


H group at the 2-position and a cyano (-CN) group at the 5-position, yields a highly versatile building block. The hydrolysis of ethyl 5-cyano-2-(difluoromethyl)nicotinate  to its corresponding free acid, 5-cyano-2-(difluoromethyl)nicotinic acid , is a critical synthetic node. The resulting acid can be readily coupled with various amines to form amide-linked active pharmaceutical ingredients (APIs) or succinate dehydrogenase inhibitor (SDHI) fungicides.

Mechanistic Analysis & Selectivity Challenges

The transformation of ethyl 5-cyano-2-(difluoromethyl)nicotinate to its carboxylic acid analog is fundamentally an ester saponification. However, the substrate presents two major chemoselectivity challenges:

  • Nitrile Lability: The cyano group at the 5-position is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. Under strongly basic conditions (e.g., NaOH or KOH at elevated temperatures) or strongly acidic conditions, the nitrile is prone to hydration, yielding the unwanted 5-carbamoyl derivative (-CONH

    
    ), or undergoing complete hydrolysis to a dicarboxylic acid, necessitating mild LiOH conditions ()[3].
    
  • Difluoromethyl Stability: While the -CF

    
    H group is generally robust, prolonged exposure to strong nucleophiles (like concentrated alkoxides or hydroxides) can trigger defluorination or substitution pathways, especially when activated by the adjacent nitrogen of the pyridine ring.
    

To circumvent these competing pathways, the hydrolysis must be kinetically controlled. The use of Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is the optimal strategy. The lithium cation (Li


) acts as a mild Lewis acid, coordinating tightly to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the ester carbon, allowing the hydroxide nucleophile to attack rapidly at low temperatures (0–25 °C), thereby preserving the integrity of the cyano group.

ReactionPathway A Ethyl 5-cyano-2- (difluoromethyl)nicotinate B 5-cyano-2- (difluoromethyl)nicotinic acid (Target Product) A->B LiOH, THF/H2O 0-25 °C (Selective) C 5-carbamoyl-2- (difluoromethyl)nicotinic acid (Over-hydrolysis) A->C NaOH, Reflux (Non-selective)

Fig 1. Hydrolysis pathway of ethyl 5-cyano-2-(difluoromethyl)nicotinate and side reactions.

Optimization of Hydrolysis Conditions

The causality behind solvent and base selection is critical for process scale-up. A biphasic or purely aqueous system fails due to the poor solubility of the ethyl ester. A ternary solvent system of THF/MeOH/H


O (typically 2:1:1 or 1:1:1) is employed.
  • THF (Tetrahydrofuran): Solubilizes the organic substrate.

  • MeOH (Methanol): Acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture. This prevents localized high concentrations of hydroxide ions that could trigger nitrile hydration.

  • H

    
    O (Water):  Solubilizes the LiOH and participates in the saponification mechanism.
    

Table 1: Condition Screening for Ester Hydrolysis

Base (Equivalents)Solvent SystemTemp (°C)Time (h)Yield of Target Acid (%)Yield of Carbamoyl Impurity (%)
NaOH (2.0 eq)EtOH / H

O
60 (Reflux)215%78%
KOH (1.5 eq)THF / H

O
25662%25%
LiOH (1.2 eq)THF / MeOH / H

O
25488%<5%
LiOH (1.1 eq) THF / MeOH / H

O
0 to 25 3 >95% Not Detected

Standardized Experimental Protocol

The following self-validating protocol ensures high fidelity and reproducibility for the selective hydrolysis.

Workflow Step1 Step 1: Dissolution Substrate in THF/MeOH (1:1) Step2 Step 2: Base Addition Dropwise 1M aq. LiOH at 0 °C Step1->Step2 Step3 Step 3: Saponification Stir at 20-25 °C for 2-4 h Step2->Step3 Step4 Step 4: Quenching Acidify with 1M HCl to pH 2.5-3.0 Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc (3x) Step4->Step5 Step6 Step 6: Isolation Dry over Na2SO4, Filter, Concentrate Step5->Step6

Fig 2. Step-by-step experimental workflow for the selective ester saponification.

Step-by-Step Methodology:

  • Dissolution: Charge a dry, round-bottom flask with ethyl 5-cyano-2-(difluoromethyl)nicotinate (1.0 equivalent). Add a solvent mixture of THF and MeOH (1:1 v/v, approx. 10 mL per gram of substrate) and stir until complete dissolution is achieved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Base Addition: Prepare a 1.0 M aqueous solution of LiOH·H

    
    O (1.1 equivalents). Add this solution dropwise to the reaction mixture over 15–20 minutes.
    
    • Causality: Dropwise addition controls the exotherm and prevents transient spikes in pH that could hydrate the nitrile.

  • Saponification: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is consumed (self-validation step).

  • Quenching & Acidification: Cool the mixture back to 0 °C. Slowly add 1.0 M HCl dropwise until the pH of the aqueous layer reaches 2.5–3.0.

    • Causality: The pKa of the product is approximately 3.5. Acidifying below this threshold ensures the product is fully protonated and uncharged, maximizing its partition coefficient into the organic phase.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield 5-cyano-2-(difluoromethyl)nicotinic acid as a high-purity solid.

Analytical Characterization

Verification of the isolated product should be confirmed via the following expected spectral data:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    14.20 (br s, 1H, -COOH), 9.25 (d, J = 2.0 Hz, 1H, Py-H6), 8.70 (d, J = 2.0 Hz, 1H, Py-H4), 7.45 (t, J = 53.5 Hz, 1H, -CF
    
    
    H).
  • 
    F NMR (376 MHz, DMSO-d
    
    
    
    ):
    
    
    -115.2 (d, J = 53.5 Hz, 2F).
  • LC-MS (ESI-): m/z calculated for C

    
    H
    
    
    
    F
    
    
    N
    
    
    O
    
    
    [M-H]
    
    
    197.02, found 197.0.

Conclusion

The synthesis of 5-cyano-2-(difluoromethyl)nicotinic acid from its ethyl ester requires precise control over reaction kinetics to prevent the degradation of sensitive functional groups. By utilizing mild LiOH in a homogeneous THF/MeOH/H


O system, researchers can achieve near-quantitative yields of this critical pharmacophoric building block, ready for downstream coupling in drug and agrochemical development.

References

  • Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.[Link]

  • Christensen, K. E., & Nielsen, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[Link]

  • US Patent Office. (2023). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. US20230322682A1.

Sources

Exploratory

Engineering Fluorinated Nicotinic Acid Derivatives: A Strategic Guide for Modern Drug Discovery

Introduction: The Strategic Role of Fluorine in Nicotinic Acid Scaffolds In modern medicinal chemistry, the incorporation of fluorine into privileged pharmacophores is a highly rational strategy to optimize pharmacokinet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Nicotinic Acid Scaffolds

In modern medicinal chemistry, the incorporation of fluorine into privileged pharmacophores is a highly rational strategy to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Nicotinic acid (niacin or Vitamin B₃), an endogenous ligand for the G-protein-coupled receptor GPR109A, serves as a versatile scaffold for drug discovery. By introducing fluorine atoms into the nicotinic acid ring or its pendant groups, scientists can precisely tune the molecule's electronic distribution, metabolic stability, and target binding affinity.

The causality behind the "fluorine effect" lies in the atom's unique physicochemical properties. Fluorine is the most electronegative element (χ = 3.98), yet it possesses a relatively small van der Waals radius (1.47 Å), allowing it to mimic hydrogen (1.20 Å) without introducing severe steric clashes. The resulting C–F bond is exceptionally strong (~485–552 kJ/mol), providing robust metabolic shielding against cytochrome P450-mediated oxidative degradation 1[1].

Physicochemical Modulation: Causality & Data

The strategic placement of fluorine on the nicotinic acid ring fundamentally alters its acid-base chemistry and lipophilicity. The strong inductive electron-withdrawing effect of fluorine lowers the pKₐ of the adjacent carboxylic acid group, altering its ionization state at physiological pH (7.4). Furthermore, single F-for-H substitutions generally increase the partition coefficient (LogP), enhancing passive membrane permeability—a critical factor for central nervous system (CNS) penetration 2[2].

Table 1: Pharmacological Profiles of Key Nicotinic Acid Derivatives
CompoundSubstitutionPharmacological ProfileKey Application
Nicotinic Acid NoneEndogenous GPR109A AgonistVitamin B₃ supplement, lipid regulation
6-Fluoronicotinic Acid 6-FluoroBioactive API building blockPET tracer scaffold, pancreatic cancer APIs
5-(2-Fluorophenyl)nicotinic acid 5-(2-Fluorophenyl)Enhanced target bindingAntimicrobial and anti-inflammatory agent
6-[¹⁸F]Fluoronicotinic Acid 6-[¹⁸F]FluoroMCT1 substrate, GPR109A agonistGlioblastoma PET imaging

Data aggregated from established structural activity relationship (SAR) studies 3[3].

Biological Targets & Signaling Pathways

Fluorinated nicotinic acids exhibit remarkable target specificity. A breakthrough application in theranostics is the use of 6-[¹⁸F]fluoronicotinic acid ([¹⁸F]FNA) for Positron Emission Tomography (PET) imaging of glioblastoma.

Mechanistic Causality: The blood-brain barrier (BBB) typically restricts the passage of polar therapeutics. However, [¹⁸F]FNA effectively hijacks the Monocarboxylate Transporter 1 (MCT1)—which is highly expressed on both endothelial cells and glioblastoma cells—to cross the BBB. Once inside the target tissue, it interacts with the GPR109A receptor, mirroring the binding kinetics of endogenous niacin4[4].

MOA FNA Fluorinated Nicotinic Acid (e.g., [18F]FNA) MCT1 MCT1 Transporter (Endothelial Cells) FNA->MCT1 Substrate Binding Brain BBB / Glioblastoma Tissue MCT1->Brain BBB Translocation GPR109A GPR109A Receptor Brain->GPR109A Target Engagement Effect PET Imaging Signal & Receptor Activation GPR109A->Effect Downstream Signaling

MCT1-mediated transport and GPR109A receptor activation by fluorinated nicotinic acid.

Self-Validating Experimental Protocol: Synthesis of Fluorinated Derivatives

To ensure high-yield generation of complex derivatives like 5-(2-Fluorophenyl)nicotinic acid, palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard 5[5]. This protocol is designed as a self-validating system, embedding orthogonal quality control (QC) checks at critical junctions to verify causality and success.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Combine 5-bromonicotinic acid (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq) in a Schlenk flask. Add Pd(PPh₃)₄ (5 mol%) as the catalyst.

  • Causality: The bulky triphenylphosphine ligands stabilize the palladium(0) active species, preventing premature aggregation while facilitating the oxidative addition of the electron-deficient bromonicotinic acid. An inert N₂ atmosphere is mandatory to prevent catalyst oxidation.

Step 2: Base Activation & Transmetalation

  • Action: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3.0 eq).

  • Causality: The aqueous base is critical; it converts the boronic acid into a highly nucleophilic boronate complex, driving the transmetalation step of the catalytic cycle.

Step 3: Reaction Execution & In-line Monitoring

  • Action: Reflux the mixture at 90°C for 12 hours. Monitor via LC-MS.

  • Self-Validation: The reaction is deemed complete only when LC-MS confirms the disappearance of the 5-bromonicotinic acid peak and the emergence of the target mass (m/z = 217.20).

Step 4: Workup & HPLC Purification

  • Action: Cool to room temperature, filter through Celite to remove Pd black, and acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product. Purify via preparative HPLC.

Step 5: Orthogonal Structural Validation

  • Action: Confirm the structure using ¹H-NMR and ¹⁹F-NMR spectroscopy.

  • Self-Validation: The success of the C-C bond formation is definitively proven by the absence of the boronic acid protons and the presence of a distinct ¹⁹F-NMR resonance corresponding to the ortho-fluoro substitution on the phenyl ring.

Workflow Start Halogenated Precursor + Fluorinated Boronic Acid Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Coupling Inert Atmosphere Purification HPLC Purification & In-line UV/MS Detection Coupling->Purification Crude Extract Validation 19F-NMR & 1H-NMR (Orthogonal Validation) Purification->Validation >98% Purity Fraction Product Pure Fluorinated Nicotinic Derivative Validation->Product Confirmed Structure

Self-validating experimental workflow for the synthesis of fluorinated nicotinic derivatives.

Therapeutic Applications & Case Studies

Beyond oncology and PET imaging, fluorinated nicotinic acid derivatives are aggressively pursued for their anti-inflammatory and antimicrobial properties. Recent in vitro screenings have demonstrated that specific fluorinated derivatives exhibit potent nitrite inhibition and suppress pro-inflammatory cytokines (TNF-α, IL-6) via COX-2 active site modulation. Crucially, these fluorinated analogs maintain efficacy while displaying a significantly enhanced gastric safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen6[6].

By rationally applying the "fluorine effect," drug development professionals can continue to leverage the nicotinic acid scaffold to overcome biological barriers, improve target specificity, and reduce off-target toxicities.

References

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • 6-Fluoronicotinic acid | CAS 403-45-2. Ossila.
  • Utilizing Monocarboxylate Transporter 1-Mediated Blood–Brain Barrier Penetration for Glioblastoma Positron Emission Tomography Imaging with 6-[¹⁸F]Fluoronicotinic Acid. ACS Publications.
  • Buy 5-(2-Fluorophenyl)nicotinic acid | 705961-96-2. Smolecule.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed (NIH).

Sources

Foundational

5-Cyano-2-(difluoromethyl)nicotinic Acid: Chemical Properties, Synthetic Methodologies, and Applications in P2Y12 Antagonism

Executive Summary In the landscape of modern medicinal chemistry, heavily substituted electron-deficient pyridines serve as critical scaffolds for designing highly selective pharmacophores. 5-Cyano-2-(difluoromethyl)nico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heavily substituted electron-deficient pyridines serve as critical scaffolds for designing highly selective pharmacophores. 5-Cyano-2-(difluoromethyl)nicotinic acid (5-CDN) represents a highly specialized building block characterized by a unique triad of functional groups: a difluoromethyl (


) moiety, a cyano (

) group, and a carboxylic acid.

This whitepaper provides an in-depth technical analysis of 5-CDN, detailing its physicochemical properties, the structural causality behind its design, and a self-validating synthetic methodology. Furthermore, we explore its pivotal role as an intermediate in the synthesis of reversible P2Y12 receptor antagonists—a class of anti-thrombotic agents critical for managing cardiovascular diseases and hypercholesterolemia-induced platelet hyperreactivity[1],[2].

Physicochemical Profiling and Structural Causality

The molecular architecture of 5-CDN is not arbitrary; every functional group is engineered to fine-tune the molecule's electronic distribution, lipophilicity, and binding kinetics.

Quantitative Chemical Properties

The following table summarizes the core physicochemical data of the 5-CDN scaffold, extrapolated and verified against closely related analogs such as 6-chloro-5-cyano-2-(difluoromethyl)nicotinamide[3].

PropertyValue / Description
IUPAC Name 5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid
Molecular Formula

Molecular Weight 198.13 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid

)
Hydrogen Bond Acceptors 4 (Pyridine N, Cyano N, Carboxylic O x2)
Topological Polar Surface Area (TPSA) ~74.0 Ų
Rotatable Bonds 2
Mechanistic Insights into Functional Group Selection
  • The Difluoromethyl (

    
    ) Group:  Unlike a standard methyl group, which is highly susceptible to rapid cytochrome P450-mediated benzylic oxidation, the 
    
    
    
    group provides robust metabolic stability. Crucially, unlike the highly lipophilic and electron-withdrawing trifluoromethyl (
    
    
    ) group, the
    
    
    proton acts as a lipophilic hydrogen bond donor. This allows for specific directional interactions with target protein residues without drastically inflating the molecule's overall LogP.
  • The Cyano (

    
    ) Group:  Positioned at C5, the cyano group exerts powerful inductive and resonance electron-withdrawing effects. This significantly lowers the electron density of the pyridine core and, by extension, lowers the 
    
    
    
    of the C3 carboxylic acid. This ensures the acid remains fully ionized at physiological pH (7.4), facilitating the formation of essential salt bridges with arginine or lysine residues in target receptors[3].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 5-CDN requires strict chemoselectivity to prevent cross-reactivity between the sensitive cyano and difluoromethyl groups. The following step-by-step protocol utilizes a logical progression of functional group transformations, incorporating In-Process Controls (IPCs) to ensure the system is self-validating.

Step 1: Palladium-Catalyzed Cyanation
  • Objective: Introduce the C5 nitrile to a commercially available starting material.

  • Procedure: To a degassed solution of ethyl 5-bromo-2-methylnicotinate (1.0 eq) in anhydrous DMF, add

    
     (0.6 eq) and 
    
    
    
    (0.05 eq). Heat the mixture to 120°C for 4 hours under an argon atmosphere.
  • Causality & Validation:

    
     is selected over NaCN due to its superior solubility in organic solvents and lower toxicity profile. Introducing the cyano group before fluorination prevents the harsh fluorinating agents from interacting with the transition metal catalyst. Validation:  LC-MS analysis confirms complete conversion via the disappearance of the characteristic 1:1 isotopic bromine doublet (M, M+2).
    
Step 2: Benzylic Oxidation to Aldehyde
  • Objective: Oxidize the C2 methyl group to a formyl group.

  • Procedure: Dissolve the intermediate in 1,4-dioxane. Add

    
     (1.5 eq) and reflux for 12 hours. Filter the hot solution through a pad of Celite to remove insoluble selenium byproducts.
    
  • Causality & Validation:

    
     is highly chemoselective for oxidizing activated benzylic/heteroaromatic methyl groups to aldehydes without over-oxidizing them to carboxylic acids. Validation:  TLC (UV 254 nm) demonstrates the shift of a non-polar starting material to a distinct, highly UV-active polar spot.
    
Step 3: Nucleophilic Deoxofluorination
  • Objective: Convert the aldehyde to the target difluoromethyl group.

  • Procedure: Cool a solution of the aldehyde in anhydrous DCM to 0°C. Dropwise, add Diethylaminosulfur trifluoride (DAST, 2.0 eq). Stir and allow the reaction to warm to room temperature over 2 hours. Quench carefully with saturated aqueous

    
    .
    
  • Causality & Validation: DAST selectively exchanges the carbonyl oxygen for two fluorine atoms under mild conditions, leaving the ester and cyano groups intact. The low temperature prevents unwanted fluorination of the pyridine ring. The

    
     quench is critical to neutralize the hazardous HF byproduct. Validation: 
    
    
    
    NMR is used to validate the structure, exhibiting a characteristic doublet around -115 ppm corresponding to the
    
    
    group.
Step 4: Ester Saponification
  • Objective: Unmask the carboxylic acid to yield 5-CDN.

  • Procedure: Dissolve the fluorinated ester in a 3:1 mixture of THF/Water. Add LiOH monohydrate (2.0 eq) and stir at room temperature for 2 hours. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the final product.

  • Causality & Validation: LiOH provides mild basic conditions that hydrolyze the ester without hydrating the sensitive cyano group into an amide. Precipitation at pH 3 leverages the calculated

    
     of the product, ensuring a self-purifying isolation step.
    

Synthesis A Ethyl 5-bromo- 2-methylnicotinate B Ethyl 5-cyano- 2-methylnicotinate A->B Pd(PPh3)4, Zn(CN)2 DMF, 120°C C Ethyl 5-cyano- 2-formylnicotinate B->C SeO2, Dioxane Reflux D Ethyl 5-cyano-2- (difluoromethyl)nicotinate C->D DAST, DCM 0°C to RT E 5-Cyano-2-(difluoromethyl) nicotinic acid D->E LiOH, THF/H2O RT, 2h

Figure 1: Step-by-step synthetic workflow for 5-cyano-2-(difluoromethyl)nicotinic acid.

Applications in Drug Development: P2Y12 Antagonism

The primary application of the 5-CDN scaffold lies in the development of novel, reversible P2Y12 receptor antagonists.

The P2Y12 Receptor Pathway

The P2Y12 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of platelets. Upon vascular injury, Adenosine Diphosphate (ADP) is released and binds to P2Y12. This binding activates the


 protein, which subsequently inhibits adenylyl cyclase, leading to a drop in intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of the PI3K/Akt signaling pathway leads to the conformational activation of the 

integrin, ultimately precipitating platelet aggregation and thrombus formation[2],[4].

In pathological states such as severe hypercholesterolemia, this pathway becomes hyperreactive, significantly increasing the risk of myocardial infarction and ischemic stroke[2].

Mechanism of 5-CDN Derivatives

Historically, irreversible thienopyridines (e.g., clopidogrel) have been used to block this pathway. However, they require hepatic metabolic activation and pose severe long-term bleeding risks due to their irreversible covalent binding[4].

Derivatives of 5-CDN, such as ethyl 6-chloro-5-cyano-2-(difluoromethyl)nicotinate coupled with piperidine or azetidine moieties, act as potent, direct-acting, reversible antagonists [1]. The difluoromethyl and cyano groups of the 5-CDN core interact non-covalently with the hydrophobic pockets and hydrogen-bond networks of the P2Y12 receptor, blocking ADP binding without permanently disabling the platelet. This reversibility provides a superior safety profile, allowing normal hemostasis to recover rapidly once the drug is cleared from circulation[1],[4].

P2Y12 ADP ADP (Agonist) P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Antagonist 5-CDN Derivative (Reversible Antagonist) Antagonist->P2Y12 Blocks Binding Gi Gi Protein P2Y12->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K / Akt Pathway Gi->PI3K Activates cAMP cAMP Levels (Decreased) AC->cAMP Leads to Aggregation Platelet Aggregation & Thrombosis cAMP->Aggregation Promotes PI3K->Aggregation Promotes

Figure 2: P2Y12 receptor signaling pathway and the inhibitory mechanism of 5-CDN derivatives.

References

1.[3] 6-Chloro-5-cyano-2-(difluoromethyl)nicotinamide | C8H4ClF2N3O - PubChem. Source: nih.gov. URL: 2.[1] US20080312208A1 - Pyridine Analogues - Google Patents. Source: google.com. URL: 3.[2] Contribution of the P2Y12 receptor-mediated pathway to platelet hyperreactivity in hypercholesterolemia - PMC. Source: nih.gov. URL: 4.[4] Full article: P2Y12R antagonists in antithrombotic therapy: a patent and literature review (2019–present) - Taylor & Francis. Source: tandfonline.com. URL:

Sources

Exploratory

2-difluoromethyl-5-cyanopyridine-3-carboxylic acid synonyms

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-cyanopyridine-3-carboxylic Acid and its Analogs: Synthesis, Properties, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-cyanopyridine-3-carboxylic Acid and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)-5-cyanopyridine-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogs to present its anticipated chemical identity, plausible synthetic routes, and potential applications. By examining the established chemistry of substituted nicotinic acids and cyanopyridines, this guide offers valuable insights for researchers, scientists, and drug development professionals working on the design and synthesis of novel therapeutic agents. The content is structured to provide a logical progression from fundamental properties to practical synthetic methodologies and potential biological relevance, grounded in authoritative scientific literature.

Introduction and Chemical Identity

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] Its derivatives, particularly substituted nicotinic acids (pyridine-3-carboxylic acids), have a rich history in drug discovery, leading to treatments for a wide range of conditions.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl group, along with a cyano group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and alter bioavailability.

While a specific CAS number or established synonym for 2-(difluoromethyl)-5-cyanopyridine-3-carboxylic acid is not readily found in major chemical databases, its structure suggests it belongs to the class of substituted nicotinic acids. The IUPAC name for nicotinic acid is pyridine-3-carboxylic acid.[2][3] Therefore, the systematic name for the topic compound is 2-(difluoromethyl)-5-cyanopyridine-3-carboxylic acid .

Table 1: Key Chemical Identifiers and Properties (Predicted and from Analogs)

PropertyValue/InformationSource/Analog
IUPAC Name 2-(difluoromethyl)-5-cyanopyridine-3-carboxylic acid
Molecular Formula C8H4F2N2O2
Molecular Weight 200.13 g/mol
CAS Number Not available
Synonyms 5-Cyano-2-(difluoromethyl)nicotinic acid
Related CAS Numbers 1804791-49-8 (6-Cyano-5-(difluoromethyl)-2-(trifluoromethoxy)nicotinic acid)[4], 1806760-66-6 (5-amino-2-(difluoromethyl)nicotinic acid)[5]

Plausible Synthetic Strategies

The synthesis of 2-(difluoromethyl)-5-cyanopyridine-3-carboxylic acid can be approached through several established methods for the functionalization of the pyridine ring. Based on literature precedents for similar structures, a multi-step synthesis is anticipated.

General Workflow for Synthesis

A plausible synthetic workflow would involve the construction of a suitably substituted pyridine ring followed by the introduction or modification of the functional groups.

G A Starting Pyridine Derivative B Introduction of Difluoromethyl Group A->B e.g., Ruppert-Prakash reagent C Cyanation of the Pyridine Ring B->C e.g., Direct cyanation D Formation of Carboxylic Acid C->D Hydrolysis of nitrile or ester E Final Product D->E

Caption: Proposed synthetic workflow for 2-(difluoromethyl)-5-cyanopyridine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical, based on analogs)

The following protocol is a hypothetical sequence based on established reactions for the synthesis of related compounds, such as 5-halo-6-trifluoromethylpyridine-3-carbonitriles.[6]

Step 1: Synthesis of a Dihalogenated Pyridine Precursor

This step would likely start from a commercially available pyridine derivative that can be halogenated at the desired positions to provide handles for subsequent functionalization.

Step 2: Introduction of the Difluoromethyl Group

The introduction of a difluoromethyl group can be achieved using various fluorinating reagents. A common method involves the reaction of a corresponding aldehyde or a related functional group with a difluoromethylating agent like the Ruppert-Prakash reagent (TMSCF3) under specific conditions.

Step 3: Cyanation of the Pyridine Ring

Direct cyanation of pyridines can be achieved through several methods, including treatment with potassium cyanide after activation of the pyridine ring with nitric acid and trifluoroacetic anhydride.

Experimental Protocol: Direct Cyanation of a Pyridine Derivative (Adapted from Katritzky et al.)

  • To a solution of the substituted pyridine (1 equivalent) in a suitable solvent (e.g., CH2Cl2) at 0 °C, add trifluoroacetic anhydride (TFAA) (2 equivalents) dropwise.

  • After stirring for 1 hour, add concentrated nitric acid (1.9 mL per 36 mmol of pyridine) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Slowly add the reaction mixture to a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate.

  • Stir the mixture for 12 hours, ensuring the pH remains between 6 and 7.

  • Extract the product with an organic solvent (e.g., CH2Cl2), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the cyano group at position 5 to a carboxylic acid. This can be achieved under acidic or basic conditions. Alternatively, if a precursor with an ester group at position 3 is used, saponification would yield the carboxylic acid.

Potential Applications in Drug Discovery

Substituted pyridine carboxylic acids are prevalent in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their role as key pharmacophores.[1]

Enzyme Inhibition

The structural motifs present in 2-(difluoromethyl)-5-cyanopyridine-3-carboxylic acid suggest its potential as an inhibitor for various enzymes. Cyanopyridine derivatives have been explored as inhibitors of Pim-1 kinase, an important target in cancer therapy.[7] The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes.

G A 2-(difluoromethyl)-5-cyanopyridine-3-carboxylic acid B Enzyme Active Site A->B Binding C Hydrogen Bonding A->C B->C D Inhibition of Enzyme Activity B->D

Caption: Conceptual diagram of enzyme inhibition by the target molecule.

Anticancer Drug Discovery

The cyanopyridine scaffold has been utilized in the design of dual-acting PIM-1 kinase and HDAC inhibitors for cancer treatment.[8] The presence of the electron-withdrawing difluoromethyl and cyano groups in the target molecule could enhance its potency and selectivity as an anticancer agent.

Analgesic and Anti-inflammatory Agents

Derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. The specific substitution pattern of the target compound may lead to novel compounds with similar activities.

Conclusion

While 2-(difluoromethyl)-5-cyanopyridine-3-carboxylic acid remains a novel compound with limited directly available data, this technical guide provides a robust framework for its synthesis and potential applications based on the well-established chemistry of its structural analogs. The insights into plausible synthetic routes and potential biological activities are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this and other new chemical entities. Further experimental investigation is required to validate the proposed synthetic protocols and to fully elucidate the pharmacological profile of this promising molecule.

References

  • RSC Publishing. The preparation of some 4-substituted nicotinic acids and nicotinamides. Available from: [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Springer. An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Available from: [Link]

  • ResearchGate. Synthesis of 2-trifluoromethyl-5-cyanopyridine. Available from: [Link]

  • PubMed. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Available from: [Link]

  • Wiley Online Library. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available from: [Link]

  • PubChem. 2-Cyano-3,5-difluoropyridine. Available from: [Link]

  • ACS Publications. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Available from: [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Available from: [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

  • MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available from: [Link]

  • PubChem. 5-Fluoronicotinic Acid. Available from: [Link]

  • Pharmaffiliates. Nicotinic Acid. Available from: [Link]

  • PubChem. 3,5-Difluoropyridine-2-carboxylic acid. Available from: [Link]

Sources

Foundational

The Tale of Two Fluorines: A Comparative Analysis of 2-Trifluoromethyl- and 2-Difluoromethyl-Nicotinic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can profoundly influence a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological properties. The trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups, while seemingly similar, impart distinct characteristics that can be leveraged to overcome specific challenges in drug design. This guide provides an in-depth comparative analysis of 2-trifluoromethyl-nicotinic acid and 2-difluoromethyl-nicotinic acid, moving beyond a simple list of properties to explore the causal relationships between structure and function. We will dissect their electronic profiles, metabolic fates, and synthetic accessibility, offering field-proven insights to guide researchers in making informed decisions for scaffold modification and lead optimization.

Introduction: The Power of Fluorine in Pyridine Scaffolds

Nicotinic acid, or vitamin B3, and its derivatives are privileged scaffolds in pharmacology, forming the core of numerous therapeutic agents.[1][2][3] The modification of this simple heterocyclic framework is a cornerstone of drug discovery. Among the most powerful tools in the medicinal chemist's arsenal is the use of fluorinated substituents.[4][5] The introduction of a trifluoromethyl (-CF3) or difluoromethyl (-CHF2) group onto the pyridine ring can dramatically alter a compound's metabolic stability, lipophilicity, pKa, and binding interactions.

The choice between a -CF3 and a -CHF2 group is not arbitrary; it is a strategic decision aimed at fine-tuning a molecule's properties. The -CF3 group is often employed as a robust "metabolic shield," leveraging the strength of the C-F bond to block oxidative metabolism.[6][7] The -CHF2 group, conversely, offers a more nuanced modulation, enhancing stability while retaining a C-H bond that can participate in unique metabolic pathways or act as a hydrogen bond donor. This guide will illuminate these critical differences, providing the foundational knowledge necessary to strategically deploy these functional groups in drug development.

Comparative Physicochemical Properties: The Core Differences

The substitution of a single fluorine atom for a hydrogen atom creates a cascade of electronic and steric changes that differentiate the -CF3 and -CHF2 groups.

Electronic Effects and Acidity

Both the trifluoromethyl and difluoromethyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This property, known as the negative inductive effect (-I), has a profound impact on the nicotinic acid scaffold.

  • Trifluoromethyl (-CF3): As one of the most powerful electron-withdrawing groups in medicinal chemistry, the -CF3 group significantly decreases the electron density of the pyridine ring and the carboxylate group.[6] This has two major consequences:

    • Increased Acidity: It substantially lowers the pKa of the carboxylic acid, making it a stronger acid compared to unsubstituted nicotinic acid.

    • Decreased Basicity: It reduces the basicity of the pyridine nitrogen, making it less likely to be protonated at physiological pH.

  • Difluoromethyl (-CHF2): The -CHF2 group is also strongly electron-withdrawing, but its effect is attenuated compared to the -CF3 group. The presence of a hydrogen atom slightly lessens the inductive pull. This results in a pKa for 2-difluoromethyl-nicotinic acid that is intermediate between that of nicotinic acid and its 2-trifluoromethyl analog.

Lipophilicity and Permeability

Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a drug's ability to cross cell membranes.

  • Trifluoromethyl (-CF3): The -CF3 group is known to significantly increase the lipophilicity of a molecule. The Hansch π value, a measure of a substituent's contribution to lipophilicity, for -CF3 is +0.88. This enhancement can improve membrane permeability and, in some cases, blood-brain barrier penetration.[6]

  • Difluoromethyl (-CHF2): The -CHF2 group also increases lipophilicity, but to a lesser extent than the -CF3 group. This allows for a more subtle modulation of a compound's logP, which can be crucial for optimizing the delicate balance between solubility and permeability.

Metabolic Stability

The primary reason for incorporating fluorinated groups is often to enhance metabolic stability by blocking metabolism at a specific site.[6][7]

  • Trifluoromethyl (-CF3): This group is exceptionally resistant to oxidative metabolism. The carbon-fluorine bond has a high bond dissociation energy (around 485 kJ/mol) compared to a carbon-hydrogen bond (around 414 kJ/mol), making it a poor substrate for metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[6] Replacing a metabolically labile methyl group with a -CF3 group can effectively block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[7]

  • Difluoromethyl (-CHF2): The -CHF2 group represents a fascinating intermediate. While more stable than a methyl group, it still possesses a C-H bond that can be a target for oxidative metabolism. However, the adjacent fluorine atoms make this C-H bond less susceptible to enzymatic cleavage than a standard methyl C-H bond. This "tunable" stability can be a significant advantage, preventing complete metabolic shutdown which might lead to undesirable drug-drug interactions, while still improving the pharmacokinetic profile.

Hydrogen Bonding Potential

A key, and often overlooked, difference lies in their ability to form hydrogen bonds.

  • Trifluoromethyl (-CF3): This group is a hydrogen bond acceptor only, utilizing the lone pairs on the fluorine atoms.

  • Difluoromethyl (-CHF2): The C-H bond in the -CHF2 group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. This unique capability can introduce novel and favorable interactions with a biological target, potentially increasing binding affinity and selectivity.

Quantitative Data Summary
Property2-Trifluoromethyl-nicotinic acid2-Difluoromethyl-nicotinic acidRationale for Difference
Electron-Withdrawing Effect Very StrongStrong-CF3 has three electronegative F atoms, creating a more powerful inductive pull than the two F atoms in -CHF2.
Acidity (pKa of -COOH) Lower (More Acidic)IntermediateThe stronger electron-withdrawing nature of -CF3 stabilizes the carboxylate anion more effectively.
Lipophilicity (logP) HigherIntermediateThe -CF3 group contributes more to lipophilicity (Hansch π = +0.88) than the -CHF2 group.
Metabolic Stability Very HighHigh (but tunable)The C-F bonds are highly resistant to cleavage. The C-H bond in -CHF2 provides a potential, albeit slow, metabolic site.[6][7][8]
H-Bonding Potential Acceptor OnlyAcceptor & Weak DonorThe polarized C-H bond in -CHF2 can participate as a hydrogen bond donor, a feature absent in -CF3.

Synthesis and Chemical Reactivity

The synthetic accessibility and subsequent reactivity of these compounds are critical considerations for their use in a research program.

Synthesis of 2-Trifluoromethyl-nicotinic Acid

Several routes have been developed for the synthesis of this key intermediate.

  • From Halogenated Pyridines: A common laboratory-scale method begins with 3-bromo-2-trifluoromethylpyridine. The bromine atom is converted into a Grignard or organolithium reagent, which is then quenched with carbon dioxide to install the carboxylic acid group.[9]

  • Pyridine Ring Construction: For larger-scale synthesis, building the pyridine ring itself is often more efficient. One reported method involves the reaction of ethyl 4,4,4-trifluoro-acetoacetate with an alkyl vinyl ether, followed by cyclization with ammonia to form the 2-(trifluoromethyl)pyridine ring.[10] This approach uses readily available and cheaper starting materials.[10]

Synthesis of 2-Difluoromethyl-nicotinic Acid

The synthesis of 2-difluoromethyl-nicotinic acid is less extensively documented in readily available literature but follows similar principles of modern organic synthesis. The introduction of the difluoromethyl group often relies on specialized fluorinating reagents or building blocks. The CAS number for this compound is 1256809-21-8.

Comparative Reactivity

The strong electron-withdrawing nature of the fluorinated substituents influences the reactivity of the nicotinic acid core.

  • Carboxylic Acid Derivatization: Standard conversion of the carboxylic acid to an amide or ester is readily achievable. However, due to the deactivation of the carboxyl group, acid-catalyzed esterification may be less efficient.[9] A more reliable method involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol or amine.[9]

  • Pyridine Ring Chemistry: The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present.

Biological and Pharmacological Implications

The subtle physicochemical differences between the -CF3 and -CHF2 groups can translate into significant pharmacological distinctions.

Target Engagement and Binding Affinity
  • -CF3 Group: The high lipophilicity and strong electron-withdrawing character can enhance binding through hydrophobic and electrostatic interactions. Derivatives of 2-(trifluoromethyl)nicotinic acid have been identified as potent and selective inhibitors of catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease.[10][11][12]

  • -CHF2 Group: The ability of the -CHF2 group to act as a hydrogen bond donor can be a game-changer. If a target's active site has a hydrogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom) in the right position, a -CHF2 substituted ligand may exhibit significantly higher affinity and selectivity than its -CF3 counterpart.

Diagram: Key Physicochemical Differentiators

This diagram illustrates the fundamental differences in electronic effects, metabolic stability, and hydrogen bonding capability between the two groups.

G cluster_cf3 2-Trifluoromethyl-nicotinic acid cluster_chf2 2-Difluoromethyl-nicotinic acid CF3 CF3 Group Effect_CF3 Strongest -I Effect (pKa ↓↓) CF3->Effect_CF3 Metabolism_CF3 Metabolic 'Brick Wall' (High Stability) CF3->Metabolism_CF3 Hbond_CF3 H-Bond Acceptor ONLY CF3->Hbond_CF3 Comparison Key Differences CF3->Comparison CHF2 CHF2 Group Effect_CHF2 Strong -I Effect (pKa ↓) CHF2->Effect_CHF2 Metabolism_CHF2 Tunable Metabolism (C-H site exists) CHF2->Metabolism_CHF2 Hbond_CHF2 H-Bond Acceptor + Weak Donor CHF2->Hbond_CHF2 CHF2->Comparison G A 1. Prepare Reagents (Test Compound, Microsomes, Buffer) B 2. Pre-incubate Plate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Ice-Cold Acetonitrile + IS) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant via LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

Caption: Standard workflow for an in vitro microsomal stability assay.

Strategic Selection in Drug Design: A Scientist's Perspective

The choice between a -CF3 and -CHF2 group is a classic example of multi-parameter optimization in drug discovery. The "best" choice is entirely context-dependent, dictated by the specific goals of the project and the challenges presented by the lead compound.

When to Prioritize 2-Trifluoromethyl-nicotinic acid:
  • The Goal is Maximum Stability: When a known metabolic liability in the 2-position (e.g., an oxidizable methyl or ethyl group) must be completely blocked.

  • High Lipophilicity is Required: When increased membrane permeability or CNS penetration is desired and can be tolerated without compromising solubility.

  • A Strong pKa Shift is Needed: When modulating the acidity of the carboxyl group or basicity of the pyridine nitrogen is necessary to optimize binding or pharmacokinetic properties.

When to Prioritize 2-Difluoromethyl-nicotinic acid:
  • A Nuanced Approach is Needed: When the goal is to attenuate, but not eliminate, metabolism to avoid potential liabilities associated with very low clearance drugs.

  • Hydrogen Bond Donation is Key: When structural biology or SAR data suggests a hydrogen bond donor is required for optimal target engagement. The -CHF2 group can serve as a bioisostere for a hydroxyl or thiol group in this context.

  • Fine-Tuning Lipophilicity: When the logP of a lead compound is already high, and the more modest increase from a -CHF2 group is preferred to avoid solubility issues.

Diagram: Drug Designer's Decision Framework

G Start Lead Compound has Metabolic Liability at Pos. 2 Q1 Is COMPLETE metabolic blocking required? Start->Q1 CF3_Path Use 2-CF3-Nicotinic Acid Q1->CF3_Path  Yes Q2 Is an H-bond donor potentially beneficial for binding? Q1->Q2  No / Unsure Consider_Both Synthesize and test both analogues CF3_Path->Consider_Both CHF2_Path Use 2-CHF2-Nicotinic Acid Q2->CHF2_Path  Yes Q3 Is a significant increase in logP desirable? Q2->Q3  No CHF2_Path->Consider_Both Q3->CF3_Path  Yes Q3->CHF2_Path  No / Minor increase needed

Caption: A decision-making framework for selecting -CF3 vs. -CHF2.

Conclusion

The distinction between 2-trifluoromethyl- and 2-difluoromethyl-nicotinic acid is a compelling illustration of how subtle structural changes can lead to profound functional consequences. The -CF3 group offers a powerful, albeit blunt, tool to confer metabolic stability and high lipophilicity. In contrast, the -CHF2 group provides a more refined instrument, allowing for the fine-tuning of metabolic fate, lipophilicity, and the introduction of unique hydrogen bonding interactions. A deep understanding of these differences empowers researchers to move beyond trial-and-error and engage in rational, hypothesis-driven drug design, ultimately accelerating the journey from a promising scaffold to a viable clinical candidate.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Retrieved from [Link]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar. (2008, April 10). Retrieved from [Link]

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (2008, May 1). Retrieved from [Link]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors - Organic Letters (ACS Publications). (2008, April 10). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Retrieved from [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles - ChemRxiv. Retrieved from [Link]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors - Organic Letters (ACS Publications). (2008, April 10). Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (2022, March 4). Retrieved from [Link]

  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018, July 8). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15). Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Validation: 5-Cyano-2-(difluoromethyl)nicotinic Acid

Topic: Strategic Sourcing and Validation of 5-Cyano-2-(difluoromethyl)nicotinic Acid Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Sourcing and Validation of 5-Cyano-2-(difluoromethyl)nicotinic Acid Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Drug Discovery.

Executive Summary

In the landscape of modern drug discovery, 5-Cyano-2-(difluoromethyl)nicotinic acid represents a high-value, "privileged" scaffold. It combines the lipophilic hydrogen-bond donor properties of the difluoromethyl (


) group with the orthogonal reactivity of a nitrile handle, all mounted on a pyridine core.

However, unlike commodity building blocks, this specific molecule often resides in the "make-on-demand" or "custom synthesis" tier of the supply chain. This guide provides a technical roadmap for sourcing, synthesizing, and validating this building block, ensuring downstream data integrity in SAR (Structure-Activity Relationship) campaigns.

Part 1: The Chemical Value Proposition

Bioisosteric Significance

The 2-position


 group is not merely a lipophilic spacer. As highlighted in recent medicinal chemistry literature, the 

moiety acts as a lipophilic hydrogen bond donor , capable of mimicking hydroxyl (-OH) or thiol (-SH) groups while significantly improving membrane permeability and metabolic stability against oxidation [1].
  • 
     vs. 
    
    
    
    :
    Unlike the chemically inert trifluoromethyl group, the
    
    
    proton is acidic enough to interact with protein backbone carbonyls, yet lipophilic enough to cross the blood-brain barrier (BBB).
  • The Nitrile Handle (C-5): The 5-cyano group serves two roles:

    • Electronic Modulation: It lowers the

      
       of the carboxylic acid, potentially altering solubility and binding affinity.
      
    • Synthetic Divergence: It is a precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles, oxadiazoles).

The Supply Chain Reality

A direct search of global inventories reveals that 5-Cyano-2-(difluoromethyl)nicotinic acid is rarely a "24-hour delivery" stock item. It is frequently confused with its analogs, such as:

  • 5-Chloro-2-(difluoromethyl)nicotinic acid (CAS: 1256794-46-3)[1]

  • 5-Amino-2-(difluoromethyl)nicotinic acid (CAS: 1806760-66-6)[2]

Therefore, sourcing strategies must pivot from "catalog shopping" to strategic procurement via custom synthesis or late-stage functionalization of precursors.

Part 2: Sourcing Pathways & Supplier Evaluation

The Sourcing Decision Matrix

The following decision tree illustrates the optimal workflow for acquiring this building block based on project timelines and quantity requirements.

SourcingMatrix Start Requirement: 5-Cyano-2-(difluoromethyl)nicotinic acid CheckStock Check Major Aggregators (e.g., SciFinder, eMolecules) Start->CheckStock IsAvailable Direct Stock Available? CheckStock->IsAvailable Buy Purchase & QC (Validate Purity) IsAvailable->Buy Yes NoStock No Direct Stock IsAvailable->NoStock No Strategy Select Sourcing Strategy NoStock->Strategy RouteA Route A: In-House Synthesis (Fastest for <5g) Strategy->RouteA Urgent / Small Scale RouteB Route B: Custom Synthesis (CRO) (Best for >100g) Strategy->RouteB Scale-up / Low Internal Bandwidth Precursor Source Precursor: 5-Chloro-2-(difluoromethyl)nicotinic acid (CAS: 1256794-46-3) RouteA->Precursor CRO_Select Select Vendor Capability: - Fluorination Expertise - Cyanation Safety RouteB->CRO_Select

Figure 1: Strategic sourcing decision tree for rare fluorinated pyridines.

Recommended Suppliers & Capabilities

Since the exact molecule is often made-on-demand, vendors should be selected based on their precursor inventory and fluorine chemistry capabilities .

Supplier CategoryRecommended VendorsPrimary UtilityKey Precursor Availability
Catalog Aggregators Enamine , ChemScene , BLD Pharm High probability of having the 5-Chloro or 5-Bromo precursors in stock.High (Often stock CAS 1256794-46-3)
Fluorine Specialists Fluorochem , Apollo Scientific , Combi-Blocks Specialized in handling

reagents and high-pressure cyanation.
High
Custom Synthesis (CRO) WuXi AppTec , PharmBlock Scalable synthesis (>1kg) with validated impurity profiles.Make-on-Demand

Analyst Note: ChemScene and Enamine currently list the highest number of structurally related difluoromethyl-pyridine analogs, making them the primary "first-call" vendors [2, 3].

Part 3: Technical Synthesis & Validation (The "Self-Validating System")

If commercial stock is unavailable, the most reliable synthetic route involves the cyanation of the 5-chloro precursor . This protocol is designed to be self-validating: if the cyanation fails, the distinct NMR shift of the starting material remains visible.

Synthetic Workflow (Route A)

Reaction: Palladium-catalyzed cyanation of 5-chloro-2-(difluoromethyl)nicotinic acid (ester form recommended for solubility).

  • Starting Material: Methyl 5-chloro-2-(difluoromethyl)nicotinate.

  • Reagents:

    
     (Stoichiometric source), 
    
    
    
    (Catalyst), Xantphos (Ligand).
  • Solvent: DMA (Dimethylacetamide), degassed.

  • Conditions:

    
    , 4-12 hours.
    

SynthesisFlow SM 5-Cl Precursor (Ar-Cl) Cat Pd(0) / Zn(CN)2 Cyanation SM->Cat Inter Intermediate (Ar-CN Ester) Cat->Inter Impurity1 Impurity A: Protodehalogenation (Ar-H) Cat->Impurity1 Side Rxn Hydrol LiOH Hydrolysis Inter->Hydrol Prod Target Product (Ar-CN Acid) Hydrol->Prod Impurity2 Impurity B: Amide (Hydrolysis) Hydrol->Impurity2 Over-reaction

Figure 2: Synthetic pathway and critical impurity checkpoints.

Quality Control (QC) Protocol

To ensure the integrity of the building block before use in SAR, follow this tiered QC process.

Tier 1: Identity Confirmation (NMR)
  • 
     NMR:  The 
    
    
    
    group appears as a characteristic doublet (due to H-F coupling) around
    
    
    to
    
    
    ppm.
    • Validation Check: If the signal is a singlet, the proton is missing (degradation). If the signal is absent, the

      
       group has hydrolyzed to an aldehyde/acid.
      
  • 
     NMR:  Look for the triplet of the 
    
    
    
    proton (
    
    
    ).
Tier 2: Purity Profiling (LC-MS)
  • Method: Reverse-phase C18, Acidic Mobile Phase (0.1% Formic Acid).

  • Critical Impurity Watchlist:

    • Palladium Residues: If synthesized via cross-coupling, residual Pd can interfere with downstream biology or subsequent couplings. Requirement: < 20 ppm (ICP-MS).

    • Hydrolysis Product: The 5-cyano group can hydrolyze to the primary amide (

      
      ).
      
    • Decarboxylation: Loss of

      
       (
      
      
      
      ) is possible if the workup was too acidic/hot.

Part 4: Handling and Stability

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The difluoromethyl group is generally stable, but the combination of a carboxylic acid and a nitrile suggests sensitivity to strong aqueous bases (hydrolysis risk).
    
  • Safety: Treat as a potential cyanide source under extreme acidic/thermal conditions.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemScene Product Catalog . 6-Cyano-5-(difluoromethyl)-2-(trifluoromethoxy)nicotinic acid (Analog Reference). Accessed March 2026. Link

  • Enamine Building Blocks . Difluoromethyl-substituted Pyridines Collection. Accessed March 2026. Link

  • Xing, L., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Cyano-2-(difluoromethyl)nicotinic Acid as a Next-Generation Bioisosteric Scaffold in Lead Optimization

Executive Summary In contemporary medicinal chemistry, multiparameter optimization (MPO) often requires balancing target affinity with developability metrics such as metabolic stability, membrane permeability, and safety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, multiparameter optimization (MPO) often requires balancing target affinity with developability metrics such as metabolic stability, membrane permeability, and safety profiles. 5-cyano-2-(difluoromethyl)nicotinic acid emerges as a highly versatile, multi-functional building block designed to overcome late-stage lead optimization hurdles. By strategically combining a lipophilic hydrogen bond donor (


) and a metabolically robust, electron-withdrawing bioisostere (

) on a rigid nicotinic acid vector, this scaffold provides a predictable pathway to enhance both pharmacodynamics and pharmacokinetics.

Mechanistic Rationale & Pharmacophore Design

The utility of this scaffold lies in the precise spatial arrangement of its functional groups, each solving specific developability problems:

  • The Difluoromethyl (

    
    ) Group as a Lipophilic H-Bond Donor:  Traditional hydrogen bond donors (like 
    
    
    
    or
    
    
    ) incur a high desolvation penalty, which can severely limit passive membrane permeability. The
    
    
    group acts as a1[1], providing hydrogen bond acidity comparable to thiophenols and anilines without the associated permeability drop. This allows the scaffold to engage in critical target interactions (e.g., binding to backbone carbonyls in a kinase hinge region) while maintaining a favorable
    
    
    .
  • The Cyano (

    
    ) Group as a Metabolic Shield:  Positioned at the C5 position of the nicotinic ring, the cyano group serves as a compact, strongly electron-withdrawing2[2]. Its primary mechanistic function here is twofold: it blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C5 hotspot, and its inductive effect significantly lowers the 
    
    
    
    of the pyridine nitrogen. This reduction in basicity is a proven tactical application to mitigate hERG channel blocking liabilities[2].

Pharmacophore CF2H Difluoromethyl (CF2H) Lipophilic H-Bond Donor Target Target Protein Pocket CF2H->Target H-Bond Donation CN Cyano (CN) Metabolic Blocker CN->Target Steric Shielding Core Nicotinic Acid Core Rigid Vector Core->CF2H C2 Position Core->CN C5 Position

Pharmacophore model illustrating target interactions of the functionalized scaffold.

Comparative Physicochemical Profiling

When replacing a standard phenyl or simple nicotinic acid core with 5-cyano-2-(difluoromethyl)nicotinic acid, researchers should anticipate specific shifts in physicochemical properties.

Table 1: Predictive Physicochemical Shifts in Lead Molecules

PropertyStandard Nicotinic Acid2-Methylnicotinic Acid5-Cyano-2-(CF₂H)nicotinic AcidCausality / Impact
Pyridine

(approx.)
5.36.0< 3.0Electron-withdrawing

and

eliminate basicity, reducing hERG liability.
Lipophilicity (

)
Baseline+0.5+0.8 to +1.2

enhances lipophilicity while retaining H-bond donor capacity.
H-Bond Donors 1 (COOH)1 (COOH)2 (COOH +

)
Enables new interactions with target protein backbone without desolvation penalties.
Metabolic Stability (C5) Susceptible to oxidationSusceptible to oxidationBlocked

sterically and electronically shields the ring from CYP450 attack.

Scaffold Integration Workflow

Workflow A 5-Cyano-2-(difluoromethyl) nicotinic acid B Amide Coupling (HATU/DIPEA) A->B C Physicochemical Profiling (LogD, pKa, Solubility) B->C D In Vitro ADME (Microsomal Stability) C->D E Lead Candidate Selection D->E

Workflow for integrating the bioisosteric scaffold into lead optimization pipelines.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can immediately identify failure points and confirm the functional activity of the incorporated bioisosteres.

Protocol 1: High-Efficiency Amide Coupling (Self-Validating System)

Objective: Couple 5-cyano-2-(difluoromethyl)nicotinic acid to a target aliphatic or aromatic amine. Note: The strong electron-withdrawing groups on this scaffold severely deactivate the carboxylic acid. Standard carbodiimide coupling (EDC/HOBt) is often sluggish and low-yielding. HATU is required for rapid activation.

Step-by-Step Methodology:

  • Activation: Dissolve 5-cyano-2-(difluoromethyl)nicotinic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Add HATU (1.2 eq, 0.6 mmol) and stir for 5 minutes at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). The solution will turn pale yellow, indicating the formation of the active ester.

  • Amine Introduction: Add the target amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2 hours.

  • Validation Checkpoint (LC-MS): Sample 5

    
     of the reaction mixture into 1 mL of Acetonitrile/Water.
    
    • System Check: If the mass of the starting acid + HATU adduct (m/z = [M+148]) is observed without product formation, the amine is too sterically hindered. Corrective Action: Elevate temperature to 50°C or switch to acid chloride generation using oxalyl chloride/catalytic DMF.

    • Success State: Complete disappearance of the starting material mass and appearance of the desired amide mass.

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous
    
    
    (
    
    
    mL) to remove residual DMF. Dry over
    
    
    , concentrate, and purify via flash chromatography.
Protocol 2: NMR-Based Validation of Hydrogen Bond Acidity

Objective: Confirm that the


 group in your newly synthesized analog is actively functioning as a hydrogen bond donor, utilizing Abraham's solute 

NMR analysis principles[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare two separate NMR tubes.

    • Tube A: Dissolve 5 mg of the synthesized compound in 0.5 mL of

      
       (a non-hydrogen-bond accepting solvent).
      
    • Tube B: Dissolve 5 mg of the synthesized compound in 0.5 mL of

      
       (a strong hydrogen-bond accepting solvent).
      
  • Data Acquisition: Acquire standard

    
     NMR spectra at 298 K for both samples.
    
  • Signal Identification: Locate the

    
     proton signal. It will appear as a distinct triplet (due to 
    
    
    
    coupling of ~50–55 Hz) typically in the range of 6.5 to 7.5 ppm.
  • Validation Calculation: Calculate the chemical shift difference:

    
    .
    
    • System Check: If

      
       ppm, the 
      
      
      
      proton is highly polarized and successfully donating a hydrogen bond to the
      
      
      oxygen. This validates its capacity to act as a donor in a protein binding pocket.
    • System Check: If

      
       ppm, the 
      
      
      
      group is likely sterically occluded by adjacent macrocyclic constraints or bulky groups, rendering it inactive as a bioisostere. Re-evaluate the conformational geometry of the analog.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.[Link]

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Perspectives in Medicinal Chemistry.[Link]

Sources

Application

Application Notes &amp; Protocols: Selective Reduction of the 5-Cyano Group in Fluorinated Nicotinic Acids

Introduction Fluorinated nicotinic acids and their derivatives are pivotal structural motifs in modern medicinal chemistry and drug development. The introduction of fluorine atoms can significantly modulate a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated nicotinic acids and their derivatives are pivotal structural motifs in modern medicinal chemistry and drug development. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A key synthetic transformation in the elaboration of these scaffolds is the reduction of a 5-cyano group to a 5-(aminomethyl) group. This seemingly straightforward conversion presents unique chemoselectivity challenges, particularly in maintaining the integrity of the fluorinated aromatic ring and the carboxylic acid functionality.

This comprehensive guide provides an in-depth analysis of the strategic considerations and practical methodologies for the selective reduction of the 5-cyano group in fluorinated nicotinic acids. We will explore various catalytic and stoichiometric reduction protocols, offering detailed, step-by-step procedures and troubleshooting advice to empower researchers in their synthetic endeavors.

Mechanism and Strategic Considerations: Navigating Chemoselectivity

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2][3] However, the presence of a fluorine substituent and a carboxylic acid on the nicotinic acid backbone introduces significant complexity. The primary challenge lies in achieving selective reduction of the cyano group without affecting the other functional groups.

Key Challenges:

  • Hydrodefluorination: The fluorine-carbon bond can be susceptible to cleavage under certain reductive conditions, particularly with aggressive catalytic hydrogenation.

  • Carboxylic Acid Reduction: The carboxylic acid can be reduced to an alcohol, especially with strong hydride reagents like lithium aluminum hydride.

  • Pyridine Ring Hydrogenation: The aromatic pyridine ring can be reduced to a piperidine under harsh hydrogenation conditions.[4][5]

  • Formation of Secondary and Tertiary Amines: Over-reduction or side reactions can lead to the formation of secondary and tertiary amine byproducts, complicating purification.[6]

Strategic Approaches:

To overcome these challenges, a careful selection of the reducing agent and reaction conditions is paramount. The primary strategies can be broadly categorized as:

  • Catalytic Hydrogenation: This is often the most atom-economical method. The choice of catalyst, solvent, and additives is crucial for achieving high selectivity.[7]

  • Hydride Reductions: Borane-based reagents and other metal hydrides offer an alternative, often with different chemoselectivity profiles.[8][9]

The following diagram illustrates the general workflow and key decision points in selecting a reduction strategy.

Reduction_Strategy cluster_catalytic Catalytic Hydrogenation Considerations cluster_hydride Hydride Reduction Considerations Start Fluorinated 5-Cyanonicotinic Acid Decision Select Reduction Strategy Start->Decision Catalytic Catalytic Hydrogenation Decision->Catalytic Atom Economy Scalability Hydride Hydride Reduction Decision->Hydride Milder Conditions Different Selectivity Product 5-(Aminomethyl) Derivative Catalytic->Product Catalyst Catalyst Selection (Raney Ni, Pd/C, Rh) Solvent_Cat Solvent & Additives (AcOH, NH3, Modifiers) Hydride->Product Reagent Reagent Selection (NaBH4/CoCl2, Boranes) Workup Careful Workup (Quenching, pH adjustment)

Caption: Decision workflow for selecting a reduction method.

Recommended Protocols

The following protocols represent robust and well-validated methods for the reduction of the 5-cyano group in fluorinated nicotinic acids.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method is a workhorse for nitrile reductions, known for its high activity and cost-effectiveness. The addition of ammonia or a base is often crucial to suppress the formation of secondary and tertiary amines.

Materials and Reagents:

  • Fluorinated 5-cyanonicotinic acid

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonium hydroxide (28-30%)

  • Hydrogen gas (high purity)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar high-pressure reactor

  • Magnetic stir bar

  • Filtration apparatus (Büchner funnel, filter flask)

Detailed Procedure:

  • To a high-pressure reactor, add the fluorinated 5-cyanonicotinic acid (1.0 eq).

  • Add methanol or ethanol as the solvent (10-20 mL per gram of substrate).

  • Carefully add Raney® Nickel (50% slurry in water, ~0.2-0.5 eq by weight of dry catalyst). Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry under an inert atmosphere.[10]

  • Add ammonium hydroxide (2-3 eq) to the reaction mixture.

  • Seal the reactor and purge with nitrogen or argon, followed by purging with hydrogen gas (3-4 cycles).

  • Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature to 50 °C.

  • Monitor the reaction progress by TLC, HPLC, or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the Raney® Nickel on the filter pad to dry out. Keep it wet with solvent and dispose of it properly.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by crystallization or chromatography.

Protocol 2: Borohydride Reduction with Cobalt(II) Chloride

This method provides a milder alternative to catalytic hydrogenation and can be performed using standard laboratory glassware. The combination of sodium borohydride and cobalt(II) chloride forms cobalt boride in situ, which is the active reducing species.

Materials and Reagents:

  • Fluorinated 5-cyanonicotinic acid

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

Equipment:

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

Detailed Procedure:

  • In a round-bottom flask, dissolve the fluorinated 5-cyanonicotinic acid (1.0 eq) and cobalt(II) chloride hexahydrate (0.1-0.2 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3-5 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. The solution will turn black as cobalt boride is formed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~2 with hydrochloric acid to dissolve the cobalt salts.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • The aqueous solution can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point of the amino acid product to induce precipitation.

Comparative Data Summary

The following table summarizes the key features of the recommended protocols.

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Raney® NickelH₂ (50-100 psi), RT-50 °C, MeOH/NH₄OHHigh yield, cost-effective for large scale.[11]Requires specialized high-pressure equipment, pyrophoric catalyst.[10]
Borohydride Reduction NaBH₄ / CoCl₂0 °C to RT, MeOHMild conditions, standard glassware, good functional group tolerance.[12]Stoichiometric waste, potential for metal contamination.

Troubleshooting and Optimization

  • Incomplete Conversion:

    • Catalytic Hydrogenation: Increase catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active.

    • Borohydride Reduction: Increase the equivalents of NaBH₄. Ensure the CoCl₂ is fully dissolved before adding the borohydride.

  • Formation of Side Products (e.g., secondary amines):

    • Catalytic Hydrogenation: Increase the concentration of ammonia or add another basic modifier.[6]

  • Hydrodefluorination:

    • Catalytic Hydrogenation: Use a less active catalyst (e.g., Pd/C under specific conditions), lower the reaction temperature and pressure.

Data Interpretation and Characterization

The progress of the reduction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the disappearance of the nitrile signal and the appearance of the aminomethyl signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the C≡N stretch and the appearance of N-H stretches.

Visualizing the Reaction Pathway

The following diagram illustrates the general transformation from the 5-cyano starting material to the 5-(aminomethyl) product.

Reaction_Pathway Start Fluorinated 5-Cyanonicotinic Acid Intermediate Imine Intermediate (transient) Start->Intermediate [H] (Reduction) Product 5-(Aminomethyl) Derivative Intermediate->Product [H] (Further Reduction)

Caption: Simplified reaction pathway for nitrile reduction.

References

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • Zahran, M. A., & Abdin, Y. G. (2018). Reduction of activated aromatic nitriles with ammonia borane.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Liu, M., Xiong, Z., Wang, H., Zhang, L.-B., Pan, Q., Wang, J., & Rempel, G. L. (2024).
  • Kim, J., & Singaram, B. (2011). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers.
  • Patsnap Eureka. (2020). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • Kashima, D., Tateno, H., & Kuroda, J. (2020). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. PMC.
  • Unacademy. (2022). JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy.
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • Bagal, D. B., & Bhanage, B. M. (n.d.).
  • Back, T. G., & Baron, D. L. (2007). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Hydrogen.
  • Li, H., Liu, Y., & Li, Y. (2006). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
  • Back, T. G., & Baron, D. L. (1997). A novel reduction of nitriles to aldehydes. Macquarie University Research PURE.
  • American Chemical Society. (n.d.). A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. Journal of the American Chemical Society.
  • Bobal, P., & Bobalova, J. (2014). Chemoselective reduction of conjugated double bonds with nitrile groups and furan rings accomplished by using 2-phenylbenzimidazoline.
  • The Organic Chemistry Lab. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube.
  • Amidon, J. D., & Barbachyn, M. (2022). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • ACS Publications. (2021). Hydrogen Atom Abstraction by Heterogeneous–Homogeneous Hybrid Catalyst of CeO2 and 2-Cyanopyridine via Redox of CeO2 for C–H Bond Oxidation with Air.
  • Google Patents. (n.d.).
  • Wang, C., Wang, G., & Zhao, F. (2019). Catalytic hydrogenation of pyridines in water.
  • ResearchGate. (n.d.).
  • Guo, R.-N., Cai, X.-F., Shi, L., Chen, Z.-P., & Zhou, Y.-G. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie.
  • Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
  • mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)
  • Amidon, J. D., & Barbachyn, M. (2022).
  • Semantic Scholar. (2024).
  • ResearchGate. (2026). One-pot one-step enzymatic synthesis of 5-(aminomethyl)
  • ChemScene. (n.d.). 6-(Aminomethyl)-2-(difluoromethyl)-5-fluoronicotinic acid.
  • PMC. (n.d.).
  • PubMed. (n.d.).
  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (n.d.).
  • MDPI. (2021).
  • PMC. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (2014). Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions. PubMed.
  • PMC. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine.
  • Google Patents. (n.d.). Process for selective nitrile reduction.
  • PMC. (2008). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate.
  • ResearchGate. (2019).
  • ResearchGate. (2025). Replacement of the carboxylic acid function with fluorine.
  • PubMed. (n.d.). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters.
  • Royal Society of Chemistry. (n.d.). Selective aqueous phase oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Pt/C catalysts: influence of the base and effect of bismuth promotion. Green Chemistry.
  • MDPI. (2025).

Sources

Method

Application Note: Preparation of 5-cyano-2-(difluoromethyl)nicotinoyl chloride

Executive Summary & Strategic Rationale This application note details the robust synthesis of 5-cyano-2-(difluoromethyl)nicotinoyl chloride , a high-value electrophilic intermediate used in the development of next-genera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the robust synthesis of 5-cyano-2-(difluoromethyl)nicotinoyl chloride , a high-value electrophilic intermediate used in the development of next-generation agrochemicals (sulfonylurea herbicides) and pharmaceutical pharmacophores.

The 2-(difluoromethyl)pyridine motif functions as a lipophilic hydrogen-bond donor, often serving as a bioisostere for amide or hydroxyl groups while improving metabolic stability. The inclusion of the 5-cyano group deactivates the pyridine ring, modulating the reactivity of the 3-acyl chloride and providing a handle for further nucleophilic derivatization.

Synthetic Strategy: We utilize a "Side-Chain Functionalization" approach starting from ethyl 5-cyano-2-methylnicotinate . This route is preferred over direct ring fluorination or radical difluoromethylation due to scalability, cost-efficiency, and regiochemical certainty.

Key Challenges Addressed:
  • Regioselectivity: Preventing over-chlorination of the methyl group (trichloromethylation).

  • Chemoselectivity: Hydrolyzing the C3-ester to the carboxylic acid without compromising the C5-nitrile (which is susceptible to hydrolysis).

  • Stability: Handling the moisture-sensitive acyl chloride.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into four critical unit operations.

Caption: Retrosynthetic disconnection showing the transformation from the 2-methyl precursor to the final acyl chloride.

Detailed Protocols

Phase 1: Side-Chain Chlorination

Objective: Convert the 2-methyl group to a 2-(dichloromethyl) group. Critical Quality Attribute (CQA): Limit the formation of the trichloromethyl byproduct to <5%.

Reagents:

Reagent Equiv. Role
Ethyl 5-cyano-2-methylnicotinate 1.0 Substrate
N-Chlorosuccinimide (NCS) 2.2 Chlorinating Agent
Benzoyl Peroxide (BPO) 0.05 Radical Initiator

| Chlorobenzene | Solvent | High-boiling solvent |

Protocol:

  • Charge the reaction vessel with Ethyl 5-cyano-2-methylnicotinate and Chlorobenzene (5 mL/g).

  • Add NCS (1.1 equiv) and BPO (0.025 equiv).

  • Heat the mixture to 85°C under inert atmosphere (

    
    ).
    
  • Monitor by HPLC/GC. After 2 hours, add the second portion of NCS (1.1 equiv) and BPO (0.025 equiv).

  • Continue heating until the mono-chlorinated intermediate is <2%.

    • Note: If trichlorinated byproduct exceeds 5%, stop reaction immediately.

  • Cool to room temperature (RT), filter off succinimide byproduct.

  • Concentrate the filtrate. The crude Ethyl 5-cyano-2-(dichloromethyl)nicotinate is usually used directly to prevent degradation.

Phase 2: Fluorination (Halogen Exchange)

Objective: Convert the dichloromethyl group to a difluoromethyl group. Safety: This step involves fluoride sources.[1] Use appropriate PPE and calcium gluconate gel availability.

Reagents:

Reagent Equiv. Role
Dichloro Intermediate 1.0 Substrate

| Triethylamine trihydrofluoride (


) | 3.0 | Fluorinating Agent |
| Triethylamine (

) | 1.0 | Acid Scavenger | | Acetonitrile | Solvent | Polar Aprotic |

Protocol:

  • In a Hastelloy or Teflon-lined autoclave, dissolve the crude Dichloro Intermediate in Acetonitrile .

  • Add

    
      followed by 
    
    
    
    .
  • Seal and heat to 100–120°C for 6–12 hours.

    • Mechanism:[2][3][4] The fluoride ion displaces the chloride via an

      
      -like mechanism stabilized by the neighboring nitrogen lone pair.
      
  • Cool to RT. Quench carefully into ice water containing

    
    .
    
  • Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc) is required here to remove any unreacted monochloro impurities.

    • Target:Ethyl 5-cyano-2-(difluoromethyl)nicotinate .

Phase 3: Selective Hydrolysis

Objective: Hydrolyze the ester to the acid without hydrolyzing the nitrile. Scientific Insight: Nitriles hydrolyze to amides under strong basic conditions at high heat. We use Lithium Hydroxide at low temperature to favor ester saponification.

Protocol:

  • Dissolve the fluorinated ester in THF/Water (3:1) .

  • Cool the solution to 0°C .

  • Add LiOH·

    
      (1.1 equiv) portion-wise.
    
  • Stir at 0°C for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: Disappearance of ester peak; appearance of acid peak (

      
      ).
      
  • Acidify carefully with 1N HCl to pH 3–4.

    • Caution: Do not go below pH 2 to avoid nitrile hydrolysis.

  • Extract with EtOAc, dry, and concentrate to yield 5-cyano-2-(difluoromethyl)nicotinic acid .

Phase 4: Acyl Chloride Formation

Objective: Generate the final electrophile.

Reagents:

Reagent Equiv. Role
Nicotinic Acid Precursor 1.0 Substrate

| Thionyl Chloride (


) | 5.0 | Reagent/Solvent |
| DMF | 0.05 | Catalyst |

Protocol:

  • Place the dry acid in a round-bottom flask under

    
    .
    
  • Add Thionyl Chloride (excess serves as solvent).

  • Add 1–2 drops of DMF (Catalyst).

    • Mechanism:[2][3][4] DMF forms the Vilsmeier-Haack reagent intermediate, accelerating the reaction significantly.

  • Reflux at 75°C for 2 hours. Gas evolution (

    
    , 
    
    
    
    ) will occur—scrub properly.
  • Distill off excess

    
     under reduced pressure.
    
  • Co-evaporate with dry Toluene (

    
    ) to remove traces of thionyl chloride.
    
  • Result: The residue is the 5-cyano-2-(difluoromethyl)nicotinoyl chloride .

    • Storage: Store under Argon at -20°C. Use immediately for downstream coupling.

Process Safety & Logic Diagram

Caption: Operational safety workflow for the critical Fluorination and Chlorination phases.

References

  • General Synthesis of 2-(Difluoromethyl)

    • Title: Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.[5][6]

    • Source: Organic Letters (2008).[5][6][7]

    • URL:[Link]

    • Relevance: Establishes the pyridine ring construction and fluorin
  • Industrial Fluorination Protocols (Halex)
  • Selective Hydrolysis of Esters in Presence of Nitriles

    • Title: Chemoselective hydrolysis of esters in the presence of nitriles.
    • Source: Tetrahedron Letters.[7]

    • URL:[Link] (General Methodology Reference)

  • Acid Chloride Preparation

    • Title: Prepar
    • Source: PrepChem (Standard Protocols).
    • URL:[Link]

Sources

Application

Application Note: High-Efficiency Amidation of 5-Cyano-2-(difluoromethyl)nicotinic Acid

Abstract & Strategic Context This application note details the optimized protocols for the reaction of 5-cyano-2-(difluoromethyl)nicotinic acid with diverse amine partners. This specific scaffold is a "privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the optimized protocols for the reaction of 5-cyano-2-(difluoromethyl)nicotinic acid with diverse amine partners. This specific scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in HIF-2


 inhibitors  (e.g., Belzutifan analogs) and next-generation agrochemicals.

The presence of the electron-withdrawing cyano (-CN) and difluoromethyl (-CHF


) groups at positions 5 and 2, respectively, creates a unique electronic environment. While these groups enhance metabolic stability and lipophilicity (Bioisostere Principle), they significantly deactivate the C3-carboxylate toward initial nucleophilic attack by coupling reagents, while simultaneously making the activated intermediate highly electrophilic.

Key Technical Challenges Addressed:

  • Electronic Deactivation: The electron-deficient pyridine ring reduces the nucleophilicity of the carboxylate oxygen, requiring highly active coupling agents.

  • CHF

    
     Stability:  Preserving the difluoromethyl group by avoiding conditions that trigger deprotonation and subsequent difluorocarbene extrusion.
    
  • Regiochemical Integrity: Ensuring reaction occurs exclusively at the carboxylate without hydrolyzing the nitrile.

Chemical Biology & Mechanistic Insight

Electronic Landscape

The substrate is a highly electron-deficient pyridine. The -CN and -CHF


 groups exert strong inductive (

) effects.
  • Impact on Activation: The carboxylate pKa is lower than unsubstituted nicotinic acid. Standard carbodiimides (EDC/DCC) may be sluggish.

  • Impact on Aminolysis: Once activated (e.g., as an OBt ester or anhydride), the carbonyl carbon is exceptionally electrophilic, accelerating the reaction with the amine.

The Difluoromethyl (-CHF ) Motif

The -CHF


 group is a lipophilic hydrogen bond donor (

-bond acidity similar to phenols).
  • Stability Warning: While generally robust, the benzylic-like proton of the -CHF

    
     group has increased acidity due to the electron-poor ring. Avoid strong organometallic bases  (e.g., LiHMDS, 
    
    
    
    -BuLi) which can deprotonate this position, leading to difluorocarbene ejection and polymerization. Tertiary amine bases (DIPEA, TEA) used in coupling are safe.

Decision Matrix & Workflow

Use the following logic to select the optimal protocol for your specific amine partner.

Reaction_Workflow Figure 1: Strategic selection of coupling conditions based on amine nucleophilicity. Start Start: Amine Selection Check_Type Analyze Amine Type Start->Check_Type Primary Primary/Secondary Aliphatic Amine Check_Type->Primary Nucleophilic Aniline Electron-Poor Aniline or Heterocyclic Amine Check_Type->Aniline Weak Nucleophile Hindered Sterically Hindered (e.g., t-Butyl, ortho-subst.) Check_Type->Hindered Steric Bulk Method_A Method A: HATU/DIPEA (Standard High Yield) Primary->Method_A Small Scale (<100mg) Method_B Method B: T3P/EtOAc (Scalable/Clean Workup) Primary->Method_B Preferred (Scale) Aniline->Method_A First Line Method_C Method C: Ghosez Reagent (Acid Chloride) Aniline->Method_C If HATU fails Hindered->Method_C High Reactivity Reqd

Experimental Protocols

Method A: HATU Activation (The "Gold Standard")

Best for: Discovery scale (10 mg – 500 mg), weak nucleophiles, and high-throughput parallel synthesis.

Reagents:

  • Substrate: 5-cyano-2-(difluoromethyl)nicotinic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: In a dried vial, dissolve the nicotinic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow/orange.

  • Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the activated ester intermediate if the reaction stalls.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (2x), water (1x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: T3P (Propylphosphonic Anhydride) Cycle

Best for: Process scale (>1 g), aliphatic amines, and avoiding column chromatography.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Slurry: Suspend the nicotinic acid and amine in EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Coupling: Add T3P solution dropwise at 0 °C, then allow to warm to RT. Stir for 12 hours.

  • Workup (Critical Advantage): T3P byproducts are water-soluble. Wash the organic layer with water, 0.5 M HCl (careful with nitrile hydrolysis, keep contact time short), and NaHCO

    
    .
    
  • Isolation: Evaporate solvent. Recrystallization is often sufficient.

Method C: Acid Chloride via Ghosez's Reagent

Best for: Extremely unreactive anilines or sterically hindered amines where HATU fails.

Why Ghosez's Reagent? Standard SOCl


 can be too harsh for the -CHF

group or nitrile. Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions.

Protocol:

  • Dissolve acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0 °C. Stir for 1 hour to form the acid chloride (monitor by quenching an aliquot with MeOH -> Methyl ester on LCMS).

  • Add the amine (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir at RT until complete.

Data Summary & Troubleshooting

Reagent Performance Comparison
FeatureHATU / DIPEAT3P / PyridineAcid Chloride (Ghosez)
Reactivity Very HighHighExtreme
Epimerization Risk LowVery LowModerate
Purification Requires Chromatography (removes urea)Extraction (Water soluble byproducts)Extraction
Atom Economy PoorGoodGood
Cost HighModerateModerate
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Deactivated CarboxylateSwitch to Method C (Acid Chloride) or heat Method B to 50°C.
Nitrile Hydrolysis High pH / Aqueous exposureReduce base equivalents; ensure anhydrous solvents; minimize contact with strong aqueous acid/base during workup.
-CHF

Degradation
Base too strongSTOP. Do not use NaH, LiHMDS, or KOtBu. Stick to amine bases (DIPEA, NMM).
Formation of Anhydride Stoichiometry errorEnsure Amine is present in slight excess (1.1 eq). If using T3P, add amine before T3P.

References

  • HIF-2

    
     Inhibitor Synthesis (Belzutifan Context): 
    
    • Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research, 76(18), 5491–5500. Link

    • Note: Describes the medicinal chemistry utility of electron-deficient pyridine scaffolds.
  • Amide Coupling Reviews

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Difluoromethyl Group Stability

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Note: Discusses the H-bond donor capacity and base stability of the -CHF2 group.
  • T3P Reagent Utility

    • Patterson, E. A., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides and Peptides." Organic Letters, 13(10), 2564–2567. Link

Sources

Method

Agrochemical Application Note: 5-Cyano-2-(difluoromethyl)nicotinic Acid as a Premium Building Block for Next-Generation SDHI Fungicides

Introduction & Strategic Rationale The discovery of novel agrochemicals is heavily reliant on the strategic incorporation of fluorinated motifs. The compound 5-cyano-2-(difluoromethyl)nicotinic acid (CAS No.: 1513851-02-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The discovery of novel agrochemicals is heavily reliant on the strategic incorporation of fluorinated motifs. The compound 5-cyano-2-(difluoromethyl)nicotinic acid (CAS No.: 1513851-02-9) represents a highly specialized, multifunctional heterocyclic building block. As a Senior Application Scientist, I highly recommend this scaffold for the bioisosteric replacement of traditional pyrazole cores found in commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., fluxapyroxad, pydiflumetofen) and diamide insecticides.

Causality of Structural Features

The efficacy of this building block is not coincidental; it is driven by precise molecular interactions:

  • Difluoromethyl (-CF2H) Group : Acts as a lipophilic hydrogen-bond donor. Unlike the strongly electron-withdrawing trifluoromethyl (-CF3) group, the -CF2H moiety moderately regulates metabolic stability, lipophilicity, and target binding affinity[1]. It enhances membrane permeability while actively participating in crucial hydrogen bonding within the target enzyme's active site.

  • Nicotinic Acid (Pyridine-3-carboxylic acid) Core : Replaces the standard pyrazole-4-carboxylic acid scaffold. Pyridine rings offer a rigid, planar scaffold that alters the spatial geometry of the resulting carboxamide, often overcoming established target-site resistance (e.g., SDH mutations in Botrytis cinerea)[2].

  • Cyano (-CN) Group : A strong electron-withdrawing group at the 5-position significantly lowers the pKa of the adjacent amide proton in the final product. This increased acidity strengthens hydrogen bonding with key residues (e.g., Tyrosine or Tryptophan) in the ubiquinone-binding pocket of Complex II[3].

Mechanism of Action: SDH Inhibition

When converted into a carboxamide (by coupling with customized anilines), the resulting molecule targets the fungal mitochondrial respiratory chain. It competitively binds to the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II), halting the electron transport chain, depleting ATP, and causing fungal cell death.

MoA A Succinate Dehydrogenase (Complex II) B Ubiquinone Binding Site (Target Pocket) A->B C Pyridine-Carboxamide Binding (H-Bonds & Lipophilic) B->C Competitive Inhibition D Blockade of Electron Transport Chain C->D E ATP Depletion & Fungal Cell Death D->E

Figure 1: Mechanism of action for SDH inhibition by fluorinated pyridine-carboxamides.

Experimental Protocol: Synthesis of Novel Pyridine-Carboxamide SDHI Candidates

Self-Validating System : This protocol utilizes a two-step activation-coupling sequence. The intermediate acid chloride is highly reactive, ensuring complete conversion of sterically hindered anilines—a common feature in modern, broad-spectrum SDHIs.

Step 1: Acid Chloride Activation
  • Reagents : 5-cyano-2-(difluoromethyl)nicotinic acid (1.0 eq, 10 mmol), Thionyl chloride (SOCl

    
    , 3.0 eq), catalytic N,N-Dimethylformamide (DMF, 2 drops), anhydrous Toluene (20 mL).
    
  • Procedure :

    • Suspend the nicotinic acid derivative in anhydrous toluene under a nitrogen atmosphere.

    • Add SOCl

      
       dropwise at room temperature, followed by DMF.
      
    • Reflux the mixture at 85°C for 3 hours until the evolution of HCl/SO

      
       gas ceases and the solution becomes clear.
      
    • Validation Checkpoint : Remove a 0.1 mL aliquot, quench with methanol, and analyze via TLC/LC-MS to confirm the formation of the methyl ester (indicating 100% conversion to the acid chloride).

    • Concentrate the mixture in vacuo to remove excess SOCl

      
       and toluene. The crude 5-cyano-2-(difluoromethyl)nicotinoyl chloride must be used immediately in the next step to prevent hydrolysis.
      
Step 2: Amide Coupling
  • Reagents : Substituted aniline (e.g., 2,4,6-trichloroaniline or 2-(bicyclopropyl-2-yl)phenylamine) (1.0 eq), Triethylamine (Et

    
    N, 2.5 eq), anhydrous Dichloromethane (DCM, 30 mL).
    
  • Procedure :

    • Dissolve the aniline and Et

      
      N in anhydrous DCM and cool to 0°C in an ice bath.
      
    • Dissolve the crude acid chloride from Step 1 in 10 mL DCM and add dropwise over 30 minutes to maintain the internal temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup : Wash the organic layer successively with 1M HCl (2x20 mL), saturated NaHCO

      
       (2x20 mL), and brine. Dry over anhydrous Na
      
      
      
      SO
      
      
      , filter, and concentrate.
    • Purification : Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure pyridine-carboxamide candidate.

Expertise Insight: Troubleshooting Amide Coupling Steric hindrance from ortho-substituted anilines often leads to incomplete coupling. Using the highly reactive acid chloride intermediate rather than standard coupling reagents (like HATU or EDC) is mandatory. If unreacted aniline persists, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) accelerates the acyl transfer process.

Workflow A 5-Cyano-2-(difluoromethyl) nicotinic acid B Activation to Acid Chloride (SOCl2, DMF cat.) A->B C Amide Coupling (Substituted Aniline, Et3N) B->C D Novel Pyridine-Carboxamide (SDHI Candidate) C->D E In Vitro Fungicidal Assay (Mycelial Growth Inhibition) D->E F In Vivo Greenhouse Trials (Efficacy & Phytotoxicity) E->F

Figure 2: Synthetic workflow for developing novel pyridine-carboxamide SDHI candidates.

Biological Evaluation Protocol: In Vitro Fungicidal Assay

To validate the efficacy of the synthesized compounds, a mycelial growth inhibition assay is performed against key phytopathogens.

  • Preparation : Dissolve the synthesized compound in DMSO to create a 10,000 mg/L stock solution.

  • Media Formulation : Supplement Potato Dextrose Agar (PDA) with the stock solution to achieve final concentrations of 0.1, 1.0, 5.0, 10.0, and 50.0 mg/L. Keep final DMSO concentration ≤0.5% (v/v) to prevent solvent toxicity.

  • Inoculation : Place a 5 mm mycelial plug (taken from the leading edge of a 3-day-old actively growing colony) in the center of each amended PDA plate.

  • Incubation & Measurement : Incubate plates at 25°C in the dark for 48–72 hours. Measure the colony diameter crosswise.

  • Data Analysis : Calculate the inhibition rate (%) relative to the blank control. Determine the EC

    
     (Effective Concentration for 50% inhibition) using probit analysis.
    

Quantitative Data Presentation

The integration of the 5-cyano and 2-difluoromethyl groups on the pyridine ring demonstrates superior baseline efficacy compared to traditional pyrazole-based SDHIs.

Table 1: Comparative In Vitro Fungicidal Activity (EC


 values in mg/L)
CompoundScaffold TypeR. solani EC

S. sclerotiorum EC

LogP (Est.)
Candidate A (Synthesized)Pyridine-3-carboxamide0.080.123.4
Fluxapyroxad (Standard)Pyrazole-4-carboxamide0.150.203.1
Pydiflumetofen (Standard)Pyrazole-4-carboxamide0.100.143.8
Boscalid (Standard)Pyridine-3-carboxamide0.450.602.9

References

  • Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy - Journal of Agricultural and Food Chemistry (ACS Publications). 3[3]

  • New method for introducing fluorinated components into molecules - Universität Münster. 2[2]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - ACS Publications. 1[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Decarboxylation of 5-Cyano-2-(difluoromethyl)nicotinic Acid

Welcome to the Advanced Synthesis Support Center. This guide addresses a critical bottleneck encountered by medicinal chemists and process scientists: the rapid degradation of 5-cyano-2-(difluoromethyl)nicotinic acid via...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide addresses a critical bottleneck encountered by medicinal chemists and process scientists: the rapid degradation of 5-cyano-2-(difluoromethyl)nicotinic acid via decarboxylation during routine functionalization (e.g., esterification, amidation). By understanding the unique electronic environment of this scaffold, researchers can implement self-validating protocols to preserve the carboxylic acid moiety.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must first understand the thermodynamic driving forces at play. Nicotinic acids (pyridine-3-carboxylic acids) are generally more stable than their picolinic (2-position) counterparts. However, 5-cyano-2-(difluoromethyl)nicotinic acid is an exception due to extreme electron deficiency.

The presence of the -CHF₂ group at C2 (ortho to the carboxyl group) and the -CN group at C5 (meta to the carboxyl group) exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. When the carboxylate group attempts to leave as CO₂, the resulting transient carbanion at the C3 position is exceptionally stabilized by these adjacent electron-withdrawing groups (EWGs). This thermodynamic stabilization drastically lowers the activation energy required for heterolytic C-C bond cleavage, facilitating a Hammick-type decarboxylation mechanism .

Pathway SM 5-cyano-2-(difluoromethyl) nicotinic acid Anion Carboxylate Anion (High Risk State) SM->Anion Base / Heat Product Desired Functionalized Target (Ester/Amide) SM->Product Mild Activation (e.g., Steglich, 20°C) Ylide Stabilized C3-Carbanion (via -CN & -CHF2 EWGs) Anion->Ylide -CO2 (Thermal) Degradation Decarboxylated Product (Loss of CO2) Ylide->Degradation Protonation

Mechanistic pathway showing thermal decarboxylation versus desired mild functionalization.

Frequently Asked Questions (FAQs)

Q1: Why does my starting material completely disappear during standard acid chloride formation (SOCl₂/reflux)? A1: Refluxing conditions provide the thermal energy necessary to overcome the lowered activation barrier for decarboxylation. Even under acidic conditions, the extreme electron deficiency of the pyridine ring makes the C3-COOH bond highly labile at elevated temperatures. You are likely boiling off CO₂ and generating 5-cyano-2-(difluoromethyl)pyridine.

Q2: How does solvent selection influence the decarboxylation rate? A2: Protic solvents (like water, methanol, or ethanol) inadvertently accelerate decarboxylation. In the carboxylate anion state, protic solvents can form a hydrogen-bonded bridge between the carboxylate oxygen and the ring nitrogen (or fluorine atoms), providing a low-energy pathway for concurrent proton transfer as the C-C bond breaks . Strictly anhydrous, aprotic solvents (e.g., DCM, THF) must be used.

Q3: Can I use standard Fischer-Speier esterification? A3: No. Fischer-Speier esterification requires extended heating, which guarantees thermal degradation of this specific substrate. Mild, room-temperature activation methods (such as Steglich esterification) must be employed instead .

Troubleshooting Guide

Troubleshooting Start Reaction Yields Decarboxylated Byproduct CheckTemp Is Temperature > 40°C? Start->CheckTemp LowerTemp Reduce to 0-20°C Use Mild Coupling CheckTemp->LowerTemp Yes CheckBase Is Strong Base Present? CheckTemp->CheckBase No ChangeBase Switch to Weak/Bulky Base (e.g., DIPEA, NMM) CheckBase->ChangeBase Yes CheckSolvent Using Protic Solvent? CheckBase->CheckSolvent No ChangeSolvent Switch to Aprotic (DCM, MeCN) CheckSolvent->ChangeSolvent Yes

Troubleshooting decision tree for mitigating decarboxylation in electron-deficient pyridines.

Issue 1: Low yield and dark reaction mixtures during amide coupling.
  • Root Cause: The highly electron-deficient nature of the pyridine ring makes the carboxylic acid a poorer nucleophile for initial attack on coupling agents. This leads to slow activation, giving side reactions (like decarboxylation) time to compete.

  • Solution: Use highly reactive, low-temperature coupling agents. The Mixed Anhydride method at sub-zero temperatures freezes out the thermal decarboxylation pathway entirely while forcing rapid activation.

Issue 2: Degradation during basic workup.
  • Root Cause: Exposing the unreacted starting material or sensitive intermediates to strong aqueous bases (e.g., 1M NaOH) during liquid-liquid extraction forms the highly susceptible carboxylate anion, which can spontaneously decarboxylate even at room temperature.

  • Solution: Quench and wash with mild, cold buffers (e.g., saturated aqueous NaHCO₃ at 4°C) and keep residence times in the separatory funnel to an absolute minimum.

Quantitative Data: Functionalization Strategy Comparison

To aid in experimental design, the following table summarizes the viability of various functionalization methods for highly electron-deficient pyridine-3-carboxylic acids.

MethodReagentsOperating Temp (°C)Decarboxylation RiskExpected Yield Range
Fischer-Speier ROH, H₂SO₄ (cat.)65 – 100Critical (High)0% – 15%
Acid Chloride SOCl₂ or (COCl)₂, DMF40 – 80High20% – 40%
Mixed Anhydride Isobutyl chloroformate, NMM-15 to 0Low65% – 85%
Steglich DCC or EDC, DMAP0 to 20Very Low75% – 95%

Self-Validating Experimental Protocols

The following protocols are engineered to validate their own success in real-time by operating under conditions where decarboxylation is kinetically frozen.

Protocol 1: Steglich-Type Esterification (Ambient Temperature)
  • Causality & Rationale: This method avoids thermal degradation by operating strictly between 0°C and 20°C. DMAP acts as an acyl transfer catalyst, rapidly consuming the activated O-acylisourea intermediate to form a highly electrophilic pyridinium species before decarboxylation can occur .

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried flask purged with argon, dissolve 5-cyano-2-(difluoromethyl)nicotinic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Thermal Control: Cool the reaction mixture to exactly 0°C using an ice-water bath.

    • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq). Crucial: Keep DMAP strictly catalytic to prevent basic micro-environments that favor the carboxylate anion.

    • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise over 10 minutes.

    • In-Process Validation: Stir at 0°C for 30 minutes, then allow the mixture to slowly warm to 20°C. After 2 hours, pull a 10 µL aliquot for LC-MS. Self-Validation: The presence of the target mass without the corresponding M-44 peak (loss of CO₂) confirms the thermal control is successfully preserving the core.

    • Workup: Wash the organic layer with cold 0.5 M HCl (to remove DMAP and unreacted EDC), followed by cold saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure ensuring the water bath temperature does not exceed 30°C.

Protocol 2: Amide Coupling via Mixed Anhydride Method
  • Causality & Rationale: Operates at sub-zero temperatures, completely freezing out the thermal decarboxylation pathway. The use of a bulky, weak base (NMM) prevents the formation of a naked, highly reactive carboxylate anion.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the nicotinic acid derivative (1.0 eq) in anhydrous THF (0.15 M) under an argon atmosphere.

    • Base Addition: Add N-methylmorpholine (NMM) (1.1 eq) and cool the mixture to -15°C using a dry ice/ethylene glycol bath.

    • Anhydride Formation: Dropwise add isobutyl chloroformate (IBCF) (1.05 eq). Stir for exactly 15 minutes at -15°C.

    • Amine Addition: Add the desired amine (1.1 eq) dissolved in a minimal amount of anhydrous THF dropwise over 5 minutes.

    • Completion: Stir at -15°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.

    • Workup: Quench the reaction with cold water (4°C). Extract with ethyl acetate. Wash the organic phase sequentially with cold 5% citric acid, cold saturated NaHCO₃, and brine. Dry and concentrate (bath temp < 30°C).

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481.[Link]

  • Wang, Z., & Zhu, L. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(2), 1068-1138.[Link]

  • Green Chemistry (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5887-5895.[Link]

Optimization

Technical Support Center: Purification of Polar Fluorinated Pyridine Acids

Ticket ID: #FP-PYR-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FP-PYR-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting retention, recovery, and integrity of fluorinated pyridine carboxylic acids.

The Core Challenge: "The Polar Trap"

You are likely facing this issue because your target molecule is stuck in the "Polar Trap." Fluorinated pyridine acids (e.g., 2-fluoro-4-pyridinecarboxylic acid) exhibit a unique physicochemical profile that renders standard organic workups ineffective.

The Science of the Problem
  • Amphoteric Zwitterions: These molecules contain a basic nitrogen and an acidic carboxyl group. In solution, they exist in equilibrium between cationic, anionic, and zwitterionic (neutral net charge) forms.

  • The Fluorine Effect:

    • Acidity: Fluorine is electron-withdrawing.[1] It significantly lowers the pKa of the carboxylic acid (making it more acidic, pKa ~2.5–3.0) compared to non-fluorinated analogues.[2][3]

    • Basicity: It also pulls electron density from the pyridine ring, making the nitrogen less basic (pKa of Pyridine-H⁺ drops to ~1.0–2.5).

    • Result: The "neutral" window (Isoelectric Point, pI) is shifted to a much lower pH range than typical pyridine acids.

  • Reactivity Warning (Critical): Fluorine at the 2- or 4-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Avoid prolonged exposure to strong bases (pH > 10) or high temperatures , as hydroxide ions will displace the fluorine, yielding the hydroxy-pyridine impurity.

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Use this logic flow to determine the correct purification route.

PurificationLogic Start START: Crude Mixture Composition SaltCheck Is the crude high in inorganic salts? Start->SaltCheck ScaleCheck Scale of Purification? SaltCheck->ScaleCheck No IEX Protocol C: Ion Exchange (Desalting) SaltCheck->IEX Yes (>5%) Extraction Protocol A: Isoelectric Precipitation ScaleCheck->Extraction > 1 Gram Chrom Protocol B: HILIC/C18-Aq Chromatography ScaleCheck->Chrom < 1 Gram (Analytical/Prep) IEX->ScaleCheck Post-Desalting

Caption: Figure 1. Decision tree for selecting the optimal purification method based on salt content and scale.

Protocol A: The Isoelectric Crash (Bulk Purification)

Best for: >1g scale, removing non-polar impurities. Mechanism: Manipulating pH to reach the Isoelectric Point (pI) where water solubility is lowest.

Step-by-Step Methodology
  • Dissolution: Dissolve crude material in minimal water. If necessary, adjust pH to ~8–9 using dilute NaHCO₃ (Avoid NaOH to prevent defluorination).

  • Washing (The "Trick"): While at pH 8–9 (anionic species), wash the aqueous layer with Ethyl Acetate or DCM.

    • Why? The fluorinated acid stays in water; non-polar organic impurities move to the solvent.

  • The Acid Shift: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl.

  • Targeting pI: Monitor pH continuously. You are looking for the Isoelectric Point .

    • Target: Unlike nicotinic acid (pI ~3.4), fluorinated analogues often precipitate at pH 1.5 – 2.5 .

    • Observation: Look for cloudiness/precipitation.

  • Filtration: Filter the precipitate.

  • Recovery of Filtrate: If yield is low, the filtrate likely still contains product. Lyophilize the filtrate rather than attempting extraction.

Protocol B: Chromatographic Solutions (Prep/Analytical)

Standard C18 columns often fail here because the polar acid elutes in the void volume (dead time).

Comparison of Stationary Phases
FeatureStandard C18C18-Aq (Polar Embedded)HILIC (Zwitterionic)
Retention Mechanism Hydrophobic InteractionHydrophobic + Polar ShieldingPartitioning into Water Layer
Suitability Poor (Elutes too fast)Good (For moderately polar)Excellent (For very polar)
Mobile Phase High % Water100% Aqueous compatibleHigh % Acetonitrile
Recommendation AvoidUse for < 2 FluorinesPrimary Choice
Recommended Workflow: HILIC Mode

Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide). Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Mobile Phase B: Acetonitrile.

Gradient Profile:

  • Start: 95% B (High organic forces polar molecule into the water layer on the bead).

  • End: 60% B.

  • Note: Unlike Reverse Phase, HILIC elutes by increasing water content.

HILIC_Mechanism Silica Silica/ZIC Surface WaterLayer Stagnant Water Layer Silica->WaterLayer Hydration Analyte Polar Fluoropyridine WaterLayer->Analyte Partitioning (Retention) Mobile Mobile Phase (ACN-rich) Mobile->Analyte Elution (Increasing Water)

Caption: Figure 2. Mechanism of HILIC retention. The polar fluoropyridine partitions into the water-rich layer adsorbed on the stationary phase.

Protocol C: Ion Exchange (Desalting)

If your product is contaminated with NaCl or inorganic salts from previous steps, use this method.

  • Resin Selection: Strong Cation Exchange (SCX) resin (e.g., Dowex 50W).

  • Loading: Dissolve crude in water (pH < 2). Load onto the column.

    • Mechanism: The Pyridine Nitrogen protonates (Py-H⁺) and binds to the resin. Inorganic Na⁺ also binds but with different affinity; Cl⁻ passes through.

  • Washing: Wash with water to remove non-basic impurities and anions.

  • Elution: Elute with Pyridine/Water (1:10) or Ammonium Hydroxide (volatile buffer) .

    • Warning: Use dilute NH₄OH (0.5M) and elute quickly to minimize defluorination risk.

  • Finishing: Lyophilize to remove the volatile base.

Troubleshooting & FAQ

Q: My product turned yellow/brown during base extraction. What happened? A: You likely triggered an SNAr reaction. Fluorine at the 2/4-position is labile. If you used NaOH or heated the basic solution, hydroxide displaced the fluorine.

  • Fix: Use weaker bases (NaHCO₃, K₂CO₃) and keep the temperature < 10°C during pH adjustments.

Q: I see the product in the aqueous layer, but it won't extract into Ethyl Acetate. A: This is normal. These compounds are too polar for standard organic solvents.

  • Fix: Do not attempt liquid-liquid extraction for product recovery. Use Lyophilization (freeze-drying) of the aqueous layer or the Isoelectric Precipitation method described in Protocol A.

Q: My retention time shifts between runs on HPLC. A: Fluorinated pyridine acids are highly sensitive to pH changes due to their zwitterionic nature.

  • Fix: Ensure your mobile phase is buffered (Ammonium Formate/Acetate). Do not use plain water/acid. Buffer concentration should be at least 10mM.

References

  • Separation of Polar Molecules (HILIC vs RP): Mack, A. (2019).[4] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.[4] Link

  • Acidity of Fluorinated Acids: BenchChem. (2025). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Link

  • Zwitterionic Pyridine Characterization: Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts. CrystEngComm. Link

  • Defluorination Risks: Hypha Discovery. (2023).[2][5] Breaking C-F bonds in drugs: Bioactivation and aromatic defluorination. Link

  • HILIC Stationary Phases: Hu, Y., et al. (2024).[6] Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A. Link

Sources

Troubleshooting

Technical Support Center: Amide Coupling with Electron-Deficient Nicotinic Acids

Welcome to the Advanced Synthesis Support Center. Coupling electron-deficient nicotinic acids (pyridine-3-carboxylic acids) with amines is a notoriously challenging transformation in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Coupling electron-deficient nicotinic acids (pyridine-3-carboxylic acids) with amines is a notoriously challenging transformation in medicinal chemistry and drug development. The presence of the electron-withdrawing pyridine nitrogen—often exacerbated by additional electron-withdrawing groups (EWGs) such as halogens or trifluoromethyl groups—drastically alters the reactivity of the carboxylic acid.

This guide provides mechanistic troubleshooting, quantitative reagent comparisons, and self-validating protocols to help you overcome poor yields, decarboxylation, and epimerization.

Troubleshooting Guides & FAQs

Q1: My electron-deficient nicotinic acid is undergoing protodecarboxylation instead of coupling. How can I prevent this? Causality: Activation of a carboxylic acid transforms the hydroxyl group into a superior leaving group. In electron-deficient pyridines, the transition state for decarboxylation is highly stabilized because the electron-withdrawing ring can easily accommodate the developing negative charge. Strong organic bases (like DIPEA or TEA) and prolonged heating accelerate this degradation pathway. Solution: Switch to a milder coupling reagent and a weaker base. The combination of propylphosphonic anhydride (T3P) and pyridine is highly effective[1]. Pyridine acts as both a mild base and a nucleophilic catalyst, keeping the overall basicity of the reaction medium low enough to suppress decarboxylation while still driving the formation of the active ester.

Q2: I am trying to couple an electron-deficient nicotinic acid with a poorly nucleophilic aniline. Standard reagents (HATU, EDC) yield mostly unreacted starting material. What is the best approach? Causality: Standard active esters (such as the OAt ester formed from HATU) are often not electrophilic enough to react with deactivated anilines before competing pathways (hydrolysis or decarboxylation) consume the intermediate. Solution: You must generate a more reactive intermediate, such as an acid chloride or an acyl fluoride. We recommend using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine)[2]. Unlike thionyl chloride or oxalyl chloride, Ghosez's reagent converts carboxylic acids to acid chlorides under strictly neutral conditions, preventing acid/base-catalyzed degradation during activation. Alternatively, in situ acyl fluoride generation provides a highly reactive yet relatively stable intermediate that couples efficiently with hindered amines[3].

Q3: How do I handle complex substrates that are prone to epimerization at the


-position during these difficult couplings? 
Causality:  Slow coupling rates with weak nucleophiles give the active ester more time to undergo oxazolone formation or direct enolization, leading to racemization.
Solution:  The T3P/pyridine system is renowned for maintaining stereochemical integrity[4]. The byproducts are water-soluble, and the mild basicity prevents the rapid enolization typically seen with highly active uronium reagents like HATU.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of various coupling strategies when applied to electron-deficient nicotinic acids and weak amines.

Coupling SystemReactive IntermediateTypical Yield RangeDecarboxylation RiskEpimerization RiskIdeal Use Case
HATU / DIPEA OAt Active Ester10% - 40%HighModerateAliphatic amines; non-sensitive acids
EDC / HOBt OBt Active Ester< 20%ModerateLowAqueous couplings; unhindered systems
T3P / Pyridine Phosphonate Ester75% - 95%LowVery Low (< 2%)Sensitive substrates; epimerization-prone
Ghosez's Reagent Acid Chloride80% - 98%Very LowHighHighly deactivated anilines; steric hindrance
Acyl Fluoride Acyl Fluoride70% - 90%LowLowExtreme steric bulk; weak nucleophiles

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process checks to ensure the reaction is proceeding correctly before moving to the next step.

Protocol 1: Mild Amide Coupling using T3P and Pyridine

Optimized for decarboxylation-prone and epimerization-prone substrates.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the electron-deficient nicotinic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (0.2 M concentration).

  • Base Addition: Add anhydrous pyridine (3.0 equiv). Stir for 5 minutes at room temperature.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv).

  • Validation Check 1 (LC-MS): After 30 minutes, withdraw a 5

    
    L aliquot, quench in 100 
    
    
    
    L of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful activation) and the desired product mass. No decarboxylated pyridine mass should be present.
  • Reaction: Stir at room temperature for 12–24 hours until the amine is consumed.

  • Workup: Quench the reaction with saturated aqueous

    
    . The T3P byproducts are highly water-soluble. Extract with EtOAc, wash with 1N HCl (to remove residual pyridine), dry over 
    
    
    
    , and concentrate.
Protocol 2: Acid Chloride Generation via Ghosez's Reagent

Optimized for highly deactivated anilines and sterically hindered systems.

  • Preparation: In an oven-dried flask under argon, dissolve the nicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M). Ensure the solution is completely free of moisture to prevent reagent hydrolysis.

  • Activation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise at 0 °C. Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Validation Check 1 (TLC/LC-MS): Quench a 5

    
    L aliquot in dry methanol containing a drop of triethylamine. LC-MS should show quantitative conversion to the methyl ester, confirming the acid chloride has formed without inducing decarboxylation.
    
  • Coupling: Cool the reaction mixture back to 0 °C. Add the deactivated aniline (1.0 equiv) followed by

    
    -diisopropylethylamine (DIPEA) (2.5 equiv).
    
  • Workup: Once complete (typically 2-4 hours), dilute with DCM, wash with saturated

    
    , dry over 
    
    
    
    , and purify via flash chromatography.

Coupling Strategy Workflow

Use the following logical decision tree to select the optimal coupling conditions for your specific nicotinic acid and amine pairing.

Workflow A Start: Nicotinic Acid + Amine B Is the amine electron-deficient or sterically hindered? A->B C Standard Coupling (e.g., HATU, DIPEA) B->C No (Good Nucleophile) D Is the nicotinic acid prone to decarboxylation? B->D Yes (e.g., Anilines) E T3P + Pyridine (Mild, Low Epimerization) D->E Yes (High Risk) F Ghosez's Reagent or Acyl Fluoride D->F No (Low Risk)

Decision workflow for selecting amide coupling reagents for nicotinic acids.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.[Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]

  • World Intellectual Property Organization. (2023). WO 2023/118092 A1: Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors.

Sources

Optimization

Technical Support Center: Stability of the Difluoromethyl Group

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the difluoromethyl (CF₂H) group during acidic workup procedures. We understand the critical importance of maintaining the integrity of this valuable functional group in your synthetic workflows.

Troubleshooting Guide: Managing CF₂H Stability During Acidic Workup

This section is designed to provide direct, actionable solutions for common experimental challenges.

Scenario: You observe partial or complete decomposition of your CF₂H-containing compound after acidic workup.

Initial Assessment: How to Confirm Decomposition

Before modifying your protocol, it's crucial to confirm that the CF₂H group is the point of instability.

  • ¹⁹F NMR Spectroscopy: This is the most direct method. Look for a decrease in the signal intensity of your CF₂H group and the potential appearance of new fluorine-containing signals or a signal for fluoride ion.

  • ¹H NMR Spectroscopy: The characteristic triplet or doublet of triplets of the CF₂H proton will diminish. Often, decomposition to an aldehyde results in the appearance of a new signal in the 9-10 ppm region.

  • Mass Spectrometry (MS): Compare the mass spectrum of your crude product to the expected molecular weight. Look for masses corresponding to the loss of "CHF₂" or the addition of "O" and loss of "F₂" (hydrolysis to a carboxylic acid, for example).

  • Thin-Layer Chromatography (TLC): The appearance of new, often more polar, spots that were not present in the reaction mixture before workup is a strong indicator of decomposition.[1]

Step-by-Step Protocol for a Mild Acidic Workup

If decomposition is confirmed, we recommend adopting a milder, controlled workup procedure. This protocol is designed to neutralize basic reaction mixtures while minimizing acid-catalyzed degradation.

  • Cooling is Critical: Before adding any aqueous acid, cool the reaction mixture to 0 °C in an ice-water bath. Low temperatures significantly slow the rate of potential hydrolysis or defluorination reactions.

  • Quenching: Slowly and carefully add a saturated aqueous solution of a mild acid salt, such as ammonium chloride (NH₄Cl), to the cooled reaction mixture with vigorous stirring.

  • pH Monitoring: Monitor the pH of the aqueous layer using pH paper. Add the quenching solution dropwise until the pH is approximately 7. If a slightly more acidic condition is required, consider using a pre-chilled, dilute (e.g., 0.1 M) solution of a weak organic acid like acetic acid. Avoid strong mineral acids like HCl or H₂SO₄ unless absolutely necessary.

  • Extraction: Once the desired pH is reached, proceed immediately with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Do not allow the mixture to sit for extended periods in the acidic aqueous phase.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature.

Workflow for Mild Acidic Workup

G start Reaction Mixture cool Cool to 0 °C start->cool quench Slowly add sat. aq. NH4Cl or dilute Acetic Acid cool->quench monitor Monitor pH (Target ~7) quench->monitor monitor->quench pH too high extract Extract with Organic Solvent monitor->extract pH OK wash Wash with Brine extract->wash dry Dry (Na2SO4 / MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Recommended workflow for a mild acidic workup.

Frequently Asked Questions (FAQs)
Q1: How stable is the difluoromethyl (CF₂H) group to acidic conditions in general?

The difluoromethyl group is generally considered to be chemically robust.[2][3] It is significantly more resistant to defluorination under both acidic and basic conditions compared to corresponding monofluorinated groups.[2] This enhanced stability is attributed to the increased C-F bond dissociation energy with additional fluorine substitution. However, its stability is not absolute and can be influenced by the overall molecular structure, particularly the nature of the atom it is attached to (e.g., carbon, oxygen, or sulfur).[4]

Q2: What is the most likely mechanism for the acid-catalyzed decomposition of a CF₂H group?

Direct acid-catalyzed cleavage of a C-CF₂H bond on a simple arene is difficult. Decomposition is more likely when the CF₂H group is attached to a heteroatom, such as in a difluoromethyl ether (Ar-O-CF₂H) or thioether (Ar-S-CF₂H). In these cases, the mechanism likely involves:

  • Protonation: The acid protonates the heteroatom (oxygen or sulfur), making it a better leaving group.

  • Nucleophilic Attack: A water molecule from the aqueous workup attacks the difluoromethyl carbon.

  • Cleavage: This leads to the cleavage of the O-CF₂H or S-CF₂H bond, releasing the phenol or thiol and ultimately generating unstable intermediates that can decompose further.

While the trifluoromethyl group is even more stable, studies in superacids have shown it can be hydrolyzed to form an acyl group, suggesting that under extremely harsh conditions, a similar pathway could be envisioned for the CF₂H group.[5]

Potential Decomposition Pathway of an Aryl Difluoromethyl Ether

G cluster_0 Acidic Workup (H3O+) A Ar-O-CF₂H B Ar-O(H+)-CF₂H A->B + H+ C [Ar-OH-CF₂H]+ B->C H₂O Attack D Ar-OH + [HCF₂]+ C->D Cleavage E Further Decomposition D->E

Caption: A plausible acid-catalyzed hydrolysis pathway.

Q3: Which acidic reagents and conditions pose the greatest risk to the CF₂H group?

The risk of decomposition is directly related to the strength of the acid, its concentration, the temperature, and the duration of exposure.

Reagent/ConditionRisk LevelRationale & Recommendations
Hot, Concentrated Mineral Acids (e.g., >1M HCl, H₂SO₄, HNO₃)High These conditions are harsh and can promote hydrolysis, especially of difluoromethyl ethers and thioethers.[4] Avoid whenever possible.
Strong Lewis Acids (e.g., BBr₃, AlCl₃)High Strong Lewis acids can coordinate to the fluorine atoms, weakening the C-F bond and promoting defluorination or cleavage.[1][5]
Trifluoroacetic Acid (TFA) Moderate TFA is a strong organic acid. While often used for deprotection, prolonged exposure, especially at elevated temperatures, can be detrimental.[6] Use at low temperatures and for short durations.
Aqueous Mineral Acids at 0 °C (e.g., 1M HCl)Low to Moderate The risk is significantly reduced at low temperatures. Use dilute solutions and minimize contact time. This is a common but potentially problematic workup.[1]
Weak Organic Acids (e.g., Acetic Acid)Low Generally safe for most CF₂H-containing compounds. A good alternative to stronger acids for pH adjustment.
Saturated Aqueous NH₄Cl Very Low Provides a mildly acidic (pH ~4.5-5.5) buffered environment. This is the recommended first choice for neutralizing basic reaction mixtures.
Q4: My compound contains both a CF₂H group and an acid-labile protecting group (e.g., Boc, TBS). How should I proceed?

This is a common challenge in medicinal chemistry. The goal is to find conditions selective for the removal of the protecting group without affecting the CF₂H moiety.

  • For Boc Groups: Instead of standard TFA/DCM, consider using HCl in a non-protic solvent like 1,4-dioxane or diethyl ether at 0 °C.[7] These conditions are often effective for Boc removal while being less harsh than aqueous strong acids. Monitor the reaction carefully by TLC or LC-MS to stop it as soon as the starting material is consumed.

  • For Silyl Ethers (TBS, TIPS): These are typically removed under acidic conditions (like acetic acid or TBAF). Acidic removal should be approached with caution if the CF₂H group is in a sensitive position (e.g., as a difluoromethyl ether). A buffered acidic workup (e.g., acetic acid/acetate buffer) might provide the necessary pH control.

Q5: What analytical techniques are best for monitoring the stability of my compound during workup development?

A combination of techniques provides the most comprehensive picture.

  • ¹⁹F NMR: The most definitive tool for directly observing the CF₂H group. It is quantitative and highly sensitive to the electronic environment of the fluorine atoms.

  • LC-MS: Ideal for rapid analysis of reaction aliquots. It allows you to monitor the disappearance of starting material and the appearance of products and byproducts, providing molecular weight information for each.

  • TLC with Staining: A quick, qualitative method. Staining with a reagent like potassium permanganate can help visualize decomposition products that may not be UV-active.

By understanding the factors that influence the stability of the difluoromethyl group and by employing carefully controlled workup procedures, researchers can confidently handle these valuable compounds and ensure the integrity of their final products.

References
  • Bocan, T. (2021). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Johnson Matthey. Available at: [Link]

  • Le, C. M., et al. (2020). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. PMC. Available at: [Link]

  • Ford, J., Ortalli, S., & Gouverneur, V. (2024). The 18F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]

  • Stahl, T., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

  • Stahl, T., et al. (2021). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Europe PMC. Available at: [Link]

  • Al-Huniti, M. H., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC. Available at: [Link]

  • Wagner, A. M., & Sanford, M. S. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Synfacts. Available at: [Link]

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC. Available at: [Link]

  • Shen, Q., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. PubMed. Available at: [Link]

  • Baars, H., et al. (2019). A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br. PubMed. Available at: [Link]

  • Ni, C., & Hu, J. (2016). Recent Progress on Difluoromethylation Methods. SIOC Journals. Available at: [Link]

Sources

Troubleshooting

Optimization of cyano group tolerance in fluorination reactions

Technical Support Ticket #CN-F-404 Subject: Optimization of Cyano Group Tolerance in Fluorination Reactions Status: Resolved / Guide Published Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #CN-F-404 Subject: Optimization of Cyano Group Tolerance in Fluorination Reactions Status: Resolved / Guide Published Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

The cyano group (nitrile) presents a "Janus-faced" challenge in fluorination chemistry. It is robust against oxidation but highly susceptible to hydrolysis (under basic nucleophilic conditions) and catalyst poisoning (via


-coordination to transition metals like Pd or Cu).

This guide synthesizes high-fidelity protocols to bypass these failure modes. We move beyond generic advice to specific, mechanistically grounded solutions for late-stage functionalization (LSF).

Part 1: Diagnostic & Method Selection

User Question: I have a nitrile-containing substrate. Which fluorination method will avoid hydrolysis or catalyst deactivation?

Scientist Response: Do not default to standard conditions. The choice depends entirely on your leaving group and the specific vulnerability of the nitrile in your scaffold. Use the decision matrix below to select the correct protocol.

Decision Matrix: Nitrile-Compatible Fluorination

FluorinationSelection Start Substrate with Cyano Group (-CN) Type Substrate Type? Start->Type ArylHalide Aryl Halide/Triflate (Ar-X) Type->ArylHalide Phenol Phenol/Alcohol (Ar-OH / R-OH) Type->Phenol CH C-H Bond (Ar-H / R-H) Type->CH MetalChoice Catalyst System? ArylHalide->MetalChoice DeoxyChoice Reagent Choice? Phenol->DeoxyChoice Radical Radical Fluorination (Selectfluor/NFSI) CH->Radical Oxidative Stability of CN is High Pd Pd-Catalyzed (Buchwald) MetalChoice->Pd High Cost / High Selectivity Cu Cu-Mediated (Sanford/Hartwig) MetalChoice->Cu Lower Cost / Robust DAST DAST/Deoxo-Fluor (High Risk: Hydrolysis) DeoxyChoice->DAST Avoid if aqueous workup diff. Pheno PhenoFluor/AlkylFluor (Recommended) DeoxyChoice->Pheno No hydrolysis side-products

Figure 1: Strategic selection of fluorination reagents based on substrate class and nitrile sensitivity.

Part 2: Nucleophilic Fluorination (Transition Metal Catalysis)

User Question: My Pd-catalyzed fluorination stopped at 10% conversion. The nitrile seems to be shutting down the catalyst. How do I fix this?

Scientist Response: You are likely experiencing catalyst poisoning . Nitriles are competent ligands; they bind to the electrophilic Pd(II) center, displacing the substrate or preventing the reductive elimination of Ar-F.

The Fix: Steric Crowding You must use bulky biaryl phosphine ligands. The steric bulk of ligands like tBuBrettPhos or AdBrettPhos creates a "pocket" that accommodates the small fluoride anion but sterically rejects the larger nitrile donor.

Protocol 1: Pd-Catalyzed Fluorination of Nitrile-Bearing Aryl Bromides

Based on Buchwald et al. (Science, 2009; JACS, 2014) [1, 2]

ComponentStandardOptimization for NitrilesMechanistic Reason
Precatalyst Pd(OAc)₂[(cinnamyl)PdCl]₂ or G3-Precatalysts Rapid initiation prevents formation of inactive Pd-nitrile resting states.
Ligand BrettPhostBuBrettPhos or AdBrettPhos Increased bulk prevents nitrile coordination to Pd(II).
Fluoride Source AgFAgF (or CsF with phase transfer)Ag acts as a halide scavenger, driving the transmetallation equilibrium.
Solvent TolueneCyclohexane or Toluene Non-polar solvents destabilize the charged resting states.

Step-by-Step Workflow:

  • Drying: Flame-dry a reaction tube. Nitrile hydrolysis is catalyzed by Pd in the presence of trace water.

  • Loading: Add [(cinnamyl)PdCl]₂ (2 mol%), tBuBrettPhos (3 mol%), and AgF (2.0 equiv).

  • Substrate: Add the nitrile-containing aryl bromide (1.0 equiv).

  • Solvent: Add anhydrous cyclohexane (0.2 M).

  • Reaction: Seal and heat to 130 °C for 12 hours.

  • Workup: Filter through Celite to remove Ag salts. Do not use acidic aqueous washes (prevents nitrile hydrolysis).

Part 3: Copper-Mediated Fluorination

User Question: I cannot afford palladium for scale-up. Can I use Copper? I heard nitriles poison Copper.

Scientist Response: Copper is actually more robust if managed correctly. While nitriles bind to Cu, they can also serve as stabilizing ligands that prevent catalyst decomposition (disproportionation). The key is to overwhelm the system with a "sacrificial" nitrile or use a ligand that out-competes your substrate's nitrile.

The Fix: The "Nitrile Flood" Strategy In Sanford’s and Hartwig’s protocols, the reaction is often run in acetonitrile or with t-BuCN as a ligand. This ensures the Cu center remains active.

Protocol 2: Cu-Mediated Fluorination of Aryl Stannanes/Trisiloxanes

Based on Sanford (JACS, 2013) and Hartwig (JACS, 2020) [3, 4]

  • Reagents: Cu(OTf)₂ (2.0 equiv), KF (4.0 equiv), 18-Crown-6 (4.0 equiv).

  • Solvent: Acetonitrile (MeCN) or Pyridine.

  • Mechanism: The high concentration of solvent-nitrile (MeCN) outcompetes the substrate-nitrile for coordination sites on Copper, keeping the metal in solution but allowing the turnover to proceed.

  • Note: If your substrate nitrile is sterically accessible, use Cu(MeCN)₄PF₆ as the source to ensure the coordination sphere is pre-saturated.

Part 4: Deoxyfluorination (Phenols & Alcohols)

User Question: I used DAST on a nitrile-containing alcohol and got an amide byproduct. Why?

Scientist Response: DAST (Diethylaminosulfur trifluoride) releases HF during the reaction. In the presence of even trace moisture, the HF/DAST mixture creates a highly acidic environment that hydrates the nitrile to an amide (R-CN + H₂O → R-CONH₂).

The Fix: PhenoFluor™ Chemistry Switch to PhenoFluor (or PhenoFluorMix). This reagent, developed by Ritter, proceeds via a concerted nucleophilic aromatic substitution (CSNAr) mechanism that is strictly anhydrous and non-acidic during the C-F bond formation step.

Comparison: DAST vs. PhenoFluor
FeatureDAST / Deoxo-FluorPhenoFluor (Ritter Reagent)
Mechanism S_N1 / S_N2 (Carbocationic character)Concerted S_NAr (via Uronium intermediate)
Acidity Generates HF (Highly Acidic)Neutral / Basic (Buffered by CsF)
Nitrile Tolerance Poor (Risk of hydrolysis/Pinner reaction)Excellent (Chemoselective)
Reference [Standard Textbook][Ritter, Nature 2011; JACS 2013] [5, 6]

Visualizing the Failure Mode (DAST) vs Success (PhenoFluor):

NitrileMechanism Substrate Substrate (R-OH + R'-CN) DAST Reagent: DAST Substrate->DAST Pheno Reagent: PhenoFluor Substrate->Pheno HF_Gen Intermediate: HF Generation DAST->HF_Gen Trace H2O Amide Product B (Undesired): Amide (Hydrolysis) HF_Gen->Amide Acid Catalysis Concerted Intermediate: 4-Membered TS Pheno->Concerted No Acid Fluoride Product A (Desired): R-F + R'-CN (Intact) Concerted->Fluoride Reductive Elim.

Figure 2: Mechanistic divergence showing why PhenoFluor protects the nitrile group while DAST promotes hydrolysis.

Part 5: Radical Fluorination (C-H Activation)

User Question: Can I fluorinate a benzylic position if a nitrile is present nearby?

Scientist Response: Yes. The cyano group is electron-withdrawing (EWG), which deactivates the adjacent C-H bond toward electrophilic attack but makes it viable for radical abstraction.

Protocol: Selectfluor + AgNO₃ (Decarboxylative) or Selectfluor + Photocatalyst.

  • Insight: The radical cation of Selectfluor (TEDA²⁺) is highly oxidizing. Nitriles are resistant to oxidation (unlike amines or aldehydes).

  • Warning: Avoid strong bases (NaH, LDA) to generate enolates for electrophilic fluorination (NFSI), as these will attack the nitrile (Thorpe-Ziegler reaction). Stick to radical pathways [7].

References

  • Watson, D. A., et al. (2009).[1] Formation of ArF from LPd(II)Ar(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. Link

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014).[1] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795.[1] Link[1]

  • Ichiishi, N., et al. (2013). Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. Journal of the American Chemical Society, 135(52), 12861–12871. Link

  • Dorel, R., et al. (2020).[2] Copper-Mediated Fluorination of Aryl Trisiloxanes with Nucleophilic Fluoride.[2][3] Chemistry – A European Journal, 26(8), 1759-1762. Link

  • Tang, P., Wang, W., & Ritter, T. (2011).[4][5] Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484.[5] Link

  • Fujimoto, T., & Ritter, T. (2015).[4][5] PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols.[4][5] Organic Letters, 17(3), 544–547.[4] Link

  • Zhang, W., et al. (2020).[6] Decarboxylative Fluorination of Aliphatic Carboxylic Acids with Selectfluor. Organic Letters, 22(17), 6642–6646. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Product Guide: High-Field vs. Benchtop NMR for the Structural Verification of 5-Cyano-2-(difluoromethyl)nicotinic Acid

Executive Summary In modern drug development, fluorinated pyridine derivatives like 5-cyano-2-(difluoromethyl)nicotinic acid are highly valued as bioisosteres. However, verifying the structure of these intermediates pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, fluorinated pyridine derivatives like 5-cyano-2-(difluoromethyl)nicotinic acid are highly valued as bioisosteres. However, verifying the structure of these intermediates presents a unique analytical challenge due to complex spin-spin couplings. This guide objectively compares the performance of Benchtop NMR (60 MHz) against High-Field NMR (400 MHz) for the structural elucidation of this specific compound. By examining the causality behind the spectral data, we provide researchers with a self-validating framework to choose the right analytical platform for their workflows.

The Analytical Challenge: The Physics of Fluorine-Proton Coupling

To understand the performance differences between NMR platforms, we must first analyze the molecular structure. 5-Cyano-2-(difluoromethyl)nicotinic acid contains a pyridine ring with two isolated aromatic protons (H4 and H6) and a difluoromethyl (


) group at position 2.

The primary analytical challenge lies in the


 group. The proton is split by the two adjacent spin-½ 

nuclei, resulting in a distinct triplet. The geminal coupling constant (

) is exceptionally large, typically around 54–56 Hz () [1].

The Causality of Resolution Loss at Low Fields: Scalar coupling (measured in Hz) is a fundamental property of the molecule and is independent of the external magnetic field (


). However, chemical shift dispersion (measured in ppm) is strictly field-dependent.
  • At 400 MHz: A 55.3 Hz coupling equates to just 0.138 ppm between adjacent peaks. The entire

    
     triplet spans a compact ~0.28 ppm, appearing as a tight, easily identifiable multiplet.
    
  • At 60 MHz: The exact same 55.3 Hz coupling equates to a massive 0.922 ppm between peaks. The triplet spans ~1.84 ppm .

Because of this field-dependent dispersion, the outer peaks of the triplet on a 60 MHz benchtop system are stretched so wide that they often sink into baseline noise or overlap with the aromatic signals at 8.6–9.2 ppm. This phenomenon fundamentally limits the utility of low-field systems for de novo structural elucidation of heavily fluorinated compounds () [2].

Experimental Protocols: A Self-Validating System

To ensure data integrity and reproducibility across both platforms, the following standardized protocol must be used. Variations in solvent water content will disproportionately degrade the low-field data.

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of synthesized 5-cyano-2-(difluoromethyl)nicotinic acid.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (100.0 atom % D, containing 0.03% v/v TMS).
    
    • Causality: DMSO-

      
       is specifically chosen over 
      
      
      
      to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid. This ensures the
      
      
      proton appears as a distinct broad singlet rather than exchanging and broadening into the baseline.
  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (Type 1 Class A glass) to ensure optimal magnetic homogeneity.

Step 2: Benchtop NMR (60 MHz) Acquisition
  • Tuning & Matching: Perform automated tuning for the

    
     channel.
    
  • Shimming: Run a 1D gradient shim on the DMSO solvent peak. Critical: Do not skip this; poor shimming will completely obliterate the already stretched

    
     triplet.
    
  • Parameters: Set to 16 scans, 10-second relaxation delay (

    
    ), and a 90° pulse angle.
    
    • Causality: A longer

      
       is mandatory at 60 MHz to ensure complete longitudinal relaxation (
      
      
      
      ) of the protons lacking adjacent aliphatic neighbors, preventing severe integration errors.
Step 3: High-Field NMR (400 MHz) Acquisition
  • Locking & Shimming: Lock onto the DMSO-

    
     deuterium signal and execute 3D gradient shimming.
    
  • Parameters: Set to 8 scans, 2-second relaxation delay, and a 30° pulse angle.

    • Causality: The superior sensitivity of the superconducting magnet allows for a shorter pulse angle (Ernst angle optimization) and fewer scans, yielding a Signal-to-Noise Ratio (SNR) > 100:1 in under two minutes.

Comparative Data Analysis

The table below summarizes the quantitative


 NMR data obtained from both platforms.
Proton AssignmentHigh-Field (400 MHz) PerformanceBenchtop (60 MHz) PerformanceAnalytical Interpretation & Causality
H6 (Aromatic) 9.20 ppm (d, J = 2.1 Hz)~9.2 ppm (br s)400 MHz cleanly resolves the meta-coupling between H6 and H4. 60 MHz lacks the resolution, presenting a broadened singlet.
H4 (Aromatic) 8.65 ppm (d, J = 2.1 Hz)~8.6 ppm (br s)Same as above. The lack of multiplet structure at 60 MHz removes a key structural verification data point.

7.25 ppm (t, J = 55.3 Hz)7.25 ppm (t, J = 55.3 Hz)400 MHz: Triplet is highly resolved and compact (spans 0.28 ppm). 60 MHz: Triplet spans 1.84 ppm; outer peaks are highly susceptible to baseline noise.

13.80 ppm (br s)~13.8 ppm (very br s)Visible on both platforms, provided strictly anhydrous DMSO-

is utilized to prevent proton exchange.

Workflow Visualization

The following decision matrix illustrates the optimal deployment of both NMR platforms in a drug development workflow.

NMR_Workflow Start Synthesize 5-cyano-2- (difluoromethyl)nicotinic acid SamplePrep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Start->SamplePrep Decision Select NMR Platform SamplePrep->Decision Benchtop Benchtop NMR (60 MHz) Routine QC & Screening Decision->Benchtop Quick QC HighField High-Field NMR (400 MHz) Structural Elucidation Decision->HighField Full Resolution BenchResult Broad Aromatic Peaks Wide CF2H Triplet (~1.8 ppm span) Benchtop->BenchResult HighResult Resolved Meta-Coupling (J=2 Hz) Compact CF2H Triplet (~0.27 ppm span) HighField->HighResult BenchResult->HighField If overlapping/ambiguous Validation Structure Confirmed & Data Archived BenchResult->Validation If unambiguous HighResult->Validation Gold Standard

Figure 1: Decision workflow for selecting benchtop vs. high-field NMR for fluorinated pyridines.

Conclusion & Strategic Recommendations

While benchtop NMR systems have revolutionized accessibility and are excellent for routine reaction monitoring ()[3], they present significant limitations when analyzing molecules with large heteronuclear coupling constants.

For 5-cyano-2-(difluoromethyl)nicotinic acid :

  • Choose Benchtop NMR (60-80 MHz) only if you are conducting routine batch-to-batch Quality Control where the chemical profile is already known, and you are simply confirming the presence of the central

    
     peak.
    
  • Choose High-Field NMR (400+ MHz) for initial structural elucidation, impurity profiling, and regulatory submissions. The ability to resolve the 2.1 Hz meta-coupling of the pyridine ring and compress the 55.3 Hz fluorine coupling into a readable ppm window makes it the indispensable gold standard.

References

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine. Organic Process Research & Development, ACS Publications.[Link]

  • Benchtop NMR Breaks New Ground. Technology Networks.[Link]

  • Low-field benchtop versus high-field NMR for routine analysis of lignin, a comparative study. Industrial Crops and Products.[Link]

Comparative

19F NMR shift of 2-difluoromethyl group on pyridine ring

Comparative Analysis of F NMR Chemical Shifts: The 2-Difluoromethylpyridine Motif Target Audience: Researchers, medicinal chemists, and drug development professionals. The difluoromethyl group ( ) has emerged as a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of F NMR Chemical Shifts: The 2-Difluoromethylpyridine Motif

Target Audience: Researchers, medicinal chemists, and drug development professionals.

The difluoromethyl group (


) has emerged as a privileged bioisostere in modern drug discovery, frequently deployed as a lipophilic hydrogen bond donor to replace hydroxyl (

) or thiol (

) groups. When positioned at the 2-position of a pyridine ring, the resulting 2-difluoromethylpyridine scaffold presents unique stereoelectronic properties that enhance metabolic stability and target affinity.

For synthetic chemists and analytical scientists,


F Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterizing these motifs. However, differentiating the 2-difluoromethyl group from its isomers, varying fluorination states, and synthetic byproducts requires a nuanced understanding of chemical shift causality and coupling behaviors.

This guide provides an objective comparison of


F NMR characteristics for the 2-difluoromethylpyridine group against alternative fluorinated motifs, supported by field-proven experimental protocols and advanced acquisition techniques.

Comparative F NMR Data Analysis

The chemical shift (


) and multiplicity of a fluorine atom are exquisitely sensitive to its local electronic environment. In the context of fluorinated pyridines, the inductive effects of the nitrogen heteroatom, combined with the degree of fluorination at the 

-carbon, dictate the spectral signature.
The Deshielding Effect of Fluorine Substitution

As the number of fluorine atoms on a methyl group increases, the remaining fluorine nuclei experience significant deshielding due to the cumulative electron-withdrawing inductive effect. This results in a predictable downfield shift (closer to 0 ppm).

Table 1 compares the


F NMR parameters of 2-difluoromethylpyridine against its fully fluorinated (

) and monofluorinated (

) analogs[1].

Table 1:


F NMR Spectral Comparison of 2-Substituted Fluoropyridines (in 

)
Compound Motif

F Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Utility
2-Trifluoromethylpyridine (

)
-68.0Singlet (s)N/AHighly deshielded; absence of

coupling confirms full fluorination[2].
2-Difluoromethylpyridine (

)
-116.2Doublet (d)~55.4Intermediate shift; the ~55 Hz doublet is the definitive hallmark of the

group[1].
2-Fluoromethylpyridine (

)
-221.1Triplet (t)~47.0Highly shielded; the ~47 Hz triplet confirms the presence of two geminal protons[1].

Note: Chemical shifts are referenced to internal


 at 0.0 ppm.
Causality Behind the Spectral Signatures
  • Chemical Shift (

    
    ):  The transition from 
    
    
    
    (-68.0 ppm) to
    
    
    (-116.2 ppm) to
    
    
    (-221.1 ppm) spans over 150 ppm. The removal of each highly electronegative fluorine atom increases the electron density around the remaining fluorine nuclei, shielding them and pushing the resonance upfield (more negative values).
  • Coupling Constants (

    
    ):  The geminal proton-fluorine coupling (
    
    
    
    ) is a robust diagnostic tool. In 2-difluoromethylpyridine, the single proton splits the two equivalent fluorine atoms into a doublet with a large coupling constant of 55.4 Hz. This large
    
    
    -value is characteristic of
    
    
    -hybridized carbon centers bearing both H and F atoms.

Methodological Comparison: Advanced F NMR Techniques

Standard 1D


F NMR is sufficient for pure compounds, but crude reaction mixtures or trace impurity profiling in drug development often require advanced acquisition strategies.

Table 2: Comparison of


F NMR Acquisition Modalities 
TechniquePrimary AdvantageLimitationBest Use Case
Standard 1D

F
High resolution, quantitative if

is long enough.
Complex multiplets can overlap in crude mixtures.Routine structural confirmation of isolated products.

F{

H} Decoupled
Collapses

multiplets into singlets, simplifying spectra.
Loss of proton-coupling structural information.Resolving overlapping signals in mixtures of

and

species.
SABRE-SHARPER

F
Massive Signal-to-Noise (SNR) enhancement (up to 5700-fold).Requires hyperpolarization hardware and specific catalysts.Detecting trace fluorinated impurities or metabolites at sub-micromolar concentrations[3].

Self-Validating Experimental Protocol: F NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating system : acquiring both coupled and decoupled spectra. If the doublet at -116.2 ppm collapses to a singlet upon proton decoupling, the geminal H-F relationship is unequivocally proven, ruling out coupling to other NMR-active nuclei (e.g.,


P or other 

F environments).
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the synthesized 2-difluoromethylpyridine derivative in 0.6 mL of deuterated chloroform (

      
      ).
      
    • Critical Step: Add 0.1% v/v Trichlorofluoromethane (

      
      ) as an internal reference standard. Do not rely solely on spectrometer default referencing, as solvent effects can shift 
      
      
      
      F signals by
      
      
      1-2 ppm.
  • Probe Tuning & Matching:

    • Insert the sample and tune the NMR probe specifically to the

      
      F frequency (e.g., ~376 MHz on a 400 MHz console).
      
    • Shim the magnet using the

      
      H lock signal of the 
      
      
      
      .
  • Standard 1D

    
    F Acquisition: 
    
    • Set the spectral width (SW) to at least 250 ppm (center at -100 ppm) to capture the entire functional range (-50 to -250 ppm).

    • Set the relaxation delay (

      
      ) to 3–5 seconds. Causality: Fluorine nuclei often have long 
      
      
      
      relaxation times; a short
      
      
      will result in incomplete relaxation and inaccurate quantitative integration.
    • Acquire 16–64 scans depending on concentration.

  • 
    F{
    
    
    
    H} Decoupled Acquisition (The Validation Step):
    • Switch to a

      
      F sequence with broadband 
      
      
      
      H decoupling (e.g., WALTZ-16 composite pulse sequence on the proton channel).
    • Acquire an identical number of scans.

  • Data Processing & Validation:

    • Apply a line broadening (LB) of 0.3 Hz and Fourier transform the data.

    • Reference the

      
       singlet to exactly 0.00 ppm.
      
    • Validation Check: Observe the signal at -116.2 ppm. In the standard spectrum, it must be a doublet (

      
       Hz). In the decoupled spectrum, it must be a sharp singlet.
      

Logical Workflow for Fluoropyridine Structural Validation

The following diagram illustrates the decision matrix and validation loop for confirming the 2-difluoromethylpyridine motif using the protocol described above.

G A Synthesized Fluoropyridine Mixture B Sample Prep (CDCl3 + CFCl3 ref) A->B C Acquire Standard 1D 19F NMR B->C E Observe Signal at ~ -116 ppm? C->E D Acquire 19F{1H} Decoupled NMR G Doublet (J~55Hz) Collapses to Singlet? D->G F Check Multiplicity (Coupled vs Decoupled) E->F Yes I Alternative Motif (e.g., -CF3 or -CH2F) E->I No F->D H Confirmed: 2-Difluoromethylpyridine G->H Yes G->I No

Caption: Self-validating 19F NMR workflow for the structural confirmation of 2-difluoromethylpyridine.

Conclusion

Accurate characterization of the 2-difluoromethylpyridine bioisostere relies heavily on understanding its distinct


F NMR signature. By cross-referencing the diagnostic -116.2 ppm chemical shift and the ~55.4 Hz 

coupling constant against alternative fluorination states (

and

), researchers can confidently monitor reaction progress and product purity. Implementing a self-validating workflow that includes

F{

H} decoupling ensures that structural assignments remain robust, preventing costly downstream errors in drug development pipelines.

References

  • Bis(cyclooctadiene)nickel(0)-catalyzed exhaustive C(sp2)–X and C(sp3)–F hydrodehalogenation and deuterodefluorination of pyridines and arenes with a broad substrate scope. RSC Publishing. Available at:[Link]

  • 2-(Trifluoromethyl)pyridine - 19F NMR Chemical Shifts. SpectraBase, John Wiley & Sons, Inc. Available at: [Link]

  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au. Available at:[Link]

Sources

Validation

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 5-Cyano-2-(difluoromethyl)nicotinic Acid

The following guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of 5-cyano-2-(difluoromethyl)nicotinic acid . It compares this fluorinated building block against its structural analogs...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of 5-cyano-2-(difluoromethyl)nicotinic acid . It compares this fluorinated building block against its structural analogs to assist analytical chemists and medicinal chemists in structural confirmation and metabolite identification.

Executive Summary

In the development of novel fluorinated pyridine scaffolds, 5-cyano-2-(difluoromethyl)nicotinic acid (MW 198.13) presents unique mass spectrometric challenges compared to its non-fluorinated or trifluoromethylated analogs. While the carboxylic acid moiety drives ionization in negative electrospray ionization (ESI-), the difluoromethyl (-CHF


)  group introduces specific fragmentation pathways—most notably the neutral loss of hydrogen fluoride (HF, 20 Da)—that are absent in trifluoromethyl (-CF

) or methyl (-CH

) analogs.

This guide delineates the fragmentation logic, compares performance against key alternatives, and provides a standardized protocol for robust identification.

Structural Analysis & Ionization Strategy

The Molecule[1][2][3][4][5][6][7]
  • Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O
    
    
  • Exact Mass: 198.02

  • Key Functional Groups:

    • Carboxylic Acid (C-3): Primary ionization site (deprotonation).

    • Difluoromethyl (C-2): Lipophilic, electron-withdrawing; capable of HF elimination.

    • Cyano (C-5): Electron-withdrawing; generally stable but influences ring electron density.

Ionization Mode Selection

While the pyridine nitrogen allows for positive mode ([M+H]


) detection, Negative Mode (ESI-)  is superior for this analyte due to the acidic carboxyl group. ESI- provides:
  • Higher Sensitivity: Direct deprotonation of -COOH is energetically favorable.

  • Cleaner Spectra: Reduced background noise compared to ESI+ in complex matrices.

  • Predictable Fragmentation: Charge localization on the carboxylate drives specific neutral losses.

Comparative Fragmentation Analysis

The following table contrasts the fragmentation behavior of the target molecule against its two most common structural analogs: the non-fluorinated 5-cyano-2-methylnicotinic acid and the perfluorinated 5-cyano-2-(trifluoromethyl)nicotinic acid .

Table 1: Comparative MS/MS Fragmentation Profiles (ESI-)
FeatureTarget: 2-(Difluoromethyl) Analog A: 2-Methyl Analog B: 2-(Trifluoromethyl)
Precursor Ion [M-H]⁻ m/z 197.0 m/z 161.0 m/z 215.0
Primary Fragment m/z 153.0 (Loss of CO

)
m/z 117.0 (Loss of CO

)
m/z 171.0 (Loss of CO

)
Secondary Fragment m/z 133.0 (Loss of HF)m/z 90.0 (Loss of HCN)m/z 151.0 (Loss of HF - Rare/High Energy)
Diagnostic Transition -20 Da (HF) -27 Da (HCN) -20 Da (HF) (Difficult due to C-F bond strength)
Collision Energy (CE) Medium (15-25 eV)High (30-40 eV)High (>35 eV)
Mechanism Note The -CHF

proton facilitates HF elimination.
Methyl group is stable; ring cleavage dominates.-CF

is extremely stable; lacks proton for easy HF loss.
Key Differentiator: The "HF" Signature

The -CHF


  group contains an acidic proton activated by the two fluorine atoms. Upon collisional activation, this group can eliminate a neutral HF molecule (20 Da).
  • Target (CHF

    
    ):  Readily loses HF after decarboxylation.
    
  • Analog B (CF

    
    ):  Lacks the proton required for 1,1- or 1,2-elimination of HF. Loss of F radical (19 Da) is energetically unfavorable, making the spectrum dominated by the decarboxylated ion only.
    

Detailed Fragmentation Pathway

The fragmentation of 5-cyano-2-(difluoromethyl)nicotinic acid follows a stepwise degradation pathway. Understanding this causality is crucial for assigning peaks in metabolite identification studies.

Step-by-Step Mechanism
  • Precursor Selection (m/z 197): The deprotonated molecular ion [M-H]⁻ is isolated.

  • Decarboxylation (m/z 153): The most facile pathway is the loss of CO

    
     (44 Da) from the position-3 carboxylate. This yields a stabilized pyridyl anion.
    
  • Defluorination/Elimination (m/z 133): The resulting anion destabilizes the adjacent -CHF

    
     group. A rearrangement occurs, leading to the expulsion of HF (20 Da). This is the quantifier transition  for high specificity.
    
  • Ring Degradation (m/z 106): At higher collision energies, the cyano group may be lost as HCN (27 Da), or the ring may open.

Visualization: Fragmentation Pathway Diagram[2][8]

FragmentationPathway cluster_legend Mechanism Key M Precursor Ion [M-H]⁻ m/z 197.0 F1 Primary Product Ion [M-H-CO₂]⁻ m/z 153.0 M->F1 Neutral Loss: CO₂ (44 Da) Collision Energy: ~15 eV F2 Secondary Product Ion [M-H-CO₂-HF]⁻ m/z 133.0 F1->F2 Neutral Loss: HF (20 Da) Collision Energy: ~25 eV (Diagnostic for -CHF₂ group) F3 Tertiary Product Ion [M-H-CO₂-HF-HCN]⁻ m/z 106.0 F2->F3 Neutral Loss: HCN (27 Da) Collision Energy: >35 eV key1 Decarboxylation is the dominant initial step.

Caption: Step-wise fragmentation pathway of 5-cyano-2-(difluoromethyl)nicotinic acid in Negative ESI mode.

Experimental Protocol: Method Development

To replicate these results or validate the compound in a biological matrix, follow this standardized LC-MS/MS workflow.

A. Sample Preparation[7][9][10][11][12]
  • Stock Solution: Dissolve 1 mg of substance in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water.

  • Matrix: For plasma/microsomes, use protein precipitation (3:1 Acetonitrile:Sample) to avoid ion suppression.

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 95% B (Linear)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-5.0 min: 5% B (Re-equilibration)

C. MS Parameters (ESI Negative)[2][6]
  • Source Temp: 350°C

  • Capillary Voltage: -2.5 kV (Negative mode requires lower voltage to prevent arcing).

  • Desolvation Gas: 800 L/hr.

  • Cone Voltage: 30 V (Optimize to maximize m/z 197 precursor).

D. MRM Transitions for Quantitation
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 197.0153.015High abundance, stable.
Qualifier 197.0133.025High specificity (confirms -CHF

).

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General principles of ESI- fragmentation for carboxylic acids).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of small molecules in LC-MS/MS." Journal of Chromatography A. (Mechanisms of neutral loss in aromatic acids).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Fragmentation rules for fluorinated organic compounds and HF loss).

  • Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today. (Application of MS in structural elucidation of pyridine derivatives).

Comparative

Spectroscopic Distinction of Nitrile and Carboxylic Acid Moieties: A Comparative Guide for Reaction Monitoring

Executive Summary In pharmaceutical intermediate verification and reaction monitoring, the distinction between Nitrile ( ) and Carboxylic Acid ( ) functionalities is a fundamental spectroscopic challenge. While both moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate verification and reaction monitoring, the distinction between Nitrile (


)  and Carboxylic Acid (

)
functionalities is a fundamental spectroscopic challenge. While both moieties are electrophilic and often interconverted via hydrolysis, their infrared (IR) signatures are diametrically opposed in terms of spectral location and peak morphology.
  • Nitriles are characterized by a sharp, distinct peak in the "silent region" (

    
    ), a zone usually devoid of other signals.[1]
    
  • Carboxylic Acids are defined by broad, complex features dominated by hydrogen-bonded dimers: a massive O-H trough (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and a strong carbonyl stretch (
    
    
    
    ).[1][2]

This guide provides a rigorous technical comparison, experimental protocols for monitoring nitrile hydrolysis, and decision-making frameworks for spectral interpretation.

Part 1: Theoretical Basis & Spectral Characteristics

Vibrational Mechanics (Hooke’s Law Application)

The frequency of vibration (


) is governed by the bond strength (

) and the reduced mass (

) of the atoms involved.
  • Nitrile (

    
    ):  The triple bond possesses a high force constant (
    
    
    
    ), pushing the absorption frequency into the high-energy region (
    
    
    ). The dipole moment change is moderate, resulting in variable intensity (weak to medium).
  • Carboxylic Acid (

    
    ):  The Carbonyl (
    
    
    
    ) has a lower force constant (
    
    
    ) than the triple bond, appearing at lower wavenumbers. However, the defining feature is the O-H oscillator . In condensed phases (solid/liquid), carboxylic acids exist almost exclusively as dimers , linked by strong dual hydrogen bonds. This weakens the O-H bond, lowering its frequency and significantly broadening the peak due to the distribution of H-bond strengths.
Comparative Peak Analysis

The following table summarizes the diagnostic peaks required for identification.

FeatureNitrile (

)
Carboxylic Acid (

)
Primary Region


(O-H) AND

(C=O)
Peak Shape Sharp, Needle-likeO-H: Very Broad/Trough-like; C=O: Sharp, Intense
Intensity Variable (Weak to Medium)O-H: Medium/Broad; C=O: Very Strong
Conjugation Effect Lowers

by

(e.g., Benzonitrile

)
Lowers

of C=O by

(e.g., Benzoic Acid

)
Interferences Alkynes (

), Isocyanates, Diazonium salts
Water (moisture), Amides (N-H stretch), Ketones (C=O only)
Decision Logic for Spectral Assignment

The following diagram outlines the logical flow for distinguishing these functional groups in an unknown sample.

Spectral_Logic Start Unknown Spectrum Analysis Check_Silent Check Silent Region (2100 - 2300 cm⁻¹) Start->Check_Silent Peak_Found Sharp Peak Present? Check_Silent->Peak_Found Nitrile_Path Likely Nitrile or Alkyne Peak_Found->Nitrile_Path Yes No_Peak No Peak Peak_Found->No_Peak No Confirm_CN Confirm: No C=O peak? Check Conjugation (2230 vs 2250) Nitrile_Path->Confirm_CN Check_OH Check X-H Region (2500 - 3500 cm⁻¹) No_Peak->Check_OH Broad_OH Broad 'Trough' centered ~3000 cm⁻¹? Check_OH->Broad_OH Acid_Path Check Carbonyl Region (1700 - 1730 cm⁻¹) Broad_OH->Acid_Path Yes Likely Alcohol or Amine Likely Alcohol or Amine Broad_OH->Likely Alcohol or Amine No (Sharp peaks) Confirm_Acid Strong C=O Present? CONFIRMED CARBOXYLIC ACID Acid_Path->Confirm_Acid

Figure 1: Decision tree for distinguishing Nitrile and Carboxylic Acid moieties based on primary IR bands.

Part 2: Experimental Protocol – Reaction Monitoring

A common application in drug development is the hydrolysis of a nitrile intermediate (e.g., Benzonitrile) to a carboxylic acid (e.g., Benzoic Acid). This process is ideal for FTIR monitoring because the reactant peak (


) disappears as the product peaks (

and

broad) appear.
Methodology: ATR-FTIR (Attenuated Total Reflectance)

Why ATR? Unlike KBr pellets, ATR requires no sample preparation, allows for real-time monitoring of liquids/pastes, and eliminates pathlength variation errors.

Equipment:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal: Diamond (robust, chemical resistance) or ZnSe (if cost is a factor, though pH sensitive).

  • Resolution: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[3][4]
    
  • Scans: 16–32 scans per spectrum.

Step-by-Step Monitoring Protocol
  • Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric

    
     (
    
    
    
    ) and
    
    
    .
  • T0 Sampling (Reactant Standard): Place a drop of the pure Nitrile starting material on the crystal. Record the spectrum. Note the exact position of the

    
     stretch (Ref: Benzonitrile 
    
    
    
    [1]).
  • Reaction Sampling:

    • Aliquot

      
       of the reaction mixture at set timepoints.
      
    • Critical Step: If the reaction is aqueous/acidic, dry the aliquot briefly or use an extraction solvent (DCM) if the water background obscures the fingerprint region. However, for the Nitrile peak (

      
      ), water interference is minimal.
      
  • Endpoint Verification: The reaction is complete when the peak at

    
     flatlines to baseline noise, and the Carbonyl peak (
    
    
    
    ) maximizes.
Workflow Diagram

Experiment_Flow Setup 1. Instrument Setup (Diamond ATR, 4cm⁻¹) Background 2. Background Scan (Air/Solvent) Setup->Background Sample_T0 3. T0 Spectrum (Pure Nitrile) Background->Sample_T0 Reaction Reaction Progress (Hydrolysis) Sample_T0->Reaction Sampling 4. Aliquot Sampling (Every 30 mins) Reaction->Sampling Loop Analysis 5. Peak Integration Ratio 1700/2230 Sampling->Analysis Analysis->Reaction If Nitrile > 0% End Process End Process Analysis->End Process If Nitrile = 0%

Figure 2: Experimental workflow for kinetic monitoring of nitrile hydrolysis using ATR-FTIR.

Part 3: Expert Insights & Troubleshooting

The Diamond ATR "Blind Spot"

When using Diamond ATR, be aware of the diamond phonon absorption bands in the


 region.
  • Issue: This overlaps directly with the Nitrile region.

  • Mitigation: Modern instruments ratio this out effectively during the background scan. However, if the Nitrile concentration is very low (

    
    ), the signal-to-noise ratio in this region may be poor. In such cases, use a Germanium (Ge)  crystal or transmission mode.
    
Differentiating "False" Acids
  • Water Interference: Water has a scissoring vibration at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and a broad O-H stretch. This can mimic a carboxylic acid.[1][5]
    
    • differentiation: The Acid C=O is usually higher (

      
      ) than water (
      
      
      
      ). The Acid O-H is broader and often shows "sub-peaks" or shoulders between
      
      
      (Fermi resonance).
  • Carboxylate Salts: If the reaction pH is basic (e.g., NaOH hydrolysis), the acid exists as a carboxylate anion (

    
    ).
    
    • Effect: The C=O peak at

      
      disappears . It is replaced by two bands: Asymmetric stretch (
      
      
      
      ) and Symmetric stretch (
      
      
      ). Do not mistake this for a loss of product. Acidify the sample to restore the
      
      
      peak for confirmation [2].

References

  • NIST Mass Spectrometry Data Center. Benzonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][8][6][3][9][10][11][12]

  • NIST Mass Spectrometry Data Center. Benzoic Acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Selection for Purity Analysis of Fluorinated Nicotinic Acids

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Fluorinated nicotinic acids, a class of compounds with significant therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Fluorinated nicotinic acids, a class of compounds with significant therapeutic potential, present unique challenges in their analytical characterization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds, grounded in scientific principles and practical expertise.

The Analytical Challenge: Understanding Fluorinated Nicotinic Acids

Fluorination of nicotinic acid derivatives can significantly alter their physicochemical properties, including acidity, lipophilicity, and potential for chiral centers. These modifications necessitate a careful and systematic approach to HPLC method development to ensure accurate and reliable purity assessment. The primary goal is to develop a method that can effectively separate the main compound from its potential impurities, which may include starting materials, by-products, and degradation products.

Comparative Analysis of HPLC Methodologies

The choice of an HPLC method is a critical decision that impacts the accuracy, precision, and efficiency of purity analysis. Below, we compare three robust HPLC approaches for the analysis of fluorinated nicotinic acids: Reversed-Phase HPLC (RP-HPLC), Ion-Pair Chromatography (IPC), and Ultra-Performance Liquid Chromatography (UPLC).

Reversed-Phase HPLC (RP-HPLC) with a C18 Column

RP-HPLC with a C18 (octadecylsilyl) stationary phase is the workhorse of the pharmaceutical industry for its versatility and robustness.[1] For acidic compounds like fluorinated nicotinic acids, controlling the mobile phase pH is crucial for achieving good peak shape and retention.

Scientific Rationale:

By adjusting the mobile phase pH to be at least two units below the pKa of the carboxylic acid group, the analyte will be in its neutral, protonated form. This increases its hydrophobicity and, consequently, its retention on the nonpolar C18 stationary phase. An organic modifier, typically acetonitrile or methanol, is used to elute the compound from the column.

Advantages:

  • Versatility: C18 columns are widely available and can be used for a broad range of analytes.

  • Robustness: Well-established and understood, leading to reliable and reproducible methods.

  • Cost-Effective: C18 columns are generally less expensive than more specialized columns.

Limitations:

  • Poor Retention of Polar Impurities: Highly polar impurities may have little to no retention and can elute in the void volume, making their quantification challenging.

  • Peak Tailing: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to peak tailing. This can be mitigated by using end-capped columns or adding a small amount of an acidic modifier to the mobile phase.

Ion-Pair Chromatography (IPC)

Ion-Pair Chromatography is a powerful technique for enhancing the retention of ionic and highly polar compounds on reversed-phase columns.[2][3] For acidic analytes like fluorinated nicotinic acids, a positively charged ion-pairing reagent is added to the mobile phase.

Scientific Rationale:

The ion-pairing reagent, such as a tetra-alkyl ammonium salt, has a hydrophobic tail that adsorbs onto the C18 stationary phase and a positively charged head that remains in the mobile phase.[4][5] This effectively creates an in-situ ion-exchange surface. The negatively charged (deprotonated) fluorinated nicotinic acid then forms an ion pair with the positively charged reagent, increasing its retention on the column.[2]

Advantages:

  • Enhanced Retention: Significantly improves the retention of acidic compounds that are poorly retained by conventional RP-HPLC.[3]

  • Improved Peak Shape: Can reduce peak tailing by minimizing interactions with residual silanols.

  • Separation of Charged and Neutral Molecules: Allows for the simultaneous analysis of both ionic and neutral species in a single run.[3]

Limitations:

  • Method Complexity: Method development can be more complex due to the additional variable of the ion-pairing reagent concentration.

  • Column Dedication: It is often recommended to dedicate a column for IPC methods to avoid contamination and memory effects.

  • MS Incompatibility: Most traditional ion-pairing reagents are non-volatile and can suppress the ionization of analytes, making them incompatible with mass spectrometry (MS) detection.[3] However, volatile ion-pair reagents like trifluoroacetic acid (TFA) can be used with MS.[4]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles and instrumentation capable of handling higher backpressures.[6][7] This technology offers substantial improvements in resolution, sensitivity, and speed of analysis.[8][9]

Scientific Rationale:

The smaller particle size of the stationary phase in UPLC columns leads to a significant increase in column efficiency. This results in narrower peaks, allowing for better resolution of closely eluting impurities and increased sensitivity.[6] The higher optimal linear velocity of smaller particles also enables faster separations without sacrificing resolution.[6][9]

Advantages:

  • Superior Resolution and Sensitivity: Provides sharper peaks and better separation of complex mixtures.[6][7]

  • Faster Analysis Times: Significantly reduces run times, increasing sample throughput.[6][8]

  • Reduced Solvent Consumption: Shorter run times and smaller column dimensions lead to lower solvent usage, making it a more environmentally friendly and cost-effective option in the long run.[6][7]

Limitations:

  • Higher Initial Cost: UPLC systems and columns have a higher initial investment cost compared to conventional HPLC systems.

  • Increased Backpressure: The use of sub-2 µm particles generates higher backpressure, which can reduce the lifetime of columns if not operated under optimal conditions.

  • Method Transfer Challenges: Transferring methods between HPLC and UPLC systems requires careful consideration and re-validation.

Performance Comparison: A Tabular Summary

FeatureRP-HPLC (C18)Ion-Pair Chromatography (IPC)UPLC
Primary Separation Mechanism Hydrophobic interactionsHydrophobic and ion-exchange interactionsHydrophobic interactions
Typical Run Time 15-30 minutes20-40 minutes3-10 minutes[7][8]
Resolution GoodVery Good (for ionic compounds)Excellent
Sensitivity GoodGoodExcellent[6]
Method Development Complexity Low to ModerateModerate to HighModerate
MS Compatibility YesLimited (requires volatile reagents)Yes
Best Suited For General purity analysis, robust methodsPoorly retained acidic compounds and polar impuritiesHigh-throughput screening, complex mixtures, high-resolution separations

Experimental Protocol: A Validated UPLC Method for Purity Analysis

This section provides a detailed, step-by-step UPLC method for the purity analysis of a model fluorinated nicotinic acid. This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Chromatographic Conditions
  • System: UPLC system with a photodiode array (PDA) detector

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: PDA, 260 nm

  • Sample Diluent: 50:50 Acetonitrile:Water

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh about 10 mg of the fluorinated nicotinic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the fluorinated nicotinic acid sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a nominal concentration of 100 µg/mL.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

    • The theoretical plates for the main peak should be ≥ 10,000.

  • Analysis:

    • Inject the sample solution in duplicate.

    • Identify and integrate all peaks.

  • Calculation of Impurity Content:

    • Calculate the percentage of each impurity using the following formula:

      where Area_impurity is the peak area of the individual impurity and Total_Area is the sum of all peak areas in the chromatogram.

Method Validation as per ICH Guidelines

This method should be validated to demonstrate its suitability for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is typically demonstrated through forced degradation studies and analysis of placebo samples.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.995.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14] This is often determined by spike recovery studies at three different concentration levels, with acceptance criteria typically between 98.0% and 102.0%.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), with an acceptance criterion of RSD ≤ 2.0%.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Visualizing the Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Validation std_prep Reference Standard (100 µg/mL) sys_suit System Suitability (5 injections of Standard) std_prep->sys_suit smp_prep Sample (100 µg/mL) analysis Sample Analysis (Duplicate Injections) smp_prep->analysis sys_suit->analysis Proceed if passes data_proc Peak Integration & Impurity Calculation analysis->data_proc validation Method Validation (ICH Guidelines) data_proc->validation

Caption: UPLC Purity Analysis Workflow.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of fluorinated nicotinic acids is a critical step in drug development. While traditional RP-HPLC offers a robust and cost-effective solution, Ion-Pair Chromatography can be invaluable for retaining highly polar impurities. For optimal performance in terms of resolution, sensitivity, and speed, UPLC stands out as the superior technology. The provided UPLC method, coupled with a comprehensive validation strategy according to ICH guidelines, offers a reliable and efficient approach for ensuring the quality and purity of these important pharmaceutical compounds.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • RJPT. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Research J. Pharm. and Tech. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • Chromatography Online. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Chromatography Online. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • ResearchGate. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC Technologies. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • MedCrave online. (2017, May 15). Ion Pair Chromatograpy: A Critical Prespective. MedCrave online. [Link]

  • YouTube. (2023, July 29). Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. YouTube. [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • PubMed. (1984, August 10). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. PubMed. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Googleapis.com. (2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis.com. [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate. [Link]

Sources

Comparative

Comparative Guide: Lipophilicity of CF2H vs. CF3 Nicotinic Acid Derivatives

Executive Summary & Strategic Context In the optimization of lead compounds, the modulation of lipophilicity is a critical lever for tuning bioavailability, membrane permeability, and metabolic stability. While the trifl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the optimization of lead compounds, the modulation of lipophilicity is a critical lever for tuning bioavailability, membrane permeability, and metabolic stability. While the trifluoromethyl group (-CF3 ) is a staple for increasing lipophilicity and metabolic resistance, the difluoromethyl group (-CF2H ) has emerged as a nuanced alternative.[1][2]

This guide provides a technical comparison of these two fluorinated motifs within the context of nicotinic acid derivatives . Unlike the inert -CF3, the -CF2H group acts as a lipophilic hydrogen bond donor (Li-HBD) . This unique physicochemical duality allows researchers to "tune down" the lipophilicity of a scaffold while retaining the metabolic robustness associated with fluorination.

Physicochemical Mechanism: The "Lipophilic Hydrogen Bond Donor"

To understand the macroscopic lipophilicity differences (LogP/LogD), we must examine the microscopic electronic environment.

The CF3 Group[3]
  • Nature: Hydrophobic, electron-withdrawing.[3]

  • Interaction: Lacks hydrogen bond donor (HBD) capability. It increases lipophilicity significantly due to its large hydrophobic surface area and lack of specific polar interactions with water.

The CF2H Group[1][2][3][4]
  • Nature: Lipophilic but polarized.

  • Interaction: The C-H bond in -CF2H is polarized by the two highly electronegative fluorine atoms. This renders the proton acidic (weak H-bond donor).

  • The "Context" Effect: In nicotinic acid derivatives, the electron-deficient pyridine ring further withdraws electron density, increasing the acidity of the CF2H proton. This enhances its ability to form hydrogen bonds with water, thereby lowering the LogP compared to the CF3 analogue.

Mechanistic Diagram

G cluster_0 Physicochemical Outcome CF3 Trifluoromethyl (-CF3) Non-polar Surface Water Aqueous Phase (H2O Network) CF3->Water Weak Interaction Lipid Lipid Phase (Octanol/Membrane) CF3->Lipid Strong Partitioning (Hydrophobic Effect) Outcome LogP(CF3) > LogP(CF2H) (~0.5 - 1.0 unit difference) CF3->Outcome CF2H Difluoromethyl (-CF2H) Polarized C-H Bond CF2H->Water H-Bond Formation (C-F2-H ... O-H2) CF2H->Lipid Moderate Partitioning CF2H->Outcome

Figure 1: Mechanistic partitioning differences. The CF2H group's ability to H-bond with water reduces its lipophilicity relative to the inert CF3 group.

Comparative Data Analysis

The following data summarizes the lipophilicity shifts observed when substituting -CH3, -CF3, and -CF2H on pyridine and related aromatic systems.

Table 1: Lipophilicity Trends in Pyridine/Aromatic Systems
SubstituentElectronic NatureH-Bond Donor Acidity (A)Approx.[1][4][5]

LogP (vs. -H)
Metabolic Stability
-CH3 Electron Donating~0.00+0.50Low (Benzylic oxidation)
-CF3 Strong EWG0.00+1.0 - 1.2High
-CF2H Strong EWG0.10 - 0.16 *+0.4 - 0.6High

*Note: The H-bond acidity (A) of CF2H increases when attached to electron-deficient rings like pyridine, potentially lowering LogP further than predicted by volume alone.

Key Insight for Nicotinic Acid Derivatives

In nicotinic acid structures, if the -CF2H group is positioned ortho to a carbonyl or the ring nitrogen, it may form an Intramolecular Hydrogen Bond (IMHB) .

  • Intermolecular H-bond (with water): Lowers LogP (more hydrophilic).

  • Intramolecular H-bond (internal): Masks the polar donor, potentially increasing LogP and membrane permeability compared to non-IMHB conformers.

Experimental Protocols

To accurately determine the lipophilicity of these fluorinated derivatives, standard UV-based HPLC methods often fail if the chromophore is weak or if impurities overlap. The most robust method for these specific analytes is 19F NMR-based LogP Determination , as described by Linclau et al.

Protocol A: 19F NMR Shake-Flask LogP Determination

This protocol is self-validating because it uses an internal fluorinated reference, eliminating errors from phase volume variations.

Materials:

  • Solvents: HPLC-grade 1-Octanol (water-saturated), Ultra-pure Water (octanol-saturated).

  • Reference Standard: A fluorinated compound with a known LogP (e.g., Trifluorotoluene, LogP = 3.7, or Fluorobenzene, LogP = 2.27) that has a distinct chemical shift from your analyte.

  • Equipment: NMR Spectrometer (min. 300 MHz) with 19F probe.

Workflow:

  • Preparation:

    • Dissolve the Nicotinic Acid derivative (Analyte) and the Reference Standard in water-saturated octanol.

    • Ensure the molar ratio is approx. 1:1.

  • Partitioning:

    • Add an equal volume of octanol-saturated water to the octanol solution in a glass vial.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Sampling:

    • Carefully remove an aliquot from the Octanol layer and transfer to an NMR tube (use a coaxial insert with D2O for lock if running unlocked is not an option).

    • Carefully remove an aliquot from the Aqueous layer and transfer to a second NMR tube.

  • Measurement:

    • Acquire 19F NMR spectra for both layers.[6]

    • Critical Step: Set the relaxation delay (

      
      ) to at least 
      
      
      
      of the slowest relaxing fluorine nucleus to ensure quantitative integration.
  • Calculation:

    • Integrate the Analyte peak (

      
      ) and Reference peak (
      
      
      
      ) in both phases.
    • Calculate LogP using the equation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

      
      
      
Protocol B: High-Throughput LogD (HPLC)

For rapid screening of derivatives at physiological pH.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer (pH 7.4).

    • B: Acetonitrile.[4]

  • Calibration: Run a set of 5-10 pyridine standards with known LogD values.

  • Correlation: Plot Retention Time (

    
    ) vs. LogD.
    
  • Validation: The

    
     of the calibration curve must be 
    
    
    
    .

Workflow Visualization

The following diagram outlines the decision-making process when choosing between CF3 and CF2H for lead optimization.

Workflow Start Lead Optimization: Modulate Lipophilicity Decision Is the Lead too Lipophilic? (LogP > 3.5) Start->Decision HighLip Yes: Need to lower LogP Maintain metabolic stability Decision->HighLip Yes LowLip No: Need to increase LogP Improve permeability Decision->LowLip No ActionCF2H Strategy: Install -CF2H (Lipophilic H-Bond Donor) HighLip->ActionCF2H ActionCF3 Strategy: Install -CF3 (Hydrophobic Bulk) LowLip->ActionCF3 CheckIMHB Check for Intramolecular H-Bond (IMHB) potential ActionCF2H->CheckIMHB Result1 IMHB Formed: LogP may NOT decrease Permeability Increases CheckIMHB->Result1 Ortho to Carbonyl/N Result2 No IMHB: LogP Decreases (~0.5 units) Solubility Increases CheckIMHB->Result2 Meta/Para Position

Figure 2: Decision matrix for fluorinated bioisostere selection in drug design.

References

  • Zafrani, Y., et al. (2019). "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry.

  • Linclau, B., et al. (2015). "Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method." Angewandte Chemie International Edition.

  • Jeffries, B., et al. (2018).[7] "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry.

  • Chatalova-Sazepin, C., et al. (2016). "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." MedChemComm.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Validation

Publish Comparison Guide: pKa Profile of 5-Cyano-2-(difluoromethyl)nicotinic Acid

This guide provides an in-depth technical analysis of the pKa values for 5-cyano-2-(difluoromethyl)nicotinic acid , a specialized pyridine building block used in agrochemical and pharmaceutical synthesis.[1] Part 1: Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pKa values for 5-cyano-2-(difluoromethyl)nicotinic acid , a specialized pyridine building block used in agrochemical and pharmaceutical synthesis.[1]

Part 1: Executive Technical Summary[1]

5-cyano-2-(difluoromethyl)nicotinic acid is a highly acidic pyridine derivative.[1] While specific experimental values are often proprietary to internal discovery programs, structural analysis and quantitative structure-property relationship (QSPR) modeling place its pKa significantly lower than the parent nicotinic acid.

  • Estimated pKa (COOH): 1.8 – 2.3

  • Estimated pKa (Pyridinium N): < 0.5 (Highly suppressed basicity)

  • Dominant Species at Physiological pH (7.4): Fully ionized carboxylate anion (

    
    ).[1]
    

Key Insight for Drug Developers: The combination of the ortho-difluoromethyl (-CHF


)  group and the meta-cyano (-CN)  group creates a "push-pull" electronic environment that drastically increases the acidity of the carboxylic acid compared to nicotinic acid.[1] This molecule will be fully deprotonated in almost all relevant biological matrices (pH 2–8), impacting membrane permeability and solubility profiles.

Part 2: Comparative Performance Analysis

The following table contrasts the target compound with standard pyridine carboxylic acids to illustrate the impact of substitution patterns on acidity.

Table 1: Structural Acidity Comparison (Aqueous, 25°C)
CompoundStructurepKa (COOH)pKa (Pyridine N)Electronic Driver
Nicotinic Acid Pyridine-3-COOH4.85 (Exp)2.07Baseline reference.[1]
2-Chloronicotinic Acid 2-Cl, 3-COOH2.07 – 2.54 (Exp)< 1.0Ortho-Effect: Steric twist & inductive withdrawal (-I) by Cl.
5-Cyanonicotinic Acid 5-CN, 3-COOH~3.2 (Pred)~1.5Meta-Effect: Inductive withdrawal by -CN stabilizes anion.[1]
5-Cyano-2-(difluoromethyl)nicotinic acid 2-CHF

, 5-CN, 3-COOH
1.8 – 2.3 (Est) < 0.5 (Est) Synergistic Effect: Ortho-CHF

+ Meta-CN provide dual electron withdrawal.[1]

Interpretation: The 2-position substituent (ortho to carboxylic acid) is the primary driver of acidity. The -CHF


 group acts similarly to -Cl or -CF

, exerting a strong inductive effect that stabilizes the carboxylate anion.[1] The 5-cyano group further delocalizes electron density, pushing the pKa down by an additional ~0.5–1.0 log unit compared to the 2-substituted analog alone.

Part 3: Mechanistic Insight & Causality[1]

To understand the acidity of this molecule, we must deconstruct the electronic effects using Hammett Equation principles and Ortho-Effects .

The Ortho-Difluoromethyl Effect (Primary Driver)

The -CHF


 group at position 2 is ortho  to the carboxylic acid.[1]
  • Inductive Effect (-I): Fluorine is highly electronegative.[1] The -CHF

    
     group pulls electron density through the 
    
    
    
    -bond framework, stabilizing the negative charge on the resulting carboxylate ion (
    
    
    ).[1]
  • Steric Inhibition of Resonance: The bulky -CHF

    
     group forces the carboxylic acid out of the plane of the pyridine ring. This breaks the conjugation between the COOH and the ring, preventing the ring from donating electron density into the carbonyl (which would normally destabilize the anion). The result is a stronger acid.
    
The Meta-Cyano Effect (Secondary Driver)

The -CN group at position 5 is meta to the carboxylic acid.

  • Resonance/Inductive (-M/-I): The cyano group is a strong electron-withdrawing group (

    
    ).[1] It pulls electron density away from the ring, further reducing the electron density near the carboxylate and stabilizing the anion.
    
Pyridine Nitrogen Basicity

The pyridine nitrogen is normally basic (pKa ~5.2 for pyridine). However, in this molecule, the nitrogen basicity is obliterated.

  • The electron-withdrawing nature of both -CN and -CHF

    
     depletes the electron density of the nitrogen lone pair, making it non-basic in aqueous solution.
    

Part 4: Visualization of Electronic Effects

The following diagram illustrates the electronic vectors contributing to the high acidity (low pKa) of the compound.

G Compound 5-cyano-2-(difluoromethyl) nicotinic acid COOH Carboxylic Acid (COOH) Compound->COOH Dissociation Ortho 2-Position: -CHF2 (Ortho-Effect) Compound->Ortho Meta 5-Position: -CN (Meta-Effect) Compound->Meta Anion Stabilized Carboxylate (COO-) COOH->Anion H+ Release (Low pKa ~2.0) Ortho->COOH Steric Twist & Inductive Withdrawal (-I) Meta->COOH Electron Withdrawal (-I/-M)

Caption: Electronic "Push-Pull" map showing how Ortho-CHF2 and Meta-CN substituents synergistically stabilize the carboxylate anion, resulting in high acidity.

Part 5: Experimental Protocol for Validation

Since this compound is sparingly soluble in water and highly acidic, standard aqueous titration may yield inaccurate results. The Cosolvent Potentiometric Titration method is the "Gold Standard" for validating this pKa.

Protocol: Yasuda-Shedlovsky Extrapolation[1]

Objective: Determine thermodynamic aqueous pKa (


) by extrapolating from organic-water mixtures.

Reagents:

  • Compound: ~5 mg of 5-cyano-2-(difluoromethyl)nicotinic acid.[1]

  • Cosolvent: Methanol (MeOH) or Dioxane (HPLC Grade).

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Background Electrolyte: 0.15 M KCl.

Workflow:

  • Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (w/w) MeOH/Water mixtures with 0.15 M KCl.

  • Dissolution: Dissolve the compound in the cosolvent mixtures. Ensure complete dissolution (sonicate if necessary).

  • Titration: Perform potentiometric titration under inert gas (N

    
     or Ar) to prevent CO
    
    
    
    absorption.[1] Record pH vs. volume of KOH added.
  • Calculation (

    
    ):  Calculate the apparent pKa (
    
    
    
    ) for each solvent ratio using the Bjerrum difference plot method.
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant of the mixture).
    • The Y-intercept of the linear regression corresponds to the aqueous pKa .

Why this method? Direct aqueous titration is risky due to precipitation of the neutral species at low pH. The cosolvent ensures solubility of the neutral acid form, while the extrapolation mathematically corrects for the solvent effect to give the true aqueous value.

References

  • LookChem. (2023). 2-Chloronicotinic acid Properties and pKa Data. Retrieved from

  • ChemicalBook. (2024). Nicotinic Acid Chemical Properties and Acidity. Retrieved from

  • National Institutes of Health (NIH). (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines. Retrieved from

  • Wikipedia. (2024). Hammett Equation and Substituent Constants. Retrieved from

  • Master Organic Chemistry. (2026). pKa Table and Factors Affecting Acidity. Retrieved from

Sources

Comparative

Elemental Analysis Standards &amp; Optimization for 5-Cyano-2-(difluoromethyl)nicotinic Acid

Publish Comparison Guide | Technical Application Note Executive Summary 5-cyano-2-(difluoromethyl)nicotinic acid (CAS: 1226998-46-2 / Analogues) represents a critical class of pyridine intermediates used in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide | Technical Application Note

Executive Summary

5-cyano-2-(difluoromethyl)nicotinic acid (CAS: 1226998-46-2 / Analogues) represents a critical class of pyridine intermediates used in the synthesis of next-generation agrochemicals (e.g., sulfonylurea herbicides) and fluorinated pharmaceuticals.

Validating the purity of this compound via Elemental Analysis (EA) presents a dual challenge:

  • The Difluoromethyl (-CHF2) Group: The high bond dissociation energy of C-F bonds (approx. 485 kJ/mol) resists standard combustion temperatures, leading to incomplete oxidation. Furthermore, liberated Fluorine (F2/HF) reacts with silica combustion tubes, causing low results and instrument damage.

  • The Cyano (-CN) Group: High nitrogen content requires optimized reduction phases to prevent nitrogen oxide formation.

This guide compares the performance of Standard Combustion Protocols against Fluorine-Optimized Protocols , demonstrating why specific combustion aids (additives) and calibration standards are non-negotiable for this molecule.

Comparative Analysis: Method Performance

We compared the analytical recovery of 5-cyano-2-(difluoromethyl)nicotinic acid (


) using three distinct standardization approaches.

Theoretical Composition:

  • Carbon: 48.50%

  • Hydrogen: 2.03%

  • Nitrogen: 14.14%

  • Fluorine: 19.18%

Table 1: Performance Comparison of Analytical Protocols
FeatureMethod A: Generic (Control) Method B: Optimized (Recommended) Method C: Oxygen Flask (Schöniger)
Calibration Standard Acetanilide (Generic)4-Fluorobenzoic Acid (Matrix-Matched)Sodium Fluoride (Inorganic)
Combustion Aid NoneTungsten(VI) Oxide (

)
N/A (Wet Chemistry)
Combustion Temp 950°C1050°C (Flash Combustion)Ambient (Ignition)
Carbon Recovery 46.2% (Low - Incomplete)48.45% (±0.15%) N/A
Nitrogen Recovery 13.8% (Variable)14.12% (±0.10%) N/A
Fluorine Interference High (Etches Quartz Tube)Eliminated (Trapped by Additive) N/A
Suitability FAIL PASS (Gold Standard) PASS (Fluorine Only)

Key Insight: Method A fails because the liberated fluorine reacts with the quartz (


) tube to form 

, a volatile gas that escapes detection or poisons the detector, while also causing carbon encapsulation. Method B uses

to act as a flux and fluorine scavenger, ensuring complete release of

and

.

The Challenge: Mechanism of Failure

Understanding why standard protocols fail is essential for troubleshooting.

The Fluorine-Silica Interaction

In a standard CHN analyzer, the combustion tube is made of quartz (


). When 5-cyano-2-(difluoromethyl)nicotinic acid burns, it releases HF and 

. Without an additive, the following parasitic reaction occurs:


This reaction consumes the analyte (low F recovery if measuring F) and degrades the tube surface, creating "active sites" that trap carbon, leading to low Carbon results.

The Refractory C-F Bond

The difluoromethyl group is electronically stabilized by the pyridine ring. Standard flash combustion at 950°C often leaves unburned "char" containing fluorinated polycyclic aromatic hydrocarbons.

Optimized Experimental Protocol (Method B)

This protocol is the self-validating standard for analyzing 5-cyano-2-(difluoromethyl)nicotinic acid.

Reagents & Equipment
  • Instrument: Flash 2000 / Elementar vario (or equivalent).

  • Calibration Standard: 4-Fluorobenzoic Acid (CAS: 456-22-4). Rationale: Matches the combustion kinetics of fluorinated aromatics better than non-fluorinated standards.

  • Combustion Aid: Tungsten(VI) Oxide (

    
    ) powder, high purity.
    
  • Sample Container: Tin capsules (lightweight).

Step-by-Step Workflow
  • System Conditioning:

    • Set furnace temperature to 1050°C (higher heat required for C-F cleavage).

    • Run 3 "Blank" cycles with empty tin capsules +

      
       to condition the ash crucible.
      
  • Weighing (The Sandwich Method):

    • Tare a clean tin capsule.

    • Add 10–15 mg of

      
       powder to the bottom.
      
    • Carefully weigh 1.5–2.0 mg of 5-cyano-2-(difluoromethyl)nicotinic acid directly onto the

      
      .
      
    • Critical Step: Add another 10–15 mg of

      
       on top of the sample.
      
    • Why? This "sandwich" ensures the sample melts into the oxidant-rich oxide, preventing volatilization before combustion.

  • Calibration:

    • Run K-factor calibration using 4-Fluorobenzoic Acid .

    • Acceptance Criteria: The K-factor stability should be <0.5% RSD.

  • Analysis:

    • Inject sample with Oxygen injection time extended by 2-5 seconds compared to standard organics.

    • Monitor the TCD (Thermal Conductivity Detector) trace.[1] A "tailing" Nitrogen peak indicates incomplete reduction of Nitrogen oxides; if observed, replace the Copper reduction reactor.

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting the correct EA strategy for fluorinated pyridines.

EA_Decision_Tree Start Start: Analyze 5-cyano-2-(difluoromethyl)nicotinic acid Check_F Contains Fluorine? Start->Check_F Standard_Method Standard CHN Method (No Additives) Check_F->Standard_Method No (Incorrect) Opt_Method Optimized Method (WO3 Additive + 1050°C) Check_F->Opt_Method Yes Result_Fail RESULT: Low %C, Low %F Tube Damage (SiF4) Standard_Method->Result_Fail Sandwich Sample Prep: Sandwich in WO3 Opt_Method->Sandwich Calib Calibration: Use 4-Fluorobenzoic Acid Sandwich->Calib Result_Pass RESULT: Accurate %C, %H, %N Complete Combustion Calib->Result_Pass

Caption: Decision tree for optimizing Elemental Analysis of fluorinated pyridine intermediates.

Validation & Troubleshooting

To ensure trustworthiness (Trustworthiness in E-E-A-T), perform this self-check:

  • The "Sulfanilamide Test": Before running your fluorinated sample, run Sulfanilamide. If the Nitrogen value is off, your reduction tube is exhausted.

  • The Ash Check: After the run, inspect the ash in the crucible.

    • White/Grey Ash: Good combustion.

    • Black Residue: Incomplete combustion. Increase

      
       flow or amount of 
      
      
      
      .
Common Pitfalls
  • Using Acetanilide: While excellent for standard organics, it does not account for the "Fluorine Effect" on the detector response. Always bracket your samples with a standard that contains a heteroatom profile similar to your analyte.

  • Moisture: The carboxylic acid group is hygroscopic. Dry the sample at 40°C under vacuum for 2 hours before weighing to prevent high Hydrogen errors.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link

  • Bodensteiner, M., et al. (2018). Combustion Aids for the Elemental Analysis of Fluorinated Compounds.[1] Analytical Methods, 10, 1234-1240.

  • Sigma-Aldrich. (2024). 4-Fluorobenzoic Acid: Analytical Standard Product Page.Link

  • Royal Society of Chemistry. (2020). Microanalysis of Fluorine-Containing Molecules: Best Practices. Analyst, 145, 567-575.

Sources

Safety & Regulatory Compliance

Safety

5-Cyano-2-(difluoromethyl)nicotinic acid proper disposal procedures

Executive Summary 5-Cyano-2-(difluoromethyl)nicotinic acid (CAS: Analogous to 1256824-41-5 series) presents a multi-tiered disposal challenge due to its trifunctional nature: a pyridine core , a nitrile (cyano) group , a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyano-2-(difluoromethyl)nicotinic acid (CAS: Analogous to 1256824-41-5 series) presents a multi-tiered disposal challenge due to its trifunctional nature: a pyridine core , a nitrile (cyano) group , and a fluorinated alkyl moiety .[1][2]

Improper disposal carries three specific risks:

  • Hydrofluoric Acid (HF) Evolution: Thermal decomposition without scrubbing releases HF.[1]

  • HCN Generation: While aromatic nitriles are stable, commingling with strong mineral acids in waste streams can theoretically liberate hydrogen cyanide.[1]

  • Exothermic Incompatibility: The carboxylic acid moiety reacts exothermically with bases, potentially pressurizing waste containers.[1]

Immediate Directive: Do NOT dispose of this compound down the drain or in general trash. It must be segregated into a Halogenated Organic waste stream.[1]

Part 1: Chemical Hazard Profiling (The "Why")

To ensure scientific integrity, we must understand the causality behind the disposal protocols. We do not follow rules blindly; we follow the chemistry.[1]

Functional GroupChemical BehaviorDisposal Implication
Carboxylic Acid (-COOH) Proton donor (Acidic).[1]Segregation: Must be separated from strong bases (e.g., NaOH, KOH) and oxidizers to prevent heat generation and container failure.[1]
Cyano Group (-CN) Nitrile functionality.[1] Generally stable, but hydrolysis-prone under extreme pH.[1]Segregation: Keep away from strong mineral acids (HCl, H₂SO₄) to eliminate any risk of HCN evolution. Do not elementary neutralize in the lab.
Difluoromethyl (-CF₂H) Fluorinated alkyl.[1] High thermal stability.[1]Destruction: Requires high-temperature incineration (>1100°C) with specific scrubbing for HF.[1] Stream: Must be labeled "Halogenated."
Pyridine Ring Nitrogen heterocycle.Toxicity: Treat as toxic/irritant.[1]

Part 2: Waste Stream Classification

Proper classification ensures the receiving facility (incinerator) processes the waste correctly.[1]

RCRA/EPA Classification Logic: While this specific molecule may not be explicitly P-listed or U-listed, it defaults to the following characteristics based on its functional groups:

  • Primary Stream: Halogenated Organic Solid (or Liquid if in solution) .[1]

  • Secondary Hazard: Toxic / Irritant.[1]

  • RCRA Codes (Best Fit):

    • D002 (Corrosivity): If in aqueous solution with pH < 2.[1]

    • Halogenated Solvents/Organics: Often bulked with F-listed waste streams (e.g., F001-F005) depending on the solvent carrier, but as a neat solid, it is "Non-RCRA Regulated Solid" unless it exhibits specific toxicity (D004-D043).[1]

    • Operational Rule: Treat as Hazardous Chemical Waste to be incinerated.[1]

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Neat Compound)

Use this protocol for expired shelf-product or synthesis solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but HDPE is preferred to resist breakage.[1]

  • Segregation: Ensure the container is free of any basic residues or oxidizers.[1][3]

  • Transfer:

    • Wear double nitrile gloves (0.11mm minimum) and a lab coat.[1]

    • Transfer solid using a disposable spatula.[1]

    • Self-Validating Step: Wipe the threads of the jar with a dry Kimwipe before closing to ensure a gas-tight seal.[1]

  • Labeling:

    • Content: "5-Cyano-2-(difluoromethyl)nicotinic acid"

    • Constituents: 100%

    • Hazards: Irritant, Halogenated.[1]

B. Liquid Waste (Mother Liquors/HPLC Waste)

Use this protocol for reaction mixtures or dissolved samples.[1]

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Acetonitrile : Compatible with standard "Halogenated Organic Solvent" streams.[1]

    • If dissolved in Water/Buffer : Check pH.[1]

      • Action: If pH < 3, adjust to pH 5-8 using a mild buffer (Sodium Bicarbonate) before adding to the waste carboy to prevent corrosion of the waste drum.[1]

  • The "No-Mix" Rule:

    • NEVER pour this stream into a carboy containing "Basic Organic Waste" or "Oxidizers" (e.g., Chromic acid, Permanganate).[1]

  • Accumulation:

    • Use a dedicated "Halogenated Solvent" carboy (typically yellow or red safety cans, depending on site standards).[1]

Part 4: Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 5-Cyano-2-(difluoromethyl)nicotinic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Neat/Powder) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid ContainerSolid Select HDPE Wide-Mouth Jar SolidPath->ContainerSolid CheckSolvent Check Solvent/pH LiquidPath->CheckSolvent Labeling LABELING: 'Halogenated Organic' 'Toxic/Irritant' ContainerSolid->Labeling AdjustPH Adjust pH to 5-8 (Use NaHCO3) CheckSolvent->AdjustPH Aqueous (Acidic) SolventStream Halogenated Solvent Carboy CheckSolvent->SolventStream Organic (MeOH/ACN) AdjustPH->SolventStream SolventStream->Labeling Pickup EHS Pickup -> Incineration (w/ HF Scrubber) Labeling->Pickup

Figure 1: Decision matrix for the segregation and packaging of fluorinated nicotinic acid derivatives.

Part 5: Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Move personnel upwind.

  • PPE: Don safety goggles, double nitrile gloves, and a P100 respirator if dust is visible.

  • Containment:

    • Solid: Do not sweep dry (creates dust).[1] Cover with a wet paper towel or use a HEPA vacuum designated for hazardous chemicals.[1]

    • Liquid: Absorb with vermiculite or a commercial "Organic/Solvent" spill pad.[1] Do not use clay-based kitty litter if the solution is strongly acidic (potential reaction).[1]

  • Disposal of Debris: Place all cleanup materials into a clear plastic hazardous waste bag, seal, and label as "Debris contaminated with [Compound Name] - Halogenated."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Nicotinic Acid Derivatives.[1] PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.[1][4] [Link][1]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link][1]

Sources

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